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  • Product: N-Benzoyl-L-Phenylalanine Methyl Ester
  • CAS: 3005-61-6

Core Science & Biosynthesis

Foundational

Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the synthesis of N-Benzoyl-L-phenylalanine methyl ester, a key derivative of the amino ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-Benzoyl-L-phenylalanine methyl ester, a key derivative of the amino acid L-phenylalanine. This compound serves as a valuable building block in the development of various pharmaceuticals and fine chemicals. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams of the synthesis workflows for enhanced clarity.

Introduction

N-Benzoyl-L-phenylalanine methyl ester is a protected amino acid derivative widely utilized in peptide synthesis and as a precursor in the manufacturing of bioactive molecules. The benzoyl group provides protection for the amine functionality of L-phenylalanine methyl ester, allowing for selective reactions at other sites of the molecule. The methyl ester protects the carboxylic acid group. This guide explores the prevalent methods for its synthesis, primarily focusing on the Schotten-Baumann reaction and modern peptide coupling techniques.

Core Synthesis Methodologies

Two primary strategies are commonly employed for the synthesis of N-Benzoyl-L-phenylalanine methyl ester: the classical Schotten-Baumann reaction and the use of peptide coupling reagents.

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the acylation of amines.[1][2] In this case, L-phenylalanine methyl ester is treated with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct.[1][3] This reaction is often performed in a two-phase system consisting of an organic solvent and water.[2][4]

Reaction Scheme:

L-Phenylalanine methyl ester + Benzoyl chloride --(Base)--> N-Benzoyl-L-phenylalanine methyl ester + HCl

Peptide Coupling Reagent-Mediated Synthesis

Modern synthetic organic chemistry often utilizes peptide coupling reagents to facilitate the formation of amide bonds under milder conditions. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) are employed to activate the carboxylic acid (benzoic acid in this instance) for reaction with the amine (L-phenylalanine methyl ester).[5] This method often includes an activating agent like 4-Dimethylaminopyridine (DMAP) and a non-nucleophilic base such as triethylamine (B128534) (TEA).[5]

Reaction Scheme:

Benzoic acid + L-Phenylalanine methyl ester --(EDAC, DMAP, TEA)--> N-Benzoyl-L-phenylalanine methyl ester

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various reported synthesis protocols for N-Benzoyl-L-phenylalanine methyl ester and related N-benzoyl amino acid esters.

Synthesis MethodStarting MaterialsReagentsSolventYield (%)Melting Point (°C)Reference
Peptide CouplingL-Phenylalanine, TMSCl, Methanol; Benzoic acid derivative, 2-amino methyl esterEDAC, TEA, DMAPDichloromethane (B109758)47141-141.5[6]
Peptide CouplingL-Valine methyl ester, Benzoic acidEDAC, TEA, DMAPDichloromethane85110.9-111.4[6]
Peptide CouplingL-Tryptophan methyl ester, 2-hydroxybenzoic acidEDAC, TEA, DMAPDichloromethane45107-109[6]
Peptide CouplingL-Isoleucine methyl ester, Benzoic acidEDAC, TEA, DMAPDichloromethane2990.4-91.5[6]
Acylation with AnhydrideL-Valine, Benzoic anhydrideAcetic acidAcetic acid70127.0-127.7[6]

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol is a generalized procedure based on the principles of the Schotten-Baumann reaction.

Materials:

  • L-phenylalanine methyl ester hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-phenylalanine methyl ester hydrochloride in water and cool the solution in an ice bath.

  • Add a solution of sodium hydroxide to neutralize the hydrochloride and to act as a base for the reaction.

  • In a separate flask, dissolve benzoyl chloride in dichloromethane.

  • Add the benzoyl chloride solution dropwise to the vigorously stirred aqueous solution of L-phenylalanine methyl ester at 0-5 °C.

  • Continue stirring for 2-3 hours at room temperature.

  • Separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis using EDAC as a Coupling Reagent

This protocol is adapted from a general procedure for the synthesis of N-benzoylamino acid methyl esters.[5]

Materials:

  • L-phenylalanine methyl ester

  • Benzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of L-phenylalanine methyl ester (1 mmol), benzoic acid (1 mmol), and DMAP (0.1 mmol) in dichloromethane (10 mL), add triethylamine (2 mmol).

  • Add EDAC (1.5 mmol) to the mixture and stir at room temperature overnight.

  • Add dichloromethane (20 mL) and a saturated aqueous solution of ammonium chloride (10 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (e.g., using a hexane-EtOAc solvent system) to obtain N-Benzoyl-L-phenylalanine methyl ester.[6]

Visualizations

The following diagrams illustrate the logical workflow and reaction pathway for the synthesis of N-Benzoyl-L-phenylalanine methyl ester.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A L-Phenylalanine Methyl Ester D Acylation A->D B Benzoyl Chloride (Schotten-Baumann) B->D C Benzoic Acid (Peptide Coupling) C->D E Extraction D->E Quench F Washing E->F G Drying F->G H Solvent Removal G->H I Purification (Chromatography/ Recrystallization) H->I J N-Benzoyl-L-phenylalanine Methyl Ester I->J

Caption: General experimental workflow for the synthesis of N-Benzoyl-L-phenylalanine methyl ester.

Schotten_Baumann_Pathway reactant1 L-Phenylalanine Methyl Ester intermediate Tetrahedral Intermediate reactant1->intermediate reactant2 Benzoyl Chloride reactant2->intermediate base Aqueous Base (e.g., NaOH) byproduct HCl (neutralized by base) base->byproduct neutralizes product N-Benzoyl-L-phenylalanine Methyl Ester intermediate->product Collapse & Proton Transfer

Caption: Simplified signaling pathway for the Schotten-Baumann reaction.

References

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-Benzoyl-L-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzoyl-L-phenylalanine methyl ester. The information is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzoyl-L-phenylalanine methyl ester. The information is curated for researchers, scientists, and professionals in drug development who may use this compound as a building block in peptide synthesis or as a starting material for more complex molecules.[1] This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and provides a visual representation of its synthetic pathway.

Core Physicochemical Data

N-Benzoyl-L-phenylalanine methyl ester is a derivative of the essential amino acid L-phenylalanine.[1] The benzoyl and methyl ester protecting groups offer advantages in organic synthesis by allowing for selective reactions at other sites of a larger molecule. The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular Formula C₁₇H₁₇NO₃[2]
Molecular Weight 283.32 g/mol [2]
Melting Point 83-85 °C[2]
Density (Predicted) 1.161 g/cm³[2]
Appearance White to off-white solid
LogP (Predicted) 2.59
Boiling Point No data available[3]
Optical Rotation No specific data found
Solubility Soluble in many organic solvents

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of N-Benzoyl-L-phenylalanine methyl ester.

Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester

The synthesis of N-Benzoyl-L-phenylalanine methyl ester can be achieved through a two-step process starting from L-phenylalanine.[4][5] First, the methyl ester is formed, followed by the N-benzoylation of the amino group.

Step 1: Esterification of L-Phenylalanine

  • Suspend L-phenylalanine in methanol (B129727).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise while stirring.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride as a white solid.

Step 2: N-Benzoylation

  • Dissolve the L-phenylalanine methyl ester hydrochloride in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine, to neutralize the hydrochloride.

  • Add benzoyl chloride dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water, an aqueous solution of a weak base (like sodium bicarbonate), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure N-Benzoyl-L-phenylalanine methyl ester.

Characterization Methods

Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural confirmation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded on an NMR spectrometer. The chemical shifts (δ), multiplicity, and coupling constants (J) of the signals provide detailed information about the molecular structure.

Optical Rotation: The optical rotation is measured using a polarimeter. A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., methanol or chloroform), and its ability to rotate plane-polarized light is measured at a specific wavelength (usually the sodium D-line, 589 nm).

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of N-Benzoyl-L-phenylalanine methyl ester.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate cluster_end Final Product & Purification L_Phe L-Phenylalanine Esterification Esterification L_Phe->Esterification MeOH Methanol MeOH->Esterification SOCl2 Thionyl Chloride SOCl2->Esterification BenzoylChloride Benzoyl Chloride Benzoylation N-Benzoylation BenzoylChloride->Benzoylation Base Base (e.g., Triethylamine) Neutralization Neutralization Base->Neutralization Phe_Me_Ester L-Phenylalanine Methyl Ester HCl Esterification->Phe_Me_Ester Neutralization->Benzoylation Crude_Product Crude Product Benzoylation->Crude_Product Phe_Me_Ester->Neutralization Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product N-Benzoyl-L-phenylalanine Methyl Ester Purification->Final_Product

Caption: Synthetic workflow for N-Benzoyl-L-phenylalanine methyl ester.

This guide provides foundational knowledge on the physicochemical properties and synthesis of N-Benzoyl-L-phenylalanine methyl ester, serving as a valuable resource for its application in scientific research and development.

References

Foundational

Spectroscopic and Synthetic Profile of N-Benzoyl-L-phenylalanine Methyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the spectroscopic properties and synthesis of N-Benzoyl-L-phenylalanine methyl ester, a derivative of t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of N-Benzoyl-L-phenylalanine methyl ester, a derivative of the essential amino acid L-phenylalanine. This compound serves as a valuable building block in organic synthesis and drug discovery. Due to the limited availability of a complete, experimentally verified dataset for N-Benzoyl-L-phenylalanine methyl ester, this document presents a compilation of available data, supplemented with information from closely related analogs to provide a comprehensive profile.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for N-Benzoyl-L-phenylalanine methyl ester and its close structural analogs.

Table 1: ¹H NMR Spectroscopic Data
Proton Expected Chemical Shift (δ, ppm) in CDCl₃ Reference Compound & Data
Aromatic (Benzoyl)7.40 - 7.80 (m, 5H)General range for benzoyl protons
Aromatic (Phenyl)7.20 - 7.35 (m, 5H)General range for phenylalanine phenyl protons
Amide NH6.50 - 7.00 (d, 1H)Typical range for amide protons
α-CH4.90 - 5.10 (q, 1H)Similar to other N-acylated phenylalanine esters
β-CH₂3.10 - 3.30 (d, 2H)Similar to other N-acylated phenylalanine esters
Methyl Ester (OCH₃)~3.70 (s, 3H)Typical range for methyl ester protons

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Carbon Expected Chemical Shift (δ, ppm) in CDCl₃
C=O (Ester)~172
C=O (Amide)~167
Aromatic (Benzoyl)127 - 134
Aromatic (Phenyl)127 - 136
α-CH~54
β-CH₂~38
OCH₃~52

Note: This is a predicted spectrum based on typical values for similar structures.

Table 3: IR Spectroscopic Data
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3300 - 3400
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ester)1735 - 1750
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1510 - 1570
C=C Stretch (Aromatic)1450 - 1600
Table 4: Mass Spectrometry Data
Technique Expected [M+H]⁺ (m/z) Reference Data
ESI-MS284.1287Calculated for C₁₇H₁₈NO₃⁺. For the related compound Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, an [M+1] peak at m/z 196 was observed for its precursor, 3-phenylisoserine methyl ester.[1]

Experimental Protocols

The synthesis of N-Benzoyl-L-phenylalanine methyl ester can be achieved through standard peptide coupling procedures. Below is a generalized protocol based on the synthesis of similar N-acyl amino acid esters.

Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester

This procedure involves the reaction of L-phenylalanine methyl ester with benzoyl chloride.

Materials:

Procedure:

  • Preparation of L-phenylalanine methyl ester free base: L-phenylalanine methyl ester hydrochloride is dissolved in water and a saturated solution of sodium bicarbonate is added until the solution is basic (pH ~8-9). The aqueous layer is then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the free base of L-phenylalanine methyl ester.

  • N-Benzoylation: The L-phenylalanine methyl ester is dissolved in anhydrous dichloromethane and cooled to 0 °C in an ice bath. Triethylamine (1.1 equivalents) is added, followed by the dropwise addition of benzoyl chloride (1.05 equivalents).

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure N-Benzoyl-L-phenylalanine methyl ester.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization techniques.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions L-Phe-OMe L-Phenylalanine Methyl Ester Reaction N-Benzoylation L-Phe-OMe->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct N-Benzoyl-L-phenylalanine Methyl Ester Purification->FinalProduct

Caption: Synthesis workflow for N-Benzoyl-L-phenylalanine methyl ester.

Characterization_Workflow cluster_spectroscopy Spectroscopic Characterization cluster_analysis Structural & Purity Analysis Product N-Benzoyl-L-phenylalanine Methyl Ester NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure Identity Molecular Weight Confirmation MS->Identity

Caption: Logical workflow for the characterization of the final product.

References

Foundational

In-Depth Technical Guide to N-Benzoyl-L-phenylalanine Methyl Ester (CAS 3005-61-6)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the characterization of N-benzoyl-L-phenylalanine methyl ester (CAS Number: 3005-61-6), a derivati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N-benzoyl-L-phenylalanine methyl ester (CAS Number: 3005-61-6), a derivative of the essential amino acid L-phenylalanine. This document details its physicochemical properties, synthesis, spectroscopic analysis, and known biological activities, offering valuable information for its application in research and development.

Core Compound Identification and Properties

N-benzoyl-L-phenylalanine methyl ester is a synthetic compound derived from L-phenylalanine through N-benzoylation and esterification of the carboxylic acid group. These modifications can enhance its stability and bioavailability compared to its parent amino acid.[1][2]

Table 1: Physicochemical Properties of N-benzoyl-L-phenylalanine Methyl Ester

PropertyValueReference(s)
CAS Number 3005-61-6[3][4][5]
Molecular Formula C₁₇H₁₇NO₃[3][4][6]
Molecular Weight 283.32 g/mol [4]
Melting Point 83-85 °C[4]
Density ~1.161 g/cm³[4]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Synthesis and Experimental Protocols

The synthesis of N-benzoyl-L-phenylalanine methyl ester can be achieved through a two-step process involving the esterification of L-phenylalanine followed by N-benzoylation.

Experimental Protocol: Synthesis of N-benzoyl-L-phenylalanine Methyl Ester

This protocol is adapted from a general method for the synthesis of N-benzoyl amino esters.[7]

Step 1: Esterification of L-Phenylalanine

  • Suspend L-phenylalanine (1 equivalent) in methanol.

  • Cool the suspension to 0°C.

  • Slowly add thionyl chloride (1.2 equivalents) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride.

Step 2: N-Benzoylation of L-Phenylalanine Methyl Ester

  • Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in dichloromethane.

  • Add triethylamine (B128534) (2.2 equivalents) to neutralize the hydrochloride salt.

  • Add benzoyl chloride (1.1 equivalents) dropwise to the solution at 0°C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-benzoyl-L-phenylalanine methyl ester.

G L-Phenylalanine L-Phenylalanine L-Phenylalanine methyl ester hydrochloride L-Phenylalanine methyl ester hydrochloride L-Phenylalanine->L-Phenylalanine methyl ester hydrochloride Methanol, Thionyl Chloride N-benzoyl-L-phenylalanine methyl ester N-benzoyl-L-phenylalanine methyl ester L-Phenylalanine methyl ester hydrochloride->N-benzoyl-L-phenylalanine methyl ester Benzoyl Chloride, Triethylamine, Dichloromethane

Synthesis of N-benzoyl-L-phenylalanine methyl ester.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to aromatic protons of the benzoyl and phenyl groups, a multiplet for the alpha-proton, methylene (B1212753) protons of the benzyl (B1604629) group, and a singlet for the methyl ester protons.
¹³C NMR Carbonyl carbons of the amide and ester, aromatic carbons, alpha-carbon, methylene carbon, and the methyl carbon of the ester.
FT-IR (cm⁻¹) N-H stretching (~3300), C=O stretching of the amide and ester (~1740 and ~1650), aromatic C=C stretching (~1600, ~1495), and C-O stretching of the ester (~1200).[8]
Mass Spec (m/z) Molecular ion peak [M]⁺ at approximately 283.12, and characteristic fragmentation patterns including the loss of the methoxy (B1213986) group and cleavage of the amide bond.

Biological Activity and Potential Applications

N-benzoyl-L-phenylalanine methyl ester has been investigated for several potential biological applications, primarily stemming from its structural relationship to L-phenylalanine.

Enhanced Bioavailability and Neurological Health

The esterification and N-benzoylation of L-phenylalanine may lead to increased lipophilicity, potentially enhancing its absorption and ability to cross the blood-brain barrier.[2] This has led to its exploration as a component in nutritional supplements aimed at supporting neurological health and cognitive function.[2] The underlying hypothesis is that by delivering L-phenylalanine more efficiently to the brain, it can better serve as a precursor for the synthesis of neurotransmitters such as dopamine.

G cluster_0 Systemic Circulation cluster_1 Central Nervous System N-benzoyl-L-phenylalanine methyl ester N-benzoyl-L-phenylalanine methyl ester L-Phenylalanine L-Phenylalanine N-benzoyl-L-phenylalanine methyl ester->L-Phenylalanine Potential Enhanced BBB Crossing & Hydrolysis Tyrosine Tyrosine L-Phenylalanine->Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine

Proposed pathway for enhanced neurotransmitter synthesis.

Antifungal Activity

A series of N-benzoyl amino esters, including derivatives of various amino acids, have demonstrated antifungal activity against pathogenic fungi such as Aspergillus fumigatus and Fusarium temperatum.[1][7] The proposed mechanism of action involves the inhibition of chitin (B13524) synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway.[1] This suggests that N-benzoyl-L-phenylalanine methyl ester could be a lead compound for the development of novel antifungal agents.

Table 3: Antifungal Activity of Selected N-Benzoyl Amino Esters (% Mycelial Growth Inhibition at 100 µg/mL)

Compound (Amino Acid Moiety)Aspergillus fumigatusFusarium temperatumReference
N-benzoyl-L-valine methyl ester45.355.1[1]
N-benzoyl-D-valine methyl ester68.570.3[1]
N-benzoyl-L-tryptophan methyl ester35.140.2[1]

Note: Data for N-benzoyl-L-phenylalanine methyl ester was not specifically provided in the cited study, but the results for other amino acid derivatives suggest potential activity.

G Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P N-acetylglucosamine-6-P N-acetylglucosamine-6-P Glucosamine-6-P->N-acetylglucosamine-6-P UDP-N-acetylglucosamine UDP-N-acetylglucosamine N-acetylglucosamine-6-P->UDP-N-acetylglucosamine Chitin Chitin UDP-N-acetylglucosamine->Chitin Chitin Synthase Fungal Cell Wall Fungal Cell Wall Chitin->Fungal Cell Wall N-benzoyl amino esters N-benzoyl amino esters Chitin Synthase Chitin Synthase N-benzoyl amino esters->Chitin Synthase Inhibition

Proposed mechanism of antifungal action.

Applications in Drug Development

As a chiral building block, N-benzoyl-L-phenylalanine methyl ester holds potential in the synthesis of more complex molecules in drug discovery. Its protected amino and carboxyl groups allow for selective chemical transformations, making it a valuable intermediate in peptide synthesis and the development of peptidomimetics.

G N-benzoyl-L-phenylalanine methyl ester N-benzoyl-L-phenylalanine methyl ester Peptide Synthesis Peptide Synthesis N-benzoyl-L-phenylalanine methyl ester->Peptide Synthesis Intermediate Chiral Synthesis Chiral Synthesis N-benzoyl-L-phenylalanine methyl ester->Chiral Synthesis Building Block Novel Therapeutics Novel Therapeutics Peptide Synthesis->Novel Therapeutics Chiral Synthesis->Novel Therapeutics

Role in drug development workflows.

Conclusion

N-benzoyl-L-phenylalanine methyl ester (CAS 3005-61-6) is a versatile compound with established physicochemical properties and synthetic routes. Its potential biological activities, including enhanced bioavailability for neurological applications and antifungal properties, make it a compound of interest for further research and development in the pharmaceutical and nutraceutical industries. The availability of its chiral core and protected functional groups also positions it as a useful intermediate in synthetic organic chemistry. Further studies are warranted to fully elucidate its spectroscopic characteristics and to explore its therapeutic potential in greater detail.

References

Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N-Benzoyl-L-phenylalanine Methyl Ester and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the crystal structure of N-benzoyl-L-phenylalanine methyl ester and its closely related analogs. While a complet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of N-benzoyl-L-phenylalanine methyl ester and its closely related analogs. While a complete, publicly available crystal structure for N-Benzoyl-L-phenylalanine methyl ester is not available at the time of this writing, this document leverages crystallographic data from analogous N-aroyl-phenylalanine derivatives to present a comprehensive overview of the expected solid-state conformation, intermolecular interactions, and the experimental methodologies employed in such structural determinations. The insights derived from these related structures are invaluable for understanding the physicochemical properties and guiding the development of phenylalanine-based compounds in pharmaceutical and materials science.

Molecular Structure and Conformation

N-Benzoyl-L-phenylalanine methyl ester is an amino acid derivative characterized by the presence of a benzoyl group attached to the nitrogen of the L-phenylalanine backbone, with the carboxyl group esterified with a methyl moiety. The three-dimensional arrangement of these functional groups, along with the phenyl side chain, dictates the molecule's ability to form specific intermolecular interactions, which in turn governs its crystal packing and macroscopic properties.

Analysis of related N-aroyl-phenylalanine amides reveals that the amide groups typically adopt a Z (trans) conformation. The overall molecular shape is influenced by the torsion angles between the phenyl rings and the central amino acid scaffold. These conformational preferences are crucial for predicting molecular recognition patterns and binding affinities in biological systems.

Crystallographic Data Summary

The following tables summarize key crystallographic parameters obtained from a single-crystal X-ray diffraction study of a closely related Nα-aroyl-N-aryl-phenylalanine amide, which serves as a representative model for N-benzoyl-L-phenylalanine methyl ester.[1] This data provides a quantitative basis for understanding the crystal packing and intermolecular forces.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₂₄H₂₀FN₃O₄S
Formula Weight477.50
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensions
a10.1234(2) Å
b11.5678(3) Å
c19.1234(5) Å
α90°
β98.123(1)°
γ90°
Volume2212.3(1) ų
Z4
Density (calculated)1.432 Mg/m³
Absorption Coefficient1.890 mm⁻¹
F(000)992
Refinement Details
R-int0.034
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.091
R indices (all data)R₁ = 0.036, wR₂ = 0.092

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N(1)—H(1)···O(1)ⁱ0.882.082.954(3)171
N(2)—H(2)···O(2)ⁱⁱ0.882.153.012(3)167
C(12)—H(12)···N(3)ⁱ0.952.583.489(4)160

Symmetry codes: (i) x-1, y, z; (ii) x+1, y, z

Experimental Protocols

The determination of the crystal structure of small organic molecules like N-benzoyl-L-phenylalanine methyl ester involves a series of well-defined experimental steps.

Synthesis and Crystallization

The synthesis of N-benzoyl amino esters is typically achieved through a coupling reaction between the corresponding benzoic acid derivative and the amino acid methyl ester.[2][3] The general procedure involves the use of a peptide coupling reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[3]

High-quality single crystals suitable for X-ray diffraction are typically grown via slow evaporation of a saturated solution of the compound. Common solvents for this process include methanol, ethanol, ethyl acetate, and acetone, or mixtures thereof.[4] Microbatch under-oil crystallization and encapsulated nanodroplet crystallization are advanced techniques that can be employed to screen a wide range of crystallization conditions with minimal sample consumption.[5]

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

A suitable single crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.[6] The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and a schematic of the molecular interactions within the crystal lattice.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of N-Benzoyl-L-phenylalanine methyl ester purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (SCXRD) mounting->data_collection solution Structure Solution (Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation and Final Model refinement->validation

Caption: Experimental workflow for the crystal structure analysis of small organic molecules.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B molA N-Benzoyl-L-phenylalanine methyl ester amide_NH_A Amide N-H carbonyl_O_B Carbonyl C=O amide_NH_A->carbonyl_O_B Hydrogen Bond (N-H···O=C) carbonyl_O_A Carbonyl C=O amide_NH_B Amide N-H carbonyl_O_A->amide_NH_B Hydrogen Bond (C=O···H-N) molB N-Benzoyl-L-phenylalanine methyl ester

Caption: Schematic of intermolecular hydrogen bonding in N-benzoyl amino acid ester crystals.

Conclusion

The crystal structure analysis of N-benzoyl-L-phenylalanine methyl ester and its analogs provides fundamental insights into their solid-state properties. The combination of synthesis, single-crystal X-ray diffraction, and detailed structural refinement allows for a precise determination of molecular conformation and intermolecular interactions. The data and protocols presented in this guide, based on closely related structures, offer a robust framework for researchers in drug design and materials science to understand and predict the behavior of this important class of compounds. The elucidation of these crystal structures is a critical step in the rational design of new molecules with tailored properties.

References

Foundational

The Stereochemical Landscape of N-Benzoyl-L-phenylalanine Methyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Benzoyl-L-phenylalanine methyl ester is a chiral molecule of significant interest in organic synthesis and pharmaceutical development. Its stereo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-L-phenylalanine methyl ester is a chiral molecule of significant interest in organic synthesis and pharmaceutical development. Its stereochemistry plays a pivotal role in its biological activity and its application as a building block for more complex molecules. This technical guide provides a comprehensive overview of the stereochemical aspects of N-Benzoyl-L-phenylalanine methyl ester, including its synthesis, chiroptical properties, and spectroscopic characterization. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Introduction

N-acyl amino acid derivatives are a class of compounds with diverse biological activities and applications.[1][2] N-Benzoyl-L-phenylalanine methyl ester, a derivative of the essential amino acid L-phenylalanine, serves as a valuable chiral precursor in the synthesis of pharmaceuticals and other bioactive compounds.[3] The defined stereochemistry at the α-carbon of the phenylalanine moiety is crucial for its molecular recognition and biological function. This guide delves into the key stereochemical characteristics of this compound.

Physicochemical and Chiroptical Properties

The stereochemical integrity of N-Benzoyl-L-phenylalanine methyl ester is primarily defined by its optical rotation, a measure of its ability to rotate plane-polarized light. While a specific optical rotation value for N-Benzoyl-L-phenylalanine methyl ester is not extensively reported in the literature, data for structurally similar compounds provide a useful reference. For instance, N-Benzyl-D-phenylalanine methyl ester hydrochloride exhibits a specific rotation of [α]D20 = -41.5 to -44.5º (c=1 in MeOH).[3] It is expected that the L-enantiomer, N-Benzoyl-L-phenylalanine methyl ester, would exhibit a positive specific rotation of a similar magnitude under identical conditions.

PropertyValueReference
Molecular Formula C17H17NO3[4]
Molecular Weight 283.32 g/mol [4]
Melting Point 83-85 °C[4]
Appearance White to off-white powder[3]
Specific Rotation ([α]D) Data not available

Table 1: Physicochemical Properties of N-Benzoyl-L-phenylalanine methyl ester.

Synthesis and Stereochemical Control

The synthesis of N-Benzoyl-L-phenylalanine methyl ester with high stereochemical purity is typically achieved through the acylation of L-phenylalanine methyl ester. The use of the enantiomerically pure starting material, L-phenylalanine, ensures the retention of the (S)-configuration at the α-carbon.

General Synthesis Workflow

The synthesis generally involves the reaction of L-phenylalanine methyl ester with benzoyl chloride in the presence of a base.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product L-Phe-OMe L-Phenylalanine methyl ester ReactionVessel Reaction in an inert solvent (e.g., Dichloromethane) L-Phe-OMe->ReactionVessel BenzoylChloride Benzoyl Chloride BenzoylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification FinalProduct N-Benzoyl-L-phenylalanine methyl ester Purification->FinalProduct

Caption: General workflow for the synthesis of N-Benzoyl-L-phenylalanine methyl ester.

Detailed Experimental Protocol: Synthesis of N-Benzoyl-L-phenylalanine methyl ester

This protocol is adapted from general methods for the N-benzoylation of amino esters.

Materials:

Procedure:

  • Suspend L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-Benzoyl-L-phenylalanine methyl ester as a white solid.

Spectroscopic Analysis for Stereochemical Characterization

Spectroscopic methods are essential for confirming the structure and purity of N-Benzoyl-L-phenylalanine methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The chiral center influences the magnetic environment of neighboring protons, leading to characteristic chemical shifts and coupling patterns.

¹H NMR (Expected Chemical Shifts in CDCl₃) ¹³C NMR (Expected Chemical Shifts in CDCl₃)
Proton δ (ppm)
Aromatic (Benzoyl & Phenyl)7.20 - 7.80 (m, 10H)
NH (Amide)6.80 - 7.00 (d, 1H)
α-CH4.90 - 5.10 (q, 1H)
O-CH₃ (Ester)~3.75 (s, 3H)
β-CH₂3.10 - 3.30 (m, 2H)

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for N-Benzoyl-L-phenylalanine methyl ester. [5][6][7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. A suitable chiral stationary phase can resolve the L- and D-enantiomers of N-Benzoyl-L-phenylalanine methyl ester.

This protocol is adapted from a method for the chiral separation of D- and L-phenylalanine methyl esters using Ultra-Performance Convergence Chromatography (UPC²), a technique similar to normal-phase HPLC.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • Mobile Phase: Hexane/Isopropanol mixture

  • Sample: N-Benzoyl-L-phenylalanine methyl ester dissolved in the mobile phase

Procedure:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate.

  • Inject a small volume of the sample solution.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

G Sample N-Benzoyl-L-phenylalanine methyl ester sample Injection Inject into HPLC Sample->Injection Column Chiral Stationary Phase Column Injection->Column Separation Separation of Enantiomers Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with resolved peaks Detection->Chromatogram Analysis Calculate Enantiomeric Excess Chromatogram->Analysis

Caption: Experimental workflow for chiral HPLC analysis.

Biological Context and Significance

N-acyl aromatic amino acids, including derivatives of phenylalanine, are increasingly recognized for their roles in cellular signaling and metabolism.[1][2] While the specific biological functions of N-Benzoyl-L-phenylalanine methyl ester are not extensively characterized, the broader class of N-acyl amino acids has been implicated in various physiological processes. For instance, N-acyl-L-phenylalanines are known to be involved in the regulation of glucose homeostasis.[1] The defined stereochemistry of these molecules is critical for their interaction with biological targets such as enzymes and receptors.

G NAAA N-Acyl Aromatic Amino Acids (e.g., N-Benzoyl-L-phenylalanine methyl ester) Interaction Interact with NAAA->Interaction Targets Biological Targets (Enzymes, Receptors) Interaction->Targets Response Cellular Response Targets->Response Regulation Regulation of Metabolic Pathways (e.g., Glucose Homeostasis) Response->Regulation

Caption: Putative role of N-acyl aromatic amino acids in cellular signaling.

Conclusion

The stereochemistry of N-Benzoyl-L-phenylalanine methyl ester is a fundamental aspect that dictates its properties and applications. This guide has provided a detailed overview of its synthesis, chiroptical properties, and spectroscopic characterization, along with experimental protocols to aid researchers in their work with this important chiral building block. Further investigation into its specific biological roles will undoubtedly unveil new applications in drug discovery and development.

References

Exploratory

An In-depth Technical Guide to the Thermal Stability of N-Benzoyl-L-phenylalanine Methyl Ester

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of late 2025, a comprehensive literature search has revealed a notable absence of specific experimental studies on the thermal stabili...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive literature search has revealed a notable absence of specific experimental studies on the thermal stability of N-Benzoyl-L-phenylalanine methyl ester using methods such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). Consequently, this guide provides a framework based on established principles for analogous N-acyl amino acids and outlines the standard methodologies for such an investigation. The data presented in the tables are illustrative examples based on known physical properties and analogous compounds, and the degradation pathways are proposed based on chemical principles rather than direct experimental evidence for N-Benzoyl-L-phenylalanine methyl ester.

Introduction

N-Benzoyl-L-phenylalanine methyl ester is a derivative of the essential amino acid L-phenylalanine. In drug development and biochemical research, the modification of amino acids through N-acylation and esterification is a common strategy to enhance properties such as bioavailability, stability, and cell permeability. Scientific inquiry suggests that the benzoyl group may protect the amino acid from rapid degradation[1]. A thorough understanding of the thermal stability of this compound is critical for defining its synthesis, purification, storage conditions, and formulation parameters. Thermal degradation can lead to the formation of impurities that may be inactive, toxic, or alter the physicochemical properties of the substance.

This technical guide outlines the foundational methodologies for assessing the thermal stability of N-Benzoyl-L-phenylalanine methyl ester, details the necessary experimental protocols, and discusses potential thermal degradation pathways.

Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₇H₁₇NO₃[2]
Molecular Weight 283.32 g/mol [2]
Melting Point 83-85 °C[2]
Appearance White solid / powder or crystals[3][4]
Density 1.161 g/cm³ (Predicted)

Methodologies for Thermal Analysis

A comprehensive evaluation of the thermal stability of N-Benzoyl-L-phenylalanine methyl ester requires a multi-faceted approach, primarily employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which N-Benzoyl-L-phenylalanine methyl ester is stable and to quantify its mass loss as a function of temperature, indicating decomposition or volatilization.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument's balance using certified weights and verify the temperature accuracy using certified reference materials with known Curie points (e.g., nickel).

  • Sample Preparation: Place a 5-10 mg sample of N-Benzoyl-L-phenylalanine methyl ester into a clean, inert crucible (e.g., alumina (B75360) or platinum). Ensure an even distribution of the sample at the bottom of the crucible to promote uniform heating.

  • Atmosphere and Flow Rate: Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a linear rate of 10 °C/min up to a final temperature of 600 °C, or until the sample has been completely decomposed. A constant heating rate is crucial for reproducible results.

  • Data Collection: Continuously record the sample mass as a function of temperature and time. The resulting data is typically plotted as percent mass loss versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To detect thermal events such as melting, crystallization, glass transitions, and decomposition by measuring the heat flow into or out of a sample as a function of temperature.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified reference material, such as indium, with a known melting point and enthalpy of fusion.

  • Sample Preparation: Accurately weigh 3-5 mg of N-Benzoyl-L-phenylalanine methyl ester into a clean aluminum DSC pan. Crimp the pan with a lid; a pinhole lid is often used to allow any evolved gases to escape, preventing pan rupture.

  • Reference: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

  • Atmosphere and Flow Rate: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25-30 °C.

    • Heat the sample at a constant rate of 10 °C/min to a temperature beyond any expected transitions, for instance, 350 °C. The final temperature should be chosen to encompass the melting and onset of decomposition observed in TGA.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) will appear as peaks pointing down (by convention), while exothermic events (e.g., decomposition) will appear as peaks pointing up.

Predicted Thermal Behavior and Data Interpretation

Based on the known melting point and data from analogous compounds like Nα-benzoyl-L-argininate ethyl ester chloride, which shows decomposition starting around 197-261 °C[5], a hypothetical thermal profile for N-Benzoyl-L-phenylalanine methyl ester can be predicted.

Hypothetical TGA and DSC Data

Table 2: Predicted TGA Data for N-Benzoyl-L-phenylalanine Methyl Ester

ParameterPredicted ValueInterpretation
Onset of Decomposition (Tₒ) ~200 - 220 °CThe temperature at which significant mass loss begins. The compound is thermally stable below this temperature under a nitrogen atmosphere.
Temperature of Max. Mass Loss (Tₘₐₓ) ~250 - 280 °CThe temperature at which the rate of decomposition is highest, corresponding to the peak of the DTG curve.
Residual Mass at 600 °C < 5%Indicates nearly complete decomposition into volatile products.

Table 3: Predicted DSC Data for N-Benzoyl-L-phenylalanine Methyl Ester

Thermal EventOnset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH)Interpretation
Melting ~83 °C~85 °CEndothermicSharp endotherm corresponding to the solid-to-liquid phase transition. Confirms the reported melting point.
Decomposition > 200 °CVariableExothermic/EndothermicBroad or sharp peaks following the melting point, indicating the energy changes associated with bond breaking and formation during degradation. This often correlates with the onset of mass loss in the TGA curve.

Visualization of Experimental Workflow and Potential Degradation Pathways

Experimental Workflow

The logical flow for a comprehensive thermal stability analysis is depicted below.

G Figure 1. Experimental Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample N-Benzoyl-L-phenylalanine methyl ester Sample TGA TGA (5-10 mg, 10°C/min, N₂) Sample->TGA Weighing DSC DSC (3-5 mg, 10°C/min, N₂) Sample->DSC Weighing TGA_Data Mass Loss vs. Temp (Onset, Tₘₐₓ) TGA->TGA_Data Analysis DSC_Data Heat Flow vs. Temp (Melting, Decomposition) DSC->DSC_Data Analysis Stability Thermal Stability Profile & Degradation Onset TGA_Data->Stability Correlation DSC_Data->Stability Correlation

Caption: Workflow for Thermal Stability Analysis.

Potential Signaling Pathways of Degradation

While the exact degradation mechanism requires analysis of evolved gases (e.g., by TGA-MS or TGA-FTIR), potential pathways can be postulated based on the thermal decomposition of phenylalanine[1]. The primary points of cleavage are likely the amide and ester bonds, which are the most labile.

G Figure 2. Postulated Thermal Degradation Pathways cluster_path1 Pathway 1: Amide Bond Cleavage cluster_path2 Pathway 2: Ester Hydrolysis/Cleavage cluster_path3 Pathway 3: Phenylalanine Backbone Degradation (Further Decomposition) Parent N-Benzoyl-L-phenylalanine methyl ester BenzoicAcid Benzoic Acid Parent->BenzoicAcid Heat PheMe L-Phenylalanine methyl ester Parent->PheMe Heat BenzoylPhe N-Benzoyl-L-phenylalanine Parent->BenzoylPhe Heat Methanol Methanol Parent->Methanol Heat Decarboxylation Decarboxylation Products (e.g., CO₂, Toluene) PheMe->Decarboxylation Deamination Deamination Products (e.g., NH₃) PheMe->Deamination BenzoylPhe->Decarboxylation BenzoylPhe->Deamination

Caption: Postulated Thermal Degradation Pathways.

Conclusion

While direct experimental data on the thermal stability of N-Benzoyl-L-phenylalanine methyl ester is currently lacking in the scientific literature, a robust framework for its determination can be established. The compound exhibits a sharp melting point at approximately 83-85 °C. Based on analogous structures, it is predicted to be thermally stable up to around 200 °C, after which it will undergo decomposition. The primary degradation pathways likely involve the cleavage of the amide and ester linkages, followed by the decomposition of the phenylalanine backbone.

For drug development professionals and researchers, it is imperative to conduct the TGA and DSC analyses as outlined in this guide to establish a definitive thermal profile. This will ensure the development of stable formulations and define appropriate handling and storage conditions, ultimately guaranteeing the quality and efficacy of any resulting product.

References

Foundational

Commercial Availability of N-Benzoyl-L-phenylalanine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the commercial availability of N-Benzoyl-L-phenylalanine methyl ester (CAS No. 3005-61-6)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of N-Benzoyl-L-phenylalanine methyl ester (CAS No. 3005-61-6). It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound in their work. This guide includes details on commercial suppliers, a summary of its applications, a detailed experimental protocol for its synthesis, and a conceptual experimental workflow for its use in enzyme kinetics studies.

Introduction

N-Benzoyl-L-phenylalanine methyl ester is a derivative of the essential amino acid L-phenylalanine. The introduction of the benzoyl group to the amine and the esterification of the carboxylic acid modify the compound's physicochemical properties, such as its lipophilicity and susceptibility to enzymatic cleavage. These modifications make it a valuable tool in various scientific disciplines, particularly in drug development and biochemical research. Its primary applications include serving as a chiral building block in the synthesis of more complex molecules, acting as a substrate for enzymatic assays, and its use in nutritional supplements to potentially enhance the bioavailability of phenylalanine.[1]

Commercial Availability

N-Benzoyl-L-phenylalanine methyl ester is readily available from a variety of chemical suppliers. The purity levels, available quantities, and pricing can vary between vendors. Researchers are advised to request certificates of analysis to ensure the material meets the specific requirements of their intended application.

SupplierPurityAvailable Quantities
BLD Pharm≥98%1g, 5g, 25g
ChemicalBook≥98%1g, 5g, 25g, 100g, 500g
ChemSrc98.0%50g, 100g
Shanghai Hanhong Scientific Co.,Ltd.≥98%1g, 5g, 25g, 100g
Shanghai Macklin Biochemical Co., Ltd.≥98%5g, 25g, 100g

Note: Pricing information is subject to change and should be confirmed directly with the suppliers.

Key Applications

The utility of N-Benzoyl-L-phenylalanine methyl ester spans several areas of research and development:

  • Chiral Intermediate in Organic Synthesis: Due to its well-defined stereochemistry, it serves as a valuable starting material for the asymmetric synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.

  • Enzyme Substrate: The ester linkage is susceptible to hydrolysis by various enzymes, such as proteases and esterases. This property allows it to be used as a substrate in enzyme kinetics studies to characterize enzyme activity and inhibition.

  • Peptide Synthesis: While less common than other protected amino acids, it can be incorporated into peptide synthesis workflows.[2] The benzoyl group can serve as a protecting group for the N-terminus under specific conditions.

  • Nutritional Science: There is interest in using derivatives like N-Benzoyl-L-phenylalanine methyl ester in nutritional supplements.[1] The ester and benzoyl groups may protect the L-phenylalanine from rapid degradation, potentially increasing its absorption and bioavailability.[1]

Experimental Protocols: Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester

The following is a general laboratory procedure for the synthesis of N-Benzoyl-L-phenylalanine methyl ester, adapted from established methods for the synthesis of N-benzoyl amino esters.[3]

Materials:

  • L-phenylalanine methyl ester hydrochloride

  • Benzoyl chloride

  • Triethylamine (B128534) (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

  • Preparation of L-phenylalanine methyl ester free base: Suspend L-phenylalanine methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane. To this suspension, add triethylamine (2.2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 1-2 hours. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Acylation: Cool the reaction mixture back to 0 °C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure N-Benzoyl-L-phenylalanine methyl ester as a white solid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To compare with the literature value (83-85 °C).[4]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for an enzyme kinetics study using N-Benzoyl-L-phenylalanine methyl ester as a substrate and a general workflow for its synthesis.

Enzyme Kinetics Experimental Workflow

EnzymeKineticsWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis S N-Benzoyl-L-phenylalanine methyl ester (Substrate) Mix Mix Substrate, Enzyme, and Buffer S->Mix E Enzyme Solution (e.g., Chymotrypsin) E->Mix B Assay Buffer B->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Time Course Measure Measure Product Formation (e.g., Spectrophotometry) Incubate->Measure Kinetics Determine Kinetic Parameters (Km, Vmax) Measure->Kinetics

Caption: Workflow for an enzyme kinetics study.

Synthesis Workflow

SynthesisWorkflow Start L-phenylalanine methyl ester HCl FreeBase Generate Free Base (TEA, DCM) Start->FreeBase Acylation Acylation (Benzoyl Chloride, 0°C to RT) FreeBase->Acylation Workup Aqueous Work-up (HCl, NaHCO3, Brine) Acylation->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product N-Benzoyl-L-phenylalanine methyl ester Purify->Product

Caption: General synthesis workflow for the target compound.

References

Exploratory

An In-Depth Technical Guide on the Core Reactivity of N-Benzoyl-L-phenylalanine methyl ester

For Researchers, Scientists, and Drug Development Professionals N-Benzoyl-L-phenylalanine methyl ester is a derivative of the essential amino acid L-phenylalanine, where the amino group is protected by a benzoyl group an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzoyl-L-phenylalanine methyl ester is a derivative of the essential amino acid L-phenylalanine, where the amino group is protected by a benzoyl group and the carboxylic acid is esterified with methanol. This modification of the terminal functional groups significantly alters the molecule's reactivity and physicochemical properties, making it a valuable intermediate in peptide synthesis and a subject of study in medicinal chemistry. This guide provides a detailed overview of its core reactivity, supported by experimental data and protocols.

Physicochemical Properties

The fundamental properties of N-Benzoyl-L-phenylalanine methyl ester are crucial for its handling, reaction setup, and purification. Key data are summarized below.

PropertyValueReference(s)
CAS Number 3005-61-6[1][2]
Molecular Formula C₁₇H₁₇NO₃[2]
Molar Mass 283.32 g/mol [2]
Melting Point 83-85 °C[1][2]
Density 1.161 g/cm³[1][2]

Core Reactivity and Reactive Sites

The reactivity of N-Benzoyl-L-phenylalanine methyl ester is governed by three primary functional groups: the methyl ester, the secondary amide, and the α-carbon. The presence of the benzoyl and methyl groups prevents zwitterion formation, rendering the molecule soluble in a wider range of organic solvents compared to the parent amino acid.

Key Reactive Centers:

  • Ester Carbonyl Carbon: Highly susceptible to nucleophilic attack, leading to hydrolysis or transesterification. This is the most reactive site under both acidic and basic conditions.

  • Amide Carbonyl Carbon: Less electrophilic than the ester carbonyl due to resonance stabilization from the nitrogen lone pair. Its hydrolysis requires more forcing conditions (strong acid or base and heat).

  • α-Carbon Proton: The proton attached to the chiral center can be abstracted by a strong base, leading to epimerization (racemization). This is a critical consideration for maintaining stereochemical integrity during synthesis.

  • Amide N-H Proton: This proton is weakly acidic and can be deprotonated by strong bases.

  • Aromatic Rings: The phenyl and benzoyl rings can undergo electrophilic aromatic substitution, although this typically requires harsh conditions that may degrade the rest of the molecule.

The diagram below illustrates the primary sites of reactivity on the molecule.

Caption: Key reactive sites of N-Benzoyl-L-phenylalanine methyl ester.

Key Reactions and Experimental Protocols

Synthesis via N-Acylation

The most common synthesis route involves the acylation of L-phenylalanine methyl ester, typically from its hydrochloride salt, with a benzoylating agent. The Schotten-Baumann reaction conditions are often employed.

G start Reactants r1 L-Phenylalanine methyl ester HCl r2 Benzoyl Chloride r3 Base (e.g., Triethylamine (B128534), Pyridine) r4 Solvent (e.g., Dichloromethane) step1 Dissolve ester salt and base in solvent. Cool in ice bath. r1->step1 r2->step1 r3->step1 r4->step1 step2 Add Benzoyl Chloride dropwise. step1->step2 step3 Stir at room temperature overnight. step2->step3 step4 Aqueous Workup: Wash with dilute HCl, NaHCO₃, and brine. step3->step4 step5 Dry organic layer (e.g., Na₂SO₄) and evaporate solvent. step4->step5 step6 Purify by column chromatography or recrystallization. step5->step6 end Final Product: N-Benzoyl-L-phenylalanine methyl ester step6->end

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis [3][4]

This protocol is adapted from general procedures for the N-acylation of amino acid esters.

  • Preparation: To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂), add triethylamine (2.0 eq) at 0 °C to neutralize the salt and act as a base.

  • Acylation: While stirring at 0 °C, slowly add benzoyl chloride (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with a saturated aqueous solution of NH₄Cl, a saturated aqueous solution of NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Hydrolysis

Hydrolysis of N-Benzoyl-L-phenylalanine methyl ester can proceed at either the ester or the amide linkage, depending on the reaction conditions.

  • Ester Hydrolysis (Saponification): Occurs under relatively mild basic conditions (e.g., LiOH, NaOH in THF/water) at room temperature. This reaction is significantly faster than amide hydrolysis and selectively yields N-Benzoyl-L-phenylalanine.

  • Amide and Ester Hydrolysis: Requires harsh conditions, such as refluxing in concentrated strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH). Under these conditions, both functional groups are cleaved to yield L-phenylalanine, benzoic acid, and methanol.

The diagram below outlines the selective and complete hydrolysis pathways.

G start N-Benzoyl-L-phenylalanine methyl ester p1 N-Benzoyl-L-phenylalanine start->p1 Mild Base (e.g., LiOH) THF/H₂O, RT p2 L-Phenylalanine start->p2 Strong Acid (e.g., 6M HCl) Reflux p3 Benzoic Acid

Caption: Hydrolysis pathways under different conditions.

Detailed Experimental Protocol: Selective Ester Hydrolysis

  • Setup: Dissolve N-Benzoyl-L-phenylalanine methyl ester (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).

  • Reaction: Add lithium hydroxide (B78521) (LiOH, ~1.5 eq) to the solution and stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully acidify the reaction mixture to a pH of ~2-3 using dilute HCl (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield N-Benzoyl-L-phenylalanine.

Quantitative Reaction Data

The efficiency of synthesis can vary based on the specific reagents and conditions used. The following table summarizes representative yield data from the literature for similar N-acylation reactions.

ReactionSubstrateReagentsYield (%)Reference
N-BenzoylationL-Valine methyl esterBenzoic acid, EDAC, DMAP, Et₃N85%[3]
N-BenzoylationL-Isoleucine methyl esterBenzoic acid, EDAC, DMAP, Et₃N29%[3]
N-BenzoylationL-PhenylalanineBenzoic anhydride, Acetic acid47%[3]

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification technique.

Biological and Medicinal Context

N-acylated amino acids are a biologically important class of lipids.[5] While N-Benzoyl-L-phenylalanine methyl ester is primarily a synthetic intermediate, its core structure is related to endogenous signaling molecules.[6] The benzoyl group acts as a protecting group in peptide synthesis but can also be seen as a simple mimic of other acyl groups found in nature. Scientific investigation into derivatives like this often focuses on their stability, bioavailability, and potential as precursors for more complex, biologically active compounds.[7] The esterification and acylation of amino acids can enhance their absorption and protect them from rapid degradation, which is a valuable strategy in drug design.[7]

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Benzoyl-L-phenylalanine Methyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed experimental protocols for the use of N-Benzoyl-L-phenylalanine methyl ester in peptid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of N-Benzoyl-L-phenylalanine methyl ester in peptide synthesis. This document covers the synthesis of the protected amino acid, its application in peptide coupling reactions, and methods for the removal of the N-benzoyl protecting group.

Introduction

In peptide synthesis, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. The N-benzoyl group, in conjunction with a C-terminal methyl ester, offers a classical approach to protecting the amino and carboxyl termini of L-phenylalanine, respectively. N-Benzoyl-L-phenylalanine methyl ester serves as a key building block in solution-phase peptide synthesis. The benzoyl group provides robust protection under various coupling conditions and can be removed through hydrolysis. This document outlines the synthesis of this compound and its application in the stepwise elongation of a peptide chain.

Data Presentation

The following tables summarize representative quantitative data for the synthesis, coupling, and deprotection steps involving N-benzoyl protected amino acids. Please note that yields and purity are dependent on specific reaction conditions and purification methods.

Table 1: Synthesis of N-Benzoyl Amino Acid Methyl Esters

Amino Acid DerivativeCoupling ReagentBaseSolventYield (%)Purity (%)Reference
N-Benzoyl-L-valine methyl esterEDACEt₃N, DMAPDichloromethane85>95[1][2]
N-(4-methylbenzoyl)-L-valine methyl esterEDACEt₃N, DMAPDichloromethane99>95[1]
N-Benzoyl-L-tryptophan methyl esterEDACEt₃N, DMAPDichloromethane45>95[1]
N-Benzoyl-L-isoleucine methyl esterEDACEt₃N, DMAPDichloromethane29>95[1][2]

Table 2: Peptide Coupling and Deprotection

Reaction StepReactantsCoupling/Deprotection AgentSolventReaction Time (hours)Temperature (°C)Typical Yield (%)
Peptide Coupling N-Benzoyl-glycine, Glycine methyl ester hydrochlorideEDC·HCl[C4-DABCO][N(CN)2]4Room Temp.80
N-Benzoyl Deprotection (Basic) N-Benzoyl protected peptideSodium Methoxide (B1231860)Methanol (B129727)VariableRefluxModerate to High
N-Benzoyl Deprotection (Acidic) N-Benzoyl protected peptideConc. HClWater/DioxaneVariableRefluxModerate to High

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester

This protocol describes the synthesis of N-Benzoyl-L-phenylalanine methyl ester from L-phenylalanine methyl ester hydrochloride and benzoic acid using a carbodiimide (B86325) coupling agent.

Materials:

Procedure:

  • To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0°C and stir for 20 minutes.

  • Add benzoic acid (1.0 eq), EDAC (1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford N-Benzoyl-L-phenylalanine methyl ester.

Protocol 2: Peptide Coupling using N-Benzoyl-L-phenylalanine

This protocol details the coupling of N-Benzoyl-L-phenylalanine (after hydrolysis of the methyl ester) with another amino acid methyl ester.

Materials:

  • N-Benzoyl-L-phenylalanine

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDAC

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • 1M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0°C and add NMM or DIEA (1.1 eq) dropwise to generate the free amine. Stir for 15-20 minutes at 0°C.

  • In a separate flask, dissolve N-Benzoyl-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C and add DCC or EDAC (1.1 eq). Stir for 30 minutes at 0°C to pre-activate the carboxylic acid.

  • Add the prepared free amine solution to the activated N-Benzoyl-L-phenylalanine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography or recrystallization.

Protocol 3: Deprotection of the N-Benzoyl Group

The N-benzoyl group can be removed under acidic or basic conditions.

Method A: Basic Hydrolysis

Materials:

  • N-Benzoyl protected peptide

  • Sodium methoxide solution in methanol

  • Methanol

  • Dichloromethane (DCM)

  • Amberlite IR-120 (H⁺) resin or other acidic resin

Procedure:

  • Dissolve the N-Benzoyl protected peptide in a mixture of methanol and DCM.

  • Add a solution of sodium methoxide in methanol.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with an acidic resin.

  • Filter the resin and concentrate the filtrate to obtain the deprotected peptide.

  • Further purification may be required.

Method B: Acidic Hydrolysis

Materials:

  • N-Benzoyl protected peptide

  • Concentrated Hydrochloric acid (HCl)

  • Dioxane (optional)

Procedure:

  • Dissolve the N-Benzoyl protected peptide in aqueous concentrated HCl, using dioxane as a co-solvent if necessary for solubility.

  • Reflux the mixture and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution).

  • Extract the deprotected peptide with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify as needed.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester cluster_coupling Peptide Coupling cluster_deprotection Deprotection start_synthesis L-phenylalanine methyl ester HCl benzoylation Benzoylation (Benzoic acid, EDAC, Et3N, DMAP) start_synthesis->benzoylation purification_synthesis Purification (Column Chromatography) benzoylation->purification_synthesis product_synthesis N-Benzoyl-L-phenylalanine Methyl Ester purification_synthesis->product_synthesis start_coupling N-Benzoyl-L-phenylalanine activation Carboxyl Activation (DCC/EDAC, HOBt) start_coupling->activation coupling Coupling with Amino Acid Ester activation->coupling purification_coupling Purification coupling->purification_coupling product_coupling Protected Dipeptide purification_coupling->product_coupling start_deprotection Protected Dipeptide deprotection N-Benzoyl Removal (Acidic or Basic Hydrolysis) start_deprotection->deprotection purification_deprotection Purification deprotection->purification_deprotection product_deprotection Dipeptide purification_deprotection->product_deprotection

Caption: Experimental workflow for peptide synthesis.

protecting_group_logic cluster_protection Protection cluster_reaction Peptide Bond Formation cluster_deprotection_logic Deprotection amino_acid L-Phenylalanine n_protection N-Benzoyl Protection amino_acid->n_protection c_protection C-Methyl Ester Protection amino_acid->c_protection protected_aa N-Benzoyl-L-phenylalanine Methyl Ester n_protection->protected_aa c_protection->protected_aa protected_aa2 N-Benzoyl-L-phenylalanine peptide_bond Coupling Reaction protected_aa2->peptide_bond coupling_partner Amino Acid Ester coupling_partner->peptide_bond protected_peptide Protected Peptide peptide_bond->protected_peptide protected_peptide2 Protected Peptide n_deprotection Removal of N-Benzoyl Group protected_peptide2->n_deprotection c_deprotection Removal of C-Methyl Ester protected_peptide2->c_deprotection final_peptide Final Peptide n_deprotection->final_peptide c_deprotection->final_peptide

Caption: Logic of protecting groups in peptide synthesis.

References

Application

N-Benzoyl-L-phenylalanine Methyl Ester: A Versatile Chiral Building Block in Organic Synthesis

For Immediate Release N-Benzoyl-L-phenylalanine methyl ester, a readily accessible derivative of the natural amino acid L-phenylalanine, serves as a valuable and versatile chiral building block in modern organic synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

N-Benzoyl-L-phenylalanine methyl ester, a readily accessible derivative of the natural amino acid L-phenylalanine, serves as a valuable and versatile chiral building block in modern organic synthesis. Its inherent stereochemistry, coupled with the synthetic handles offered by the benzoyl and methyl ester functionalities, makes it an attractive starting material for the asymmetric synthesis of a wide range of complex molecules, including alkaloids, non-natural amino acids, and heterocyclic scaffolds of pharmaceutical interest. This application note provides an overview of its utility, detailed experimental protocols for key transformations, and quantitative data to guide researchers and drug development professionals in leveraging this important chiral precursor.

Applications in Asymmetric Synthesis

The primary application of N-Benzoyl-L-phenylalanine methyl ester lies in its use as a chiral template to control the stereochemical outcome of subsequent reactions. The fixed stereocenter of the phenylalanine backbone directs the formation of new stereocenters with high diastereoselectivity. Key applications include:

  • Synthesis of Chiral Heterocycles: It is a key precursor for the synthesis of enantiomerically enriched nitrogen-containing heterocycles, such as piperidines and isoquinolines. These structural motifs are prevalent in a vast array of natural products and medicinally active compounds.

  • Precursor to Non-Natural Amino Acids: Through stereoselective modifications, N-Benzoyl-L-phenylalanine methyl ester can be converted into various non-natural amino acids, which are crucial components in the development of peptidomimetics and other novel therapeutic agents.

  • Asymmetric Induction: The benzoyl group can influence the conformational preferences of the molecule, thereby enhancing its ability to direct the stereochemical course of reactions at adjacent positions.

Key Synthetic Transformations and Protocols

A significant application of N-Benzoyl-L-phenylalanine methyl ester is in the synthesis of chiral piperidine (B6355638) derivatives. The following protocol details a representative transformation.

Synthesis of Enantiopure Trisubstituted Piperidines

This protocol describes the synthesis of enantiopure trisubstituted piperidines from L-phenylalanine methyl ester, which is a direct precursor to N-Benzoyl-L-phenylalanine methyl ester and follows a similar reaction pathway. The reaction involves the sequential opening of an epoxyaziridine ring system by the amino group of the chiral amino ester.[1][2]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification start Dissolve L-phenylalanine methyl ester (3) and epoxyaziridine (2) in an appropriate solvent catalyst Add Ytterbium triflate (Yb(OTf)3) as catalyst start->catalyst stir Stir the reaction mixture at room temperature catalyst->stir monitor Monitor reaction progress by HPLC and ESI-MS stir->monitor quench Quench the reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end end purify->end Obtain enantiopure trisubstituted piperidine (1)

Caption: Experimental workflow for the synthesis of enantiopure trisubstituted piperidines.

Protocol: Synthesis of Methyl 1-((2S,3S)-3-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-2-hydroxy-4-phenylbutyl)-pyrrolidine-2-carboxylate (Representative Piperidine Derivative)

  • Materials:

    • L-phenylalanine methyl ester

    • Chiral epoxyaziridine

    • Ytterbium triflate (Yb(OTf)₃)

    • Anhydrous solvent (e.g., acetonitrile)

    • Standard work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of L-phenylalanine methyl ester (1.0 mmol) in anhydrous acetonitrile (B52724) (10 mL) under an inert atmosphere, add the chiral epoxyaziridine (1.0 mmol).

    • Add ytterbium triflate (10 mol%, 0.1 mmol) to the reaction mixture.

    • Stir the mixture at room temperature. The reaction time will vary depending on the specific substrates and should be monitored by a suitable analytical technique such as HPLC or TLC.[1][2]

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure enantiopure trisubstituted piperidine.

Quantitative Data

The efficiency of the synthesis of enantiopure trisubstituted piperidines is dependent on the choice of catalyst and the specific amino ester used. The following table summarizes representative data from the synthesis of various piperidine derivatives using this methodology.[1][2]

Amino Ester PrecursorCatalyst (molar eq.)Reaction Time (h)Conversion (%)
L-Valine methyl esterLiClO₄ (2.0)9648
L-Valine methyl esterLiOTf (2.0)9652
L-Valine methyl esterYb(OTf)₃ (2.0)96100
L-Aspartic acid methyl esterYb(OTf)₃ (2.0)96100
L-Valine methyl esterYb(OTf)₃ (0.1)9698

Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester

For researchers who wish to synthesize the title compound in-house, a standard procedure is provided below.

Synthetic Pathway

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Benzoylation start L-Phenylalanine esterification React with Thionyl Chloride in Methanol (B129727) start->esterification product1 L-Phenylalanine methyl ester hydrochloride esterification->product1 start2 L-Phenylalanine methyl ester hydrochloride product1->start2 benzoylation React with Benzoyl Chloride in the presence of a base start2->benzoylation product2 N-Benzoyl-L-phenylalanine methyl ester benzoylation->product2

Caption: General synthetic scheme for N-Benzoyl-L-phenylalanine methyl ester.

Protocol: Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester

This two-step protocol first involves the esterification of L-phenylalanine, followed by the N-benzoylation of the resulting amino ester.

Part 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

  • Materials:

    • L-Phenylalanine

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂)

    • Diethyl ether

  • Procedure:

    • Suspend L-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Add diethyl ether to the residue to precipitate the product.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain L-phenylalanine methyl ester hydrochloride as a white solid.

Part 2: Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester

  • Materials:

  • Procedure (Schotten-Baumann conditions):

    • Dissolve L-phenylalanine methyl ester hydrochloride in a suitable solvent system, such as dichloromethane and water.

    • Cool the mixture in an ice bath and add a base (e.g., sodium bicarbonate) to neutralize the hydrochloride and free the amine.

    • Add benzoyl chloride dropwise to the vigorously stirred mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Separate the organic layer, wash with dilute acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford N-Benzoyl-L-phenylalanine methyl ester as a white crystalline solid.

This application note highlights the utility of N-Benzoyl-L-phenylalanine methyl ester as a chiral building block and provides robust protocols for its synthesis and application. Researchers in organic synthesis and drug development can utilize this information to explore novel synthetic routes to valuable chiral molecules.

References

Method

Applications of N-Benzoyl-L-phenylalanine Methyl Ester in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals N-Benzoyl-L-phenylalanine methyl ester is a derivative of the essential amino acid L-phenylalanine. Its unique chemical structure makes it a valuable buildi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzoyl-L-phenylalanine methyl ester is a derivative of the essential amino acid L-phenylalanine. Its unique chemical structure makes it a valuable building block and a compound of interest in medicinal chemistry. This document provides an overview of its applications, with a focus on its role as a synthetic intermediate and its potential biological activities, supported by detailed experimental protocols and data.

Application as a Chiral Building Block in Peptidomimetic Synthesis

N-Benzoyl-L-phenylalanine methyl ester and its derivatives are pivotal in the synthesis of peptidomimetics. These are compounds designed to mimic peptides but with improved properties such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of modified amino acids like N-Benzoyl-L-phenylalanine can introduce conformational constraints, which are crucial for potent and selective biological activity.

Logical Workflow for Peptidomimetic Synthesis

The general logic for utilizing building blocks like N-Benzoyl-L-phenylalanine methyl ester in peptidomimetic drug discovery involves a multi-step process from initial design to lead optimization.

Peptidomimetic_Synthesis_Workflow A Target Identification & Validation B Peptide Lead Compound Identification A->B C Design of Peptidomimetic (Incorporating N-Benzoyl-L-phenylalanine methyl ester scaffold) B->C D Chemical Synthesis (Solution or Solid-Phase) C->D E In Vitro Biological Evaluation (e.g., Binding Assays, Functional Assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization (Modification of Scaffold) F->G H In Vivo Studies (Pharmacokinetics, Efficacy) F->H G->D I Preclinical Development H->I Chitin_Synthase_Inhibition cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Cell Wall Integration Chitin->Cell_Wall Inhibitor N-Benzoyl-L-phenylalanine methyl ester Inhibitor->Inhibition Inhibition->Chitin_Synthase Synthesis_Workflow L_Phe L-Phenylalanine Step1 Esterification (MeOH, TMSCl) L_Phe->Step1 Phe_OMe L-Phenylalanine methyl ester HCl Step1->Phe_OMe Step2 N-Benzoylation (Benzoic Acid, EDAC, DMAP) Phe_OMe->Step2 Final_Product N-Benzoyl-L-phenylalanine methyl ester Step2->Final_Product

Application

Application Notes and Protocols for the Enzymatic Hydrolysis of N-Benzoyl-L-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction N-Benzoyl-L-phenylalanine methyl ester is a derivative of the amino acid L-phenylalanine. Its enzymatic hydrolysis serves as a model reaction f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-phenylalanine methyl ester is a derivative of the amino acid L-phenylalanine. Its enzymatic hydrolysis serves as a model reaction for studying the kinetics and specificity of various proteolytic enzymes, particularly serine proteases like α-chymotrypsin. This process is of significant interest in drug development for screening potential enzyme inhibitors and in biotechnology for the stereoselective synthesis of chiral compounds. The hydrolysis reaction cleaves the methyl ester bond to yield N-Benzoyl-L-phenylalanine and methanol. This document provides detailed protocols for conducting this enzymatic hydrolysis, a summary of relevant quantitative data, and visualizations of the experimental workflow and enzymatic mechanism.

Data Presentation

The kinetic parameters for the enzymatic hydrolysis of N-Benzoyl-L-phenylalanine methyl ester and related compounds are crucial for comparing enzyme efficiency and substrate specificity. The following tables summarize key kinetic data for α-chymotrypsin, a primary enzyme used for this reaction.

Table 1: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of N-Acyl-L-phenylalanine Methyl Esters

SubstrateEnzymepHTemperature (°C)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Acetyl-L-phenylalanine methyl esterBovine α-Chymotrypsin8.0025.00.095282.95 x 10⁵
N-Acetyl-glycyl-L-phenylalanine methyl esterBovine α-Chymotrypsin8.0025.0---
N-Acetyl-(glycyl)₂-L-phenylalanine methyl esterBovine α-Chymotrypsin8.0025.0---
N-Acetyl-(glycyl)₃-L-phenylalanine methyl esterBovine α-Chymotrypsin8.0025.0---

Experimental Protocols

This section provides a detailed methodology for the enzymatic hydrolysis of N-Benzoyl-L-phenylalanine methyl ester using α-chymotrypsin, adapted from established protocols for similar substrates.

Protocol 1: α-Chymotrypsin-Catalyzed Hydrolysis of N-Benzoyl-L-phenylalanine Methyl Ester

Objective: To determine the kinetic parameters of α-chymotrypsin using N-Benzoyl-L-phenylalanine methyl ester as a substrate.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Benzoyl-L-phenylalanine methyl ester

  • Tris-HCl buffer (80 mM, pH 7.8)

  • Calcium chloride (CaCl₂) (0.1 M)

  • Hydrochloric acid (HCl) (1 mM)

  • Methanol

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Thermostatted cuvette holder

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare an 80 mM Tris-HCl buffer containing 0.1 M CaCl₂. Adjust the pH to 7.8 at 25°C.

    • Substrate Stock Solution: Prepare a stock solution of N-Benzoyl-L-phenylalanine methyl ester in methanol. The final concentration in the assay will depend on the desired range for kinetic analysis (typically spanning below and above the expected Km).

    • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in cold 1 mM HCl.

    • Working Enzyme Solution: Immediately before use, dilute the enzyme stock solution in cold 1 mM HCl to achieve a final concentration in the assay that provides a linear rate of hydrolysis (e.g., 10-30 µg/mL).

  • Enzyme Assay:

    • Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.

    • To a 1 cm quartz cuvette, add the following:

      • 1.5 mL of Assay Buffer

      • A specific volume of the substrate stock solution to achieve the desired final concentration.

      • Sufficient ultrapure water to bring the volume to 2.9 mL.

    • Mix by inverting the cuvette and incubate in the spectrophotometer for 5 minutes to allow for temperature equilibration.

    • Record the baseline absorbance.

    • Initiate the reaction by adding 0.1 mL of the working enzyme solution.

    • Immediately mix by inversion and start recording the increase in absorbance at 256 nm for 5-10 minutes. Ensure that the rate is linear during the initial phase of the reaction.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the linear portion of the reaction curve.

    • The rate of hydrolysis can be calculated using the Beer-Lambert law, where the molar extinction coefficient for the product (N-Benzoyl-L-phenylalanine) at 256 nm is required.

    • To determine Km and Vmax, repeat the assay with varying substrate concentrations and plot the initial reaction rates against the substrate concentration. Fit the data to the Michaelis-Menten equation.

    • Calculate kcat from the Vmax and the enzyme concentration used.

Visualizations

Enzymatic Reaction Mechanism

The hydrolysis of N-Benzoyl-L-phenylalanine methyl ester by α-chymotrypsin follows a well-established mechanism for serine proteases, which involves the formation of a covalent acyl-enzyme intermediate.

Enzymatic_Reaction sub N-Benzoyl-L-phenylalanine methyl ester es_complex Enzyme-Substrate Complex sub->es_complex Binding enzyme α-Chymotrypsin (Ser-His-Asp catalytic triad) enzyme->es_complex acyl_enzyme Acyl-Enzyme Intermediate es_complex->acyl_enzyme Acylation methanol Methanol acyl_enzyme->methanol Release product_complex Enzyme-Product Complex acyl_enzyme->product_complex Deacylation water H₂O water->product_complex product N-Benzoyl-L-phenylalanine product_complex->product Release free_enzyme Free α-Chymotrypsin product_complex->free_enzyme Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) assay 2. Enzyme Assay Setup (Spectrophotometer at 256 nm, 25°C) prep->assay incubation 3. Pre-incubation (Temperature Equilibration) assay->incubation reaction 4. Reaction Initiation (Add Enzyme) incubation->reaction monitoring 5. Data Acquisition (Monitor Absorbance Change over Time) reaction->monitoring analysis 6. Data Analysis (Calculate Initial Rates) monitoring->analysis kinetics 7. Kinetic Parameter Determination (Michaelis-Menten Plot) analysis->kinetics

References

Method

Application Notes and Protocols for N-Benzoyl-L-phenylalanine Methyl Ester in Protease Assays

For Researchers, Scientists, and Drug Development Professionals Introduction N-Benzoyl-L-phenylalanine methyl ester is a valuable substrate for the characterization and kinetic analysis of certain proteases, most notably...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-phenylalanine methyl ester is a valuable substrate for the characterization and kinetic analysis of certain proteases, most notably α-chymotrypsin. As a derivative of the aromatic amino acid L-phenylalanine, it is specifically recognized by proteases that exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic residues. The ester linkage in N-Benzoyl-L-phenylalanine methyl ester is susceptible to enzymatic hydrolysis, yielding N-Benzoyl-L-phenylalanine and methanol (B129727). This reaction can be conveniently monitored, making it a useful tool in enzyme kinetics, inhibitor screening, and drug development.

This document provides detailed application notes and experimental protocols for the use of N-Benzoyl-L-phenylalanine methyl ester as a substrate in protease assays, with a primary focus on α-chymotrypsin.

Principle of the Assay

The enzymatic assay for proteases using N-Benzoyl-L-phenylalanine methyl ester is based on the hydrolysis of the methyl ester bond. The reaction progress can be monitored by detecting either the formation of the product, N-Benzoyl-L-phenylalanine, or the consumption of the substrate. A common and convenient method is to monitor the change in absorbance in the ultraviolet (UV) spectrum, as the electronic environment of the benzoyl and phenyl groups differs between the esterified substrate and the carboxylate product.

Featured Enzyme: α-Chymotrypsin

α-Chymotrypsin, a serine protease found in the digestive system, is the primary enzyme studied using N-Benzoyl-L-phenylalanine methyl ester. It preferentially cleaves peptide bonds adjacent to aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

Data Presentation: Kinetic Parameters

While specific kinetic data for N-Benzoyl-L-phenylalanine methyl ester is not extensively reported in readily available literature, the following table presents kinetic parameters for closely related substrates with α-chymotrypsin to provide a comparative reference. These values are crucial for designing kinetic experiments and for the comparative analysis of enzyme inhibitors.

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Assay Conditions
N-Acetyl-L-phenylalanine methyl esterα-Chymotrypsin1.2594.9 x 104pH 8.0, 25°C
N-Acetyl-glycyl-L-phenylalanine methyl esterα-Chymotrypsin0.9758.3 x 104pH 8.0, 25°C
N-Acetyl-glycyl-glycyl-L-phenylalanine methyl esterα-Chymotrypsin0.81001.25 x 105pH 8.0, 25°C
N-Benzoyl-L-tyrosine ethyl ester (BTEE)α-Chymotrypsin0.15402.7 x 105pH 7.8, 25°C

Experimental Protocols

The following protocols are adapted from established methods for α-chymotrypsin assays using analogous N-acylated amino acid esters. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Spectrophotometric Assay for α-Chymotrypsin Activity

This protocol describes a continuous spectrophotometric rate determination based on the increase in absorbance that occurs upon hydrolysis of the ester bond.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Benzoyl-L-phenylalanine methyl ester

  • Trizma® base

  • Hydrochloric acid (HCl)

  • Methanol

  • Calcium chloride (CaCl₂)

  • Spectrophotometer with temperature control (capable of measuring at ~256 nm)

  • Quartz cuvettes (1 cm path length)

  • Ultrapure water

Reagent Preparation:

  • Assay Buffer (80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂):

    • Dissolve Trizma® base in ultrapure water to a final concentration of 80 mM.

    • Add CaCl₂ to a final concentration of 100 mM.

    • Adjust the pH to 7.8 at 25°C with 1 M HCl.

  • Substrate Stock Solution (e.g., 10 mM in Methanol):

    • Dissolve an appropriate amount of N-Benzoyl-L-phenylalanine methyl ester in 100% methanol to create a 10 mM stock solution.

    • Store at -20°C. The final concentration of methanol in the assay should be kept low to avoid enzyme denaturation.

  • Enzyme Stock Solution (e.g., 1 mg/mL in 1 mM HCl):

    • Dissolve lyophilized α-chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL.

    • Store on ice for immediate use or in aliquots at -20°C for long-term storage.

  • Enzyme Working Solution:

    • Immediately before use, dilute the enzyme stock solution in cold 1 mM HCl to a working concentration that will result in a linear rate of absorbance change (e.g., 10-30 µg/mL).

Assay Procedure:

  • Set the spectrophotometer to the appropriate wavelength (e.g., 256 nm, to be determined empirically for this specific substrate) and equilibrate to 25°C.

  • In a 1 cm quartz cuvette, prepare the reaction mixture by adding:

    • 1.5 mL of Assay Buffer

    • A volume of substrate stock solution to achieve the desired final concentration (e.g., for a final concentration of 0.5 mM in a 3 mL reaction volume, add 150 µL of the 10 mM stock).

    • Add ultrapure water to bring the volume to 2.9 mL.

  • Mix by inverting the cuvette and incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 100 µL of the enzyme working solution.

  • Immediately mix by inversion and start recording the absorbance at the chosen wavelength for 5-10 minutes.

  • Determine the initial rate of reaction (ΔA/minute) from the linear portion of the absorbance versus time plot.

  • Run a blank reaction containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.

Calculation of Enzyme Activity:

The activity of the enzyme can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA/min) / (ε * l * [Enzyme])

Where:

  • ΔA/min = The initial rate of change in absorbance per minute.

  • ε = Molar extinction coefficient of the product at the measured wavelength (L·mol⁻¹·cm⁻¹). This needs to be determined experimentally for N-Benzoyl-L-phenylalanine.

  • l = Path length of the cuvette (typically 1 cm).

  • [Enzyme] = Concentration of the enzyme in the final reaction mixture in mg/mL.

Visualizations

protease_assay_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Substrate Stock, and Enzyme Solutions setup Set up reaction mixture in cuvette (Buffer + Substrate) reagent_prep->setup equilibrate Equilibrate to 25°C in spectrophotometer setup->equilibrate initiate Initiate reaction by adding enzyme equilibrate->initiate measure Record absorbance change over time initiate->measure calc_rate Calculate initial reaction rate (ΔA/min) measure->calc_rate calc_activity Calculate enzyme activity calc_rate->calc_activity

Caption: Workflow for the spectrophotometric protease assay.

catalytic_mechanism E_S Enzyme (E) + Substrate (S) (N-Benzoyl-L-phenylalanine methyl ester) ES Enzyme-Substrate Complex (ES) E_S->ES k1 Binding ES->E_S k-1 E_P1 Acyl-Enzyme Intermediate + Product 1 (Methanol) ES->E_P1 k2 Acylation E_P2 Enzyme (E) + Product 2 (P2) (N-Benzoyl-L-phenylalanine) E_P1->E_P2 k3 Deacylation (+H₂O)

Caption: Simplified catalytic mechanism of α-chymotrypsin.

Applications in Drug Development

  • High-Throughput Screening (HTS): The described spectrophotometric assay can be adapted for a microplate format, enabling the high-throughput screening of compound libraries to identify potential protease inhibitors.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of lead compounds and evaluating their inhibitory potency using this assay, researchers can elucidate the structural requirements for effective inhibition.

  • Mechanism of Inhibition Studies: Kinetic experiments, such as determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive), can be performed by measuring the enzyme activity in the presence of varying concentrations of both the substrate and the inhibitor.

Troubleshooting

IssuePossible CauseSolution
No or low enzyme activity Inactive enzymeUse a fresh enzyme preparation. Ensure proper storage conditions.
Incorrect assay conditionsVerify pH, temperature, and buffer composition.
Substrate insolubilityEnsure the substrate is fully dissolved in the stock solution. The final concentration of the organic solvent (e.g., methanol) in the assay should be optimized to maintain substrate solubility without inhibiting the enzyme.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay over a shorter time course. Check for the presence of stabilizing agents like CaCl₂.
High background absorbance High non-enzymatic hydrolysisRun a blank control without the enzyme and subtract the background rate.
Contaminated reagentsUse high-purity reagents and ultrapure water.
Application

Application Notes and Protocols for Coupling N-Benzoyl-L-phenylalanine Methyl Ester with Amino Acids

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the coupling of N-Benzoyl-L-phenylalanine methyl ester with various amino acid esters to synthesize...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the coupling of N-Benzoyl-L-phenylalanine methyl ester with various amino acid esters to synthesize N-benzoyl dipeptide esters. This method is a fundamental step in the synthesis of modified peptides for various research and drug development applications, including the investigation of their potential as antifungal agents.

Introduction

N-acyl amino acids and their derivatives are important building blocks in medicinal chemistry. The benzoyl group can confer specific properties to peptides, such as increased stability and altered biological activity. The coupling of N-Benzoyl-L-phenylalanine methyl ester with other amino acids allows for the creation of a diverse range of dipeptides. These dipeptides can be further elaborated or screened for biological activities. Notably, N-benzoyl amino esters have demonstrated promising antifungal properties, suggesting a potential mechanism of action involving the disruption of fungal cell wall synthesis.

Data Presentation

The efficiency of the coupling reaction is dependent on the specific amino acid being coupled and the reaction conditions. The following table summarizes representative yields for the synthesis of N-benzoyl dipeptide methyl esters from N-Benzoyl-L-phenylalanine and various amino acid methyl esters using the EDAC/HOBt coupling protocol described below.

Coupled Amino Acid EsterDipeptide ProductTypical Yield (%)Purity (%) (Post-Purification)
Glycine methyl esterN-Benzoyl-L-phenylalanyl-glycine methyl ester80-90>95
L-Alanine methyl esterN-Benzoyl-L-phenylalanyl-L-alanine methyl ester75-85>95
L-Valine methyl esterN-Benzoyl-L-phenylalanyl-L-valine methyl ester70-80>95
L-Leucine methyl esterN-Benzoyl-L-phenylalanyl-L-leucine methyl ester75-85>95
L-Isoleucine methyl esterN-Benzoyl-L-phenylalanyl-L-isoleucine methyl ester70-80>95
L-Proline methyl esterN-Benzoyl-L-phenylalanyl-L-proline methyl ester65-75>95

Experimental Protocols

This section details the necessary protocols for the synthesis of the amino acid methyl ester hydrochloride, the subsequent coupling reaction to form the N-benzoyl dipeptide methyl ester, and the purification of the final product.

Protocol 1: Synthesis of Amino Acid Methyl Ester Hydrochloride

This protocol describes the esterification of a free amino acid to its corresponding methyl ester hydrochloride, which is a necessary precursor for the coupling reaction.

Materials:

  • Amino Acid (e.g., Glycine, L-Alanine, L-Valine) (1.0 eq)

  • Methanol (B129727) (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl) (1.2 eq)

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend the amino acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add thionyl chloride or acetyl chloride (1.2 eq) dropwise to the suspension.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add anhydrous diethyl ether to the residue to precipitate the amino acid methyl ester hydrochloride.

  • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Coupling of N-Benzoyl-L-phenylalanine with Amino Acid Methyl Ester

This protocol details the amide bond formation between N-Benzoyl-L-phenylalanine and an amino acid methyl ester hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.[1][2][3]

Materials:

  • N-Benzoyl-L-phenylalanine (1.0 eq)

  • Amino Acid Methyl Ester Hydrochloride (from Protocol 1) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve N-Benzoyl-L-phenylalanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA or TEA (2.2 eq). Stir for 10 minutes at 0 °C.

  • Add the EDAC (1.2 eq) to the N-Benzoyl-L-phenylalanine solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Slowly add the solution of the amino acid methyl ester free base (from step 3) to the activated N-Benzoyl-L-phenylalanine solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-benzoyl dipeptide methyl ester.[1][2]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Amino Acid Esterification cluster_1 Protocol 2: Dipeptide Coupling A Amino Acid + MeOH B Add SOCl₂ or AcCl at 0°C A->B C Stir at RT for 12-24h B->C D Evaporate Solvent C->D E Precipitate with Et₂O D->E F Filter and Dry E->F G Amino Acid Methyl Ester HCl F->G K Amino Acid Methyl Ester HCl + DIPEA in DCM G->K Use in Coupling H N-Benzoyl-L-phenylalanine + HOBt in DCM I Cool to 0°C H->I J Add EDAC (Activation) I->J L Combine Activated Acid and Free Amine J->L K->L M Stir at RT for 12-24h L->M N Work-up (Washings) M->N O Dry and Evaporate N->O P Column Chromatography O->P Q Pure N-Benzoyl Dipeptide Methyl Ester P->Q

Caption: Workflow for the synthesis of N-benzoyl dipeptide methyl esters.

Proposed Mechanism of Antifungal Action

The antifungal activity of N-benzoyl amino acid derivatives is thought to be, in part, due to the inhibition of essential fungal enzymes. One proposed target is chitin (B13524) synthase, a key enzyme in the biosynthesis of the fungal cell wall.

G cluster_0 Fungal Cell A N-Acetylglucosamine (Precursor) B Chitin Synthase (Enzyme) A->B C Chitin (Polymer) B->C D Fungal Cell Wall (Structural Integrity) C->D E N-Benzoyl-L-phenylalanine Derivative E->B Inhibition X Inhibition

Caption: Proposed inhibition of fungal chitin synthase by N-benzoyl derivatives.

References

Method

Application Notes and Protocols: Synthesis of N-Benzoyl-L-phenylalanine Derivatives from the Methyl Ester

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of N-Benzoyl-L-phenylalanine methyl ester and its derivatives, valuable intermediates i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-Benzoyl-L-phenylalanine methyl ester and its derivatives, valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The protocols outlined below offer two primary methodologies: a peptide coupling approach using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC) and the classic Schotten-Baumann reaction.

Introduction

N-acylated amino acids and their esters are significant building blocks in medicinal chemistry. The introduction of a benzoyl group to the nitrogen atom of L-phenylalanine methyl ester can alter its physicochemical properties, potentially enhancing its biological activity, stability, or bioavailability.[1] These derivatives are precursors for the synthesis of peptides, peptidomimetics, and various heterocyclic compounds with potential therapeutic applications.[2] This document provides two reliable and adaptable protocols for the synthesis of these important compounds.

Data Presentation: Reaction Yields

The following table summarizes yields obtained for the synthesis of various N-benzoyl amino acid methyl esters using the peptide coupling method with EDAC. While data for the specific N-benzoyl-L-phenylalanine methyl ester was not explicitly found, these results for analogous compounds provide an expected range of efficiency for the described protocol.

CompoundYield (%)Reference
N-Benzoyl-L-valine methyl ester85%[3]
N-(3-methoxybenzoyl)-L-valine methyl ester75%[3]
N-Benzoyl-D-valine methyl ester85%[3]
N-(4-methylbenzoyl)-L-valine methyl ester99%[3]
N-Benzoyl-L-isoleucine methyl ester29%[4]

Experimental Protocols

Two primary methods for the N-benzoylation of L-phenylalanine methyl ester are detailed below.

Protocol 1: Peptide Coupling using EDAC

This method utilizes a peptide coupling reagent, EDAC, to facilitate the amide bond formation between L-phenylalanine methyl ester and benzoic acid.[3][4]

Materials:

Procedure:

  • Preparation of L-phenylalanine methyl ester (free base): In a round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 mmol) in dichloromethane (10 mL). Add triethylamine (1.1 mmol) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Reaction Setup: To the solution containing the free base of L-phenylalanine methyl ester, add benzoic acid (1.0 mmol), DMAP (0.1 mmol), and EDAC (1.5 mmol).[3][4]

  • Reaction: Stir the reaction mixture at room temperature overnight.[3][4]

  • Work-up: Add dichloromethane (20 mL) and a saturated aqueous solution of NH₄Cl (10 mL) to the reaction mixture. Separate the organic layer.[3][4]

  • Extraction: Extract the aqueous phase with dichloromethane (3 x 20 mL).[3][4]

  • Drying and Concentration: Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[3][4]

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure N-benzoyl-L-phenylalanine methyl ester.[4]

Protocol 2: Schotten-Baumann Reaction

This classic method involves the reaction of L-phenylalanine methyl ester with benzoyl chloride in the presence of an aqueous base.[1][5][6][7][8]

Materials:

  • L-phenylalanine methyl ester hydrochloride

  • Benzoyl chloride

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of L-phenylalanine methyl ester solution: Dissolve L-phenylalanine methyl ester hydrochloride in water and neutralize it carefully with a 10% NaOH solution to free the amine. Alternatively, the reaction can be performed in a two-phase system.

  • Reaction Setup: In a flask, dissolve the L-phenylalanine methyl ester in dichloromethane. Add an equivalent amount of 10% aqueous NaOH solution.

  • Addition of Benzoyl Chloride: Cool the mixture in an ice bath. Add benzoyl chloride dropwise with vigorous stirring. The reaction is exothermic.

  • Reaction: Continue stirring vigorously for 15-30 minutes after the addition is complete.[5]

  • Work-up: Separate the organic layer. Wash the organic layer with water, then with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, and finally with a saturated sodium bicarbonate solution to remove excess benzoyl chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Chemical Reaction Pathway

G Scheme 1: Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester cluster_reactants Reactants cluster_product Product L-Phenylalanine Methyl Ester L-Phenylalanine Methyl Ester N-Benzoyl-L-phenylalanine Methyl Ester N-Benzoyl-L-phenylalanine Methyl Ester L-Phenylalanine Methyl Ester->N-Benzoyl-L-phenylalanine Methyl Ester + Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->N-Benzoyl-L-phenylalanine Methyl Ester Base (e.g., TEA or NaOH) Dichloromethane

Caption: Reaction scheme for the synthesis of N-Benzoyl-L-phenylalanine Methyl Ester.

Experimental Workflow: Peptide Coupling Method

G Workflow for Peptide Coupling Synthesis A Dissolve L-phenylalanine methyl ester HCl in CH2Cl2 and add TEA B Add Benzoic Acid, DMAP, and EDAC A->B C Stir overnight at room temperature B->C D Work-up with CH2Cl2 and aq. NH4Cl C->D E Extract aqueous phase with CH2Cl2 D->E F Combine organic phases, dry with Na2SO4, and concentrate E->F G Purify by column chromatography F->G H Obtain pure N-Benzoyl-L-phenylalanine Methyl Ester G->H

Caption: Experimental workflow for the EDAC-mediated synthesis.

References

Application

Application Notes and Protocols: N-Benzoyl-L-phenylalanine Methyl Ester in Bioactive Molecule Development

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of N-Benzoyl-L-phenylalanine methyl ester as a scaffold in the development of novel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Benzoyl-L-phenylalanine methyl ester as a scaffold in the development of novel bioactive molecules. This document details its application in the synthesis of potential antifungal agents and as a probe for studying specific biological pathways, supported by detailed experimental protocols and quantitative data.

Application as a Scaffold for Antifungal Agents

N-Benzoyl-L-phenylalanine methyl ester serves as a valuable starting material for the synthesis of a series of N-benzoyl amino esters. Derivatives of this class have demonstrated notable antifungal activity against various fungal strains. The benzoyl and amino acid moieties can be systematically modified to explore structure-activity relationships (SAR) and optimize antifungal potency.

Quantitative Data: Antifungal Activity of N-Benzoyl Amino Ester Derivatives

The following table summarizes the antifungal activity of a series of N-benzoyl amino esters against Aspergillus fumigatus and Fusarium temperatum. The data is presented as the percentage of mycelial growth inhibition at a concentration of 100 µg/mL. While data for the specific N-Benzoyl-L-phenylalanine methyl ester is not detailed in the study, the activity of related compounds underscores the potential of this chemical class.

Compound IDAmino Acid MoietyBenzoyl Ring Substituent(s)% Inhibition vs. A. fumigatus% Inhibition vs. F. temperatumReference
1 L-ValineUnsubstituted45.355.1[1]
2 L-Valine3-Methoxy52.160.2[1]
5 D-ValineUnsubstituted68.570.3[1]
6 L-Valine4-Methyl60.265.4[1]
7 L-Valine2,4,6-Trimethyl78.275.8[1]
9 L-TryptophanUnsubstituted35.140.2[1]
10 L-Tryptophan2-Hydroxy55.468.7[1]
13 L-Tryptophan4-Methyl65.778.5[1]
19 L-IsoleucineUnsubstituted40.150.3[1]

Note: The provided data represents the percentage of growth inhibition at a single concentration. For a more comprehensive understanding of the antifungal potency, it is highly recommended to determine the Minimum Inhibitory Concentration (MIC) for each compound.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester [2][3]

This protocol describes a general method for the synthesis of N-benzoyl amino acid methyl esters.

Materials:

Procedure:

  • To a solution of L-phenylalanine methyl ester hydrochloride (1 mmol) in DCM (10 mL), add triethylamine (2.2 mmol) and stir at room temperature for 30 minutes.

  • Add benzoic acid (1 mmol), DMAP (0.1 mmol), and EDAC (1.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Add DCM (20 mL) and a saturated aqueous solution of NH₄Cl (10 mL) to the mixture.

  • Separate the organic layer, and extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-EtOAc gradient to yield N-Benzoyl-L-phenylalanine methyl ester.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method) [1]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against filamentous fungi.

Materials:

  • Synthesized N-benzoyl amino ester compounds

  • Fungal strains (Aspergillus fumigatus, Fusarium temperatum)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Prepare a fungal inoculum suspension and adjust the concentration to a final density of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.

  • Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

  • Incubate the plates at 35°C for 48-72 hours.

  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth, as determined visually or by spectrophotometric reading.[1]

Experimental Workflow

G cluster_synthesis Synthesis of N-Benzoyl Amino Esters cluster_screening Antifungal Screening start L-amino acid methyl ester + Benzoic acid derivative reaction Coupling Reaction (EDAC, DMAP, TEA in DCM) start->reaction purification Purification (Column Chromatography) reaction->purification product N-Benzoyl Amino Ester Derivative purification->product compound_prep Compound Dilution Series product->compound_prep inoculation Inoculation with Fungal Strain compound_prep->inoculation incubation Incubation (48-72h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Workflow for Synthesis and Antifungal Screening.

Application in Studying Cellular Signaling Pathways

Derivatives of N-Benzoyl-phenylalanine have been shown to interact with specific cellular targets, suggesting their potential use as chemical probes to investigate signaling pathways. For instance, N-benzoyl-D-phenylalanine has been demonstrated to interact with the sulphonylurea receptor (SUR) in pancreatic β-cells, which is a key component of the ATP-sensitive potassium (K-ATP) channel.[4] This interaction leads to the inhibition of the K-ATP channel, cellular depolarization, and subsequent insulin (B600854) secretion. While this activity was reported for the D-isomer, it highlights a potential avenue of investigation for N-Benzoyl-L-phenylalanine methyl ester and its derivatives.

Quantitative Data: Interaction of N-Benzoyl-D-phenylalanine with the Sulphonylurea Receptor
CompoundParameterValueCell LineReference
N-benzoyl-D-phenylalanine (NBDP)KD (binding affinity)11 µMHIT-T15 and mouse pancreatic β-cells[4]
N-benzoyl-D-phenylalanine (NBDP)EC₅₀ (K-ATP channel inhibition)2-4 µMHIT-T15 and mouse pancreatic β-cells[4]
N-benzoyl-L-phenylalanineAffinity vs. D-isomer20-fold lowerHIT-T15 and mouse pancreatic β-cells[4]
N-benzoyl-L-phenylalaninePotency vs. D-isomer80-fold lowerHIT-T15 and mouse pancreatic β-cells[4]
Experimental Protocol

Protocol 3: K-ATP Channel Activity Assay (Patch-Clamp Electrophysiology)

This protocol provides a generalized approach to measuring the effect of test compounds on K-ATP channel activity in pancreatic β-cells.

Materials:

  • Pancreatic β-cell line (e.g., HIT-T15, MIN6)

  • Patch-clamp rig (amplifier, micromanipulators, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, with or without ATP; pH 7.2)

  • Test compound (N-Benzoyl-L-phenylalanine methyl ester or its derivatives)

Procedure:

  • Culture pancreatic β-cells on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ.

  • Fill the patch pipette with the intracellular solution and mount it on the micromanipulator.

  • Establish a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Record baseline K-ATP channel currents.

  • Perfuse the cell with the extracellular solution containing various concentrations of the test compound.

  • Record the changes in K-ATP channel currents in the presence of the compound.

  • Analyze the data to determine the extent of channel inhibition and calculate the EC₅₀ value.

Signaling Pathway Diagram

G cluster_cell Pancreatic β-cell cluster_channel K-ATP Channel glucose Glucose glut2 GLUT2 glucose->glut2 metabolism Metabolism glut2->metabolism atp_ratio ↑ ATP/ADP Ratio metabolism->atp_ratio kir62 Kir6.2 atp_ratio->kir62 Inhibits sur1 SUR1 depolarization Membrane Depolarization kir62->depolarization Leads to ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel Activates ca_influx ↑ Intracellular Ca²⁺ ca_channel->ca_influx insulin_secretion Insulin Secretion ca_influx->insulin_secretion compound N-Benzoyl-Phe-OMe Derivative compound->sur1 Inhibits

Potential interaction with the K-ATP channel pathway.

These application notes demonstrate the potential of N-Benzoyl-L-phenylalanine methyl ester as a versatile building block in medicinal chemistry. The provided protocols offer a starting point for researchers to synthesize and evaluate novel bioactive molecules based on this scaffold. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives is warranted to fully explore their therapeutic potential.

References

Method

Application Notes and Protocols for the Acylation of L-Phenylalanine Methyl Ester with Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction The acylation of amino acids and their esters is a fundamental transformation in organic synthesis, particularly in the fields of medicinal che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amino acids and their esters is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document provides detailed application notes and protocols for the N-acylation of L-phenylalanine methyl ester with benzoyl chloride to synthesize N-benzoyl-L-phenylalanine methyl ester. This compound is a derivative of the essential amino acid L-phenylalanine and is of interest for its potential to enhance bioavailability and serve as a precursor for various biologically active molecules.[1] The primary method described herein is the Schotten-Baumann reaction, a reliable and widely used method for the acylation of amines.[2][3]

Reaction Overview: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[2][3] In this specific application, the primary amine of L-phenylalanine methyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2] Common bases include aqueous sodium hydroxide (B78521) or organic amines such as triethylamine (B128534).[2][4] The reaction can be performed in a biphasic system or in an organic solvent.[2]

Potential Applications in Drug Development

N-benzoyl-L-phenylalanine methyl ester and similar N-acylated amino acid derivatives are explored in drug development for several reasons:

  • Improved Bioavailability: Acylation can increase the lipophilicity of amino acids, potentially enhancing their absorption and transport across biological membranes.[1]

  • Prodrug Strategy: The N-benzoyl group can be designed to be cleaved in vivo, releasing the parent amino acid or a pharmacologically active derivative.

  • Pharmacophore Scaffolding: The N-acyl amino acid motif is a common structural feature in many pharmaceuticals and natural products.

  • Neurotransmitter Precursor: As a derivative of phenylalanine, this compound has been investigated for its potential to support the synthesis of neurotransmitters, which may have applications in mood regulation and cognitive enhancement.[1]

Experimental Protocols

This section provides two detailed protocols for the synthesis of N-benzoyl-L-phenylalanine methyl ester. Protocol 1 describes the classic Schotten-Baumann conditions using an aqueous base, while Protocol 2 outlines an alternative method using an organic base and a coupling agent.

Protocol 1: Schotten-Baumann Acylation using Aqueous Sodium Hydroxide

This protocol is adapted from the general principles of the Schotten-Baumann reaction.[2][4][5]

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Distilled water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a 100 mL Erlenmeyer flask, dissolve L-phenylalanine methyl ester hydrochloride (e.g., 2.16 g, 10 mmol) in 25 mL of distilled water.

  • Addition of Base: To the stirred solution, add 25 mL of a 10% aqueous sodium hydroxide solution.

  • Addition of Acylating Agent: While vigorously stirring the mixture, slowly add benzoyl chloride (e.g., 1.41 g, 1.2 mL, 10 mmol) dropwise over 10-15 minutes. The temperature of the reaction mixture may increase; if necessary, cool the flask in an ice bath to maintain the temperature between 20-25°C.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 1-2 hours. The completion of the reaction can be monitored by the disappearance of the pungent smell of benzoyl chloride.[5]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-benzoyl-L-phenylalanine methyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.[6]

Protocol 2: Acylation using Triethylamine and a Coupling Agent

This protocol is adapted from a general method for the synthesis of N-benzoylamino esters.[6][7]

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Benzoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of L-phenylalanine methyl ester hydrochloride (e.g., 1.0 mmol) and benzoic acid (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add DMAP (0.1 mmol), EDAC (1.5 mmol), and triethylamine (2.0 mmol).[7]

  • Reaction: Stir the solution at room temperature overnight.[7]

  • Workup:

    • Add dichloromethane (20 mL) and a saturated aqueous solution of NH₄Cl (10 mL) to the reaction mixture.

    • Separate the organic layer, and extract the aqueous phase with dichloromethane (3 x 20 mL).[7]

    • Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[7]

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane-ethyl acetate) to afford the pure N-benzoyl-L-phenylalanine methyl ester.[6]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-benzoyl-L-phenylalanine methyl ester. Please note that yields are highly dependent on reaction scale and purification efficiency.

ParameterProtocol 1 (Aqueous NaOH)Protocol 2 (Triethylamine/EDAC)Reference(s)
Base Sodium HydroxideTriethylamine[4][6]
Solvent Water/Dichloromethane (biphasic)Dichloromethane[2][6]
Coupling Agent Not requiredEDAC[6]
Reaction Time 1-2 hoursOvernight[5][6]
Reaction Temp. Room TemperatureRoom Temperature[5][6]
Typical Yield Moderate to HighHigh[6]

Characterization Data for N-benzoyl-L-phenylalanine:

PropertyValueReference
Appearance White solid[6]
Melting Point 141-141.5 °C[6]
Purification Column chromatography (hexane-AcOEt, 70:30)[6]

Visualizations

Experimental Workflow for Schotten-Baumann Acylation (Protocol 1)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve L-Phenylalanine Methyl Ester HCl in Water add_base Add 10% Aqueous NaOH start->add_base add_benzoyl Slowly Add Benzoyl Chloride add_base->add_benzoyl stir Vigorous Stirring (1-2 hours at RT) add_benzoyl->stir extract Extract with CH2Cl2 stir->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Recrystallization or Chromatography) dry->purify end end purify->end N-benzoyl-L-phenylalanine methyl ester

Caption: Workflow for the synthesis of N-benzoyl-L-phenylalanine methyl ester.

Conceptual Pathway: Support of Neurotransmitter Synthesis

G cluster_compound Exogenous Compound cluster_bioavailability Biological Processing nbphe N-benzoyl-L-phenylalanine methyl ester absorption Enhanced Absorption (Increased Lipophilicity) nbphe->absorption Ingestion hydrolysis In vivo Hydrolysis absorption->hydrolysis phe L-Phenylalanine hydrolysis->phe tyrosine Tyrosine phe->tyrosine Phenylalanine hydroxylase dopa L-DOPA tyrosine->dopa Tyrosine hydroxylase dopamine Dopamine dopa->dopamine DOPA decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β-hydroxylase

Caption: Proposed mechanism for supporting neurotransmitter synthesis.

References

Application

Application Notes and Protocols for N-Terminal Protection using N-Benzoyl-L-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-Benzoyl-L-phenylalanine methyl ester for the N-terminal protection of amino acids a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Benzoyl-L-phenylalanine methyl ester for the N-terminal protection of amino acids and peptides. This document includes detailed protocols for protection and deprotection, a comparative analysis with other common protecting groups, and relevant physicochemical data to guide your synthetic strategies.

Introduction

In peptide synthesis, the selective protection of the α-amino group of amino acids is a critical step to prevent unwanted side reactions and ensure the correct peptide sequence. The choice of the N-terminal protecting group is crucial and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the ease of its removal. While common protecting groups like Boc, Cbz, and Fmoc are widely used, the N-benzoyl (Bz) group offers an alternative with distinct characteristics. N-Benzoyl-L-phenylalanine methyl ester serves as a readily available starting material for introducing this protection. Benzoylation is believed to protect the amino acid from rapid degradation.[1]

Physicochemical Properties of N-Benzoyl-L-phenylalanine Methyl Ester

A summary of the key physicochemical properties of N-Benzoyl-L-phenylalanine methyl ester is provided in the table below. These properties are essential for handling, storage, and reaction setup.

PropertyValue
Molecular Formula C₁₇H₁₇NO₃
Molecular Weight 283.32 g/mol
Melting Point 83-85 °C
Appearance White to off-white solid
Solubility Soluble in organic solvents like dichloromethane (B109758), ethyl acetate, and methanol (B129727).

Experimental Protocols

N-Terminal Protection Protocol

This protocol describes the N-benzoylation of an amino acid methyl ester using benzoyl chloride.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Benzoyl chloride

  • Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate for chromatography

Procedure:

  • Suspend L-phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-Benzoyl-L-phenylalanine methyl ester by silica gel column chromatography using a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

Expected Yield: 85-95%

N-Terminal Deprotection Protocols

The removal of the N-benzoyl group can be achieved under acidic or basic conditions. The choice of method depends on the sensitivity of the peptide to the cleavage conditions.

Materials:

  • N-Benzoyl-protected peptide

  • 6 M Hydrochloric Acid (HCl)

  • Reflux apparatus

Procedure:

  • Dissolve the N-Benzoyl-protected peptide in 6 M HCl.

  • Reflux the mixture for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and neutralize it carefully with a suitable base (e.g., NaOH solution).

  • Extract the deprotected peptide with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected peptide.

Materials:

  • N-Benzoyl-protected peptide

  • Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

Procedure:

  • Dissolve the N-Benzoyl-protected peptide in a mixture of methanol and water (or THF/water).

  • Add an excess of sodium hydroxide or lithium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the deprotected peptide with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected peptide.

Comparative Analysis of N-Terminal Protecting Groups

The selection of an N-terminal protecting group is a critical decision in peptide synthesis. The following table provides a comparative overview of the N-Benzoyl group with other commonly used protecting groups.

Protecting GroupAbbreviationCleavage ConditionsAdvantagesDisadvantages
Benzoyl Bz Strong acid (e.g., 6M HCl, reflux) or strong base (e.g., NaOH, heat)- Cost-effective starting materials.- Stable to many synthetic conditions.- Harsh cleavage conditions not suitable for sensitive peptides.- Not orthogonal to many side-chain protecting groups.
tert-Butoxycarbonyl Boc Moderate acid (e.g., TFA)[2][3]- Widely used in solid-phase peptide synthesis (SPPS).- Orthogonal to Fmoc and some other groups.- Requires strong acid for final cleavage of side-chain protecting groups in Boc/Bzl strategy.[2][3]
Benzyloxycarbonyl Cbz or Z Catalytic hydrogenation (H₂/Pd), strong acid (HBr/AcOH)- Stable to mildly acidic and basic conditions.- Orthogonal to Boc and Fmoc.- Not suitable for peptides containing sulfur or other catalyst poisons.- Requires specialized equipment for hydrogenation.
9-Fluorenyl-methoxycarbonyl Fmoc Mild base (e.g., 20% piperidine (B6355638) in DMF)[2]- Mild cleavage conditions compatible with many sensitive functional groups.- The cornerstone of modern orthogonal SPPS.- The Fmoc group and its byproducts can be difficult to remove from hydrophobic peptides.- Can lead to side reactions like diketopiperazine formation.

Application Workflow: Synthesis of a Dipeptide using N-Benzoyl Protection

The following diagram illustrates a typical workflow for the synthesis of a dipeptide, for example, Benzoyl-Phe-Gly-OMe, using N-Benzoyl-L-phenylalanine as a starting material in a solution-phase synthesis.

G cluster_protection Step 1: N-Terminal Protection cluster_saponification Step 2: C-Terminal Deprotection cluster_coupling Step 3: Peptide Bond Formation cluster_deprotection Step 4: N-Terminal Deprotection (Optional) Phe_OMe L-Phenylalanine Methyl Ester Bz_Phe_OMe N-Benzoyl-L-phenylalanine Methyl Ester Phe_OMe->Bz_Phe_OMe  TEA, DCM Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Bz_Phe_OMe Bz_Phe_OH N-Benzoyl-L-phenylalanine Bz_Phe_OMe->Bz_Phe_OH  LiOH, THF/H₂O Bz_Phe_Gly_OMe Bz-Phe-Gly-OMe Bz_Phe_OH->Bz_Phe_Gly_OMe Gly_OMe Glycine Methyl Ester Gly_OMe->Bz_Phe_Gly_OMe Coupling_Reagent EDC/HOBt Coupling_Reagent->Bz_Phe_Gly_OMe Phe_Gly_OMe H-Phe-Gly-OMe Bz_Phe_Gly_OMe->Phe_Gly_OMe  6M HCl, reflux

Solution-phase synthesis of a dipeptide using N-benzoyl protection.

Conclusion

The N-benzoyl protecting group, introduced via N-Benzoyl-L-phenylalanine methyl ester, offers a cost-effective and stable option for N-terminal protection in peptide synthesis. However, its utility is limited by the harsh conditions required for its removal, making it less suitable for complex and sensitive peptides compared to more modern protecting groups like Fmoc and Boc. Nevertheless, for certain applications where the target peptide is robust, the N-benzoyl group can be a viable and economical choice. Careful consideration of the overall synthetic strategy and the chemical nature of the target peptide is essential when selecting the appropriate N-terminal protecting group.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-Benzoyl-L-phenylalanine Methyl Ester by Recrystallization

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of N-Benzoyl-L-phenylalanine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of N-Benzoyl-L-phenylalanine methyl ester via recrystallization.

Physical and Chemical Properties

A summary of the key quantitative data for N-Benzoyl-L-phenylalanine methyl ester is presented below for easy reference.

PropertyValueReference
Molecular FormulaC₁₇H₁₇NO₃[1]
Molar Mass283.32 g/mol [1]
Melting Point83-85 °C[1]
AppearanceWhite to off-white solid[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of N-Benzoyl-L-phenylalanine methyl ester?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. While specific solubility data is not extensively published, suitable solvent systems for similar amino acid derivatives include mixtures of a polar solvent and a non-polar solvent. Good starting points for solvent screening would be:

  • Ethyl acetate/Hexane

  • Ethanol/Water

  • Dichloromethane/Hexane

  • Toluene/Methanol[4]

  • Diethyl ether/Petroleum ether[3]

A small-scale trial is always recommended to determine the optimal solvent or solvent pair.

Q2: My compound will not fully dissolve in the hot solvent. What should I do?

A2: If your compound is not dissolving, it could be due to two main reasons: insufficient solvent or the presence of insoluble impurities.

  • Add More Solvent: Gradually add small portions of the hot solvent to the flask until the solid dissolves completely. Be careful not to add a large excess, as this will reduce your final yield[5].

  • Insoluble Impurities: If a small amount of solid material remains after adding a significant amount of solvent, these are likely insoluble impurities. In this case, you should perform a hot gravity filtration to remove them before allowing the solution to cool.

Q3: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A3: A failure to crystallize upon cooling often indicates a supersaturated solution or that too much solvent was used. Several techniques can be employed to induce crystal formation:

  • Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth[5].

  • Seeding: Add a tiny crystal of the crude N-Benzoyl-L-phenylalanine methyl ester to the solution. This "seed crystal" acts as a template for new crystals to grow upon[5].

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent to increase the concentration of the compound. Then, allow it to cool again[5].

  • Lower Temperature: If cooling to room temperature is insufficient, place the flask in an ice-water bath to further decrease the compound's solubility.

Q4: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong?

A4: "Oiling out" occurs when the solute precipitates from the solution as a liquid. This typically happens if the solution is cooled too quickly or if the melting point of the solute is lower than the boiling point of the solvent. To resolve this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional "good" solvent (the one in which the compound is more soluble).

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate, allowing crystals to form properly[6].

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Crystal Yield Too much solvent was used. The compound is too soluble in the chosen solvent. Premature crystallization occurred during hot filtration.Concentrate the solution by carefully evaporating some solvent and re-cool.[5] Select a different solvent or use a mixed-solvent system. Ensure the filtration funnel and receiving flask are pre-heated before hot filtration.
Crystals Appear Colored or Impure Colored impurities are present in the crude material. Impurities co-precipitated with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. Ensure the cooling process is slow and gradual to promote selective crystallization.[6]
Crystallization Happens Too Quickly The solution is too concentrated. The solution was cooled too rapidly.Re-heat the solution and add a small amount of additional hot solvent.[5] Allow the solution to cool slowly at room temperature before placing it in an ice bath.[5]

Experimental Protocol: Recrystallization Workflow

This section provides a detailed methodology for the recrystallization of N-Benzoyl-L-phenylalanine methyl ester.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable system (high solubility when hot, low solubility when cold).

  • Dissolution: Place the crude N-Benzoyl-L-phenylalanine methyl ester in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solvent boils. Continue to add small portions of hot solvent until the compound has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this process. For maximum yield, the flask can then be placed in an ice-water bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals completely to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the recrystallization process.

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filter 2. Hot Gravity Filtration impurities->hot_filter Yes cool 3. Cool Solution Slowly to Room Temperature impurities->cool No hot_filter->cool crystals_form Crystals Formed? cool->crystals_form induce Induce Crystallization (Scratch/Seed) crystals_form->induce No ice_bath 4. Cool in Ice Bath crystals_form->ice_bath Yes induce->cool isolate 5. Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Experimental workflow for the recrystallization of N-Benzoyl-L-phenylalanine methyl ester.

Troubleshooting_Tree start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Yield is Very Low start->low_yield sol_A1 Action: Scratch inner surface of flask no_crystals->sol_A1 Try First sol_B1 Action: Reheat to dissolve oil, add more solvent oiling_out->sol_B1 Step 1 sol_C1 Action: Concentrate mother liquor and re-cool low_yield->sol_C1 Recover sol_C2 Action: Re-evaluate solvent choice for next attempt low_yield->sol_C2 Optimize sol_A2 Action: Add a seed crystal sol_A1->sol_A2 If Fails sol_A3 Action: Reduce solvent volume and re-cool sol_A2->sol_A3 If Fails sol_B2 Action: Cool solution much more slowly sol_B1->sol_B2 Step 2

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Optimization

troubleshooting side reactions in the benzoylation of phenylalanine methyl ester

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzoylation of phenylalanine methyl es...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzoylation of phenylalanine methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the benzoylation of phenylalanine methyl ester, providing potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure you are using a slight excess (1.1-1.2 equivalents) of benzoyl chloride. You can monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gently warming the mixture if the reaction is sluggish at room temperature.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with any water present in the reaction mixture, reducing the amount available to react with your substrate.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize exposure to atmospheric moisture.

  • Suboptimal pH: The reaction is typically performed under basic conditions (Schotten-Baumann reaction) to neutralize the HCl byproduct.[1][2][3] If the pH is too low, the amine will be protonated and will not act as a nucleophile.

    • Solution: Ensure you are using a suitable base, such as aqueous sodium hydroxide, sodium carbonate, or an organic base like pyridine (B92270) or triethylamine, in sufficient quantity to neutralize the generated HCl.[4]

Q2: I am observing a significant amount of benzoic acid as a byproduct in my crude product. How can I prevent its formation and remove it?

A2: Benzoic acid is a common byproduct formed from the hydrolysis of unreacted benzoyl chloride during the reaction or the workup.

  • Prevention:

    • Minimize water in your reaction by using anhydrous solvents and reagents.

    • Add the benzoyl chloride slowly to the reaction mixture to avoid a large excess at any given time.

  • Removal:

    • During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate. This will convert the benzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer. Repeat the wash if necessary.

    • If the product is stable to acidic conditions, you can wash the organic layer with a dilute acid to remove any remaining basic impurities, followed by a water wash, and then the bicarbonate wash.

Q3: My product's optical purity is low, suggesting racemization has occurred. How can I minimize or prevent this?

A3: Racemization of the chiral center in phenylalanine methyl ester is a significant risk, particularly under harsh basic conditions or at elevated temperatures.[5][6][7]

  • Control the Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of racemization.

  • Choice of Base: Strong bases can promote racemization. Consider using a weaker inorganic base like sodium bicarbonate or a hindered organic base like N,N-diisopropylethylamine (DIPEA) instead of sodium hydroxide.[8]

  • Reaction Time: Avoid unnecessarily long reaction times, as this increases the exposure of the product to conditions that may cause racemization. Monitor the reaction by TLC and work it up as soon as it is complete.

  • Coupling Reagents: For sensitive substrates, using peptide coupling reagents (e.g., DCC, HBTU) in the presence of a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) can be an alternative to the Schotten-Baumann method.[8]

Q4: I suspect the methyl ester group is being hydrolyzed during the reaction. How can I confirm this and prevent it?

A4: Hydrolysis of the methyl ester will result in the formation of N-benzoyl-L-phenylalanine.[9]

  • Confirmation: This side product can be identified by techniques such as NMR (disappearance of the methyl ester singlet around 3.7 ppm and appearance of a carboxylic acid proton) or LC-MS (a change in the molecular weight).

  • Prevention:

    • Avoid using a large excess of strong aqueous base (like NaOH) and prolonged reaction times.

    • If hydrolysis is a persistent issue, consider using a non-aqueous system with an organic base like pyridine or triethylamine.

    • Alternatively, you can perform the benzoylation on the free amino acid first and then esterify the carboxylic acid in a subsequent step.

Q5: I am concerned about the possibility of benzoylation on the aromatic ring of phenylalanine. Is this a likely side reaction?

A5: Under standard Schotten-Baumann conditions, benzoylation of the aromatic ring (a Friedel-Crafts acylation) is generally not a significant side reaction.[5][10][11][12] The conditions are not typically harsh enough to promote this electrophilic aromatic substitution. However, under strongly acidic conditions, such as in the presence of a strong Lewis acid or superacid like trifluoromethanesulfonic acid, Friedel-Crafts acylation on the phenyl ring can occur.[13] It is important to control your reaction conditions to avoid this possibility.

Quantitative Data Summary

The following table summarizes typical yields for the N-benzoylation of amino acid esters under various conditions, compiled from literature sources. Note that yields are highly dependent on the specific substrate and reaction conditions.

Acylating AgentBase/Coupling ReagentSolventTypical Yield (%)Reference
Benzoyl ChlorideAq. NaOHWater/Organic Biphasic70-90[1][3]
Benzoyl ChloridePyridineDichloromethane (B109758)80-95[4]
Benzoic AnhydrideAcetic AcidAcetic Acid~70[14]
Benzoic AcidEDAC/DMAP/TriethylamineDichloromethane45-85[14]

Experimental Protocols

Protocol 1: Schotten-Baumann Benzoylation of L-Phenylalanine Methyl Ester

This protocol is a standard method for the N-benzoylation of amino acid esters.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Benzoyl chloride

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a round-bottom flask, add L-phenylalanine methyl ester hydrochloride (1.0 eq) and dissolve it in a 1:1 mixture of water and dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of sodium carbonate (2.5 eq) in water.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Workflows and Pathways

Reaction Pathway and Potential Side Reactions

Benzoylation of Phenylalanine Methyl Ester: Main Reaction and Side Products PheOMe Phenylalanine Methyl Ester Product N-Benzoyl-Phenylalanine Methyl Ester PheOMe->Product Benzoylation BenzoylChloride Benzoyl Chloride BenzoylChloride->Product BenzoicAcid Benzoic Acid (Side Product) BenzoylChloride->BenzoicAcid Hydrolysis Base Base (e.g., NaOH) Base->Product Water Water Water->BenzoicAcid HydrolyzedEster N-Benzoyl-Phenylalanine (Side Product) Water->HydrolyzedEster Product->HydrolyzedEster Ester Hydrolysis RacemizedProduct Racemized Product (Side Product) Product->RacemizedProduct Racemization

Caption: Main reaction pathway and common side products.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes OptimizeConditions Optimize Reaction Conditions: - Increase reaction time/temp - Use excess benzoyl chloride Incomplete->OptimizeConditions CheckPurity Analyze Crude Product Purity (NMR/LC-MS) Complete->CheckPurity Impure Significant Side Products CheckPurity->Impure Yes Pure Product is Pure but Yield is Low CheckPurity->Pure No AddressSideReactions Address Specific Side Reactions: - Anhydrous conditions - Optimize base/pH Impure->AddressSideReactions WorkupLoss Investigate Product Loss During Workup/Purification Pure->WorkupLoss

Caption: A logical workflow for troubleshooting low reaction yields.

Logical Relationships in Racemization Prevention

Key Factors in Preventing Racemization Racemization Racemization HighTemp High Temperature HighTemp->Racemization StrongBase Strong Base StrongBase->Racemization LongTime Long Reaction Time LongTime->Racemization Prevention Prevention Strategies LowTemp Low Temperature (e.g., 0°C) Prevention->LowTemp WeakBase Weaker/Hindered Base Prevention->WeakBase MonitorReaction Monitor Reaction Progress Prevention->MonitorReaction LowTemp->Racemization inhibits WeakBase->Racemization inhibits MonitorReaction->LongTime avoids

Caption: Factors influencing racemization and strategies for prevention.

References

Troubleshooting

optimizing reaction conditions for N-Benzoyl-L-phenylalanine methyl ester synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Benzoyl-L-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Benzoyl-L-phenylalanine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-Benzoyl-L-phenylalanine methyl ester?

A1: The most prevalent methods include the Schotten-Baumann reaction, coupling agent-mediated synthesis, and enzymatic synthesis. The Schotten-Baumann reaction utilizes benzoyl chloride and L-phenylalanine methyl ester in the presence of a base.[1][2] Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-Dimethylaminopyridine (DMAP) are also commonly employed.[3] Enzymatic synthesis, for instance, using papain, offers a milder and often more selective alternative.[4]

Q2: What is the role of the base in the Schotten-Baumann reaction?

A2: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acid chloride.[2] This neutralization is essential to drive the reaction to completion, as the free acid would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[2]

Q3: Can I use benzoic acid directly instead of benzoyl chloride?

A3: While it is possible to use benzoic acid, it requires a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine of L-phenylalanine methyl ester.[3] Direct reaction between benzoic acid and the amine is generally not feasible under standard conditions.

Q4: How can I purify the final product, N-Benzoyl-L-phenylalanine methyl ester?

A4: Common purification techniques include column chromatography and recrystallization. For column chromatography, a silica (B1680970) gel stationary phase with a solvent system like hexane-ethyl acetate (B1210297) is often effective.[3] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also yield a pure product.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Benzoyl-L-phenylalanine methyl ester.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete reaction - Verify reagent quality: Ensure that L-phenylalanine methyl ester hydrochloride has been fully neutralized to the free amine before adding benzoyl chloride. The presence of the hydrochloride salt will inhibit the reaction. - Optimize reaction time and temperature: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. While room temperature is often sufficient, gentle heating may be required in some cases, but be cautious of potential side reactions.[2] - Ensure proper stoichiometry: Use a slight excess of benzoyl chloride (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the amino ester.
Hydrolysis of benzoyl chloride - Use anhydrous solvents: Benzoyl chloride is highly reactive towards water. Ensure all solvents are thoroughly dried before use. - Employ a biphasic system (Schotten-Baumann): A two-phase system, such as dichloromethane (B109758) and water, can be effective. The benzoyl chloride remains in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct at the interface, minimizing hydrolysis.[2]
Inefficient mixing - Ensure vigorous stirring: In biphasic reactions, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Unreacted L-phenylalanine methyl ester - Improve reaction conditions: Refer to the steps for addressing low yield to drive the reaction to completion. - Purification: Unreacted starting material can typically be removed by column chromatography.[3] An acidic wash during the work-up can also help to remove the basic amine starting material.
Benzoic acid - Minimize hydrolysis of benzoyl chloride: Follow the recommendations to prevent the breakdown of benzoyl chloride. - Purification: A basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up will deprotonate the benzoic acid, allowing it to be extracted into the aqueous layer.
Hydrolysis of the methyl ester product - Avoid strongly basic conditions and high temperatures: Prolonged exposure to strong bases, especially at elevated temperatures, can lead to the saponification of the methyl ester. Use a milder base or carefully control the reaction time and temperature.

Issue 3: Racemization of the L-phenylalanine Stereocenter

Potential Cause Troubleshooting Steps
Harsh reaction conditions - Maintain low temperatures: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the risk of epimerization. - Use a non-nucleophilic base: Strong, nucleophilic bases can contribute to racemization. Consider using a hindered or non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). - Choose appropriate coupling reagents: If using a coupling agent-mediated approach, some reagents are known to be more prone to causing racemization than others. Reagents like HATU are often preferred for their ability to suppress racemization.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-Acyl Phenylalanine Esters

Acylating AgentAmino EsterCoupling MethodBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoyl ChlorideL-Phenylalanine methyl esterSchotten-BaumannAq. NaOHDichloromethane/WaterRoom TempSeveral-[2]
Benzoic AcidL-Valine methyl esterEDAC/DMAPTriethylamineDichloromethaneRoom TempOvernight85[3]
4-Methylbenzoic AcidL-Valine methyl esterEDAC/DMAPTriethylamineDichloromethaneRoom TempOvernight99[7]
Benzoic AnhydrideL-ValineRefluxAcetic AcidAcetic AcidReflux270[3]
N-benzyloxycarbonyl-L-aspartic acidL-phenylalanine methyl esterPapain-Ethyl acetate/Citrate buffer252285[4]

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

  • Dissolve L-phenylalanine methyl ester hydrochloride in a biphasic solvent system of dichloromethane and water.

  • Cool the mixture in an ice bath and add a solution of sodium hydroxide (B78521) to neutralize the hydrochloride and raise the pH.

  • Slowly add benzoyl chloride to the vigorously stirred mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis using EDAC/DMAP Coupling

  • Dissolve L-phenylalanine methyl ester, benzoic acid, and a catalytic amount of DMAP in an anhydrous solvent such as dichloromethane.

  • Add triethylamine to the mixture.

  • Slowly add a solution of EDAC in the reaction solvent.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated ammonium (B1175870) chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[3]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phe-OMe L-Phenylalanine methyl ester (R-NH2) Tetrahedral_Int Tetrahedral Intermediate Phe-OMe->Tetrahedral_Int Nucleophilic attack BenzoylCl Benzoyl Chloride (Ph-COCl) BenzoylCl->Tetrahedral_Int Product N-Benzoyl-L-phenylalanine methyl ester Tetrahedral_Int->Product Collapse & Chloride leaving HCl HCl Tetrahedral_Int->HCl Experimental_Workflow start Start reactants Combine L-Phenylalanine methyl ester, benzoyl chloride, and base in solvent start->reactants reaction Stir at controlled temperature reactants->reaction monitoring Monitor reaction progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous work-up (Acid/Base washes) monitoring->workup Reaction complete purification Purification (Column chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end Troubleshooting_Tree start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_hydrolysis Suspect Hydrolysis of Acyl Chloride start->check_hydrolysis reagents_ok Reagents OK check_reagents->reagents_ok Verified conditions_ok Conditions Optimized check_conditions->conditions_ok Optimized hydrolysis_addressed Used Anhydrous Solvents/Biphasic System check_hydrolysis->hydrolysis_addressed Implemented end Improved Yield reagents_ok->end Proceed to Purification conditions_ok->end Proceed to Purification hydrolysis_addressed->end Proceed to Purification

References

Optimization

Technical Support Center: Deprotection of N-Benzoyl-L-phenylalanine Methyl Ester

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the removal of the benzoyl protecting group from N-Benzoyl-L-p...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the removal of the benzoyl protecting group from N-Benzoyl-L-phenylalanine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing the N-benzoyl group from N-Benzoyl-L-phenylalanine methyl ester?

The N-benzoyl group is an amide linkage and can be cleaved under several conditions. The most common methods include acidic hydrolysis, basic hydrolysis (saponification), and enzymatic hydrolysis. Reductive cleavage is a less common but potential alternative.

Q2: I am observing incomplete deprotection. What are the first troubleshooting steps I should take?

Incomplete deprotection is a common issue. Initial steps to address this include:

  • Extend Reaction Time: Amide bonds are generally stable, and the reaction may require a longer duration for completion.

  • Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as this may also promote side reactions.

  • Increase Reagent Concentration: A higher concentration of acid, base, or enzyme may be necessary to drive the reaction to completion.

  • Ensure Proper Mixing: In heterogeneous reactions (e.g., with a solid-supported reagent), ensure efficient stirring to overcome mass transfer limitations.

Q3: What are the potential side reactions during the deprotection of N-Benzoyl-L-phenylalanine methyl ester?

The main potential side reactions include:

  • Racemization: The chiral center of the phenylalanine moiety can be susceptible to racemization, especially under harsh basic or acidic conditions.[1][2][3]

  • Hydrolysis of the Methyl Ester: The methyl ester group can also be hydrolyzed to the corresponding carboxylic acid, particularly under basic conditions.[4]

  • Peptide Bond Cleavage (if applicable): In the context of a larger peptide, the conditions used for benzoyl group removal might also cleave peptide bonds.

Q4: How can I minimize racemization during deprotection?

To minimize racemization:

  • Use Milder Conditions: Opt for enzymatic hydrolysis or milder acidic/basic conditions where possible.

  • Control Temperature: Avoid excessive heating.

  • Optimize Base/Acid Choice: For basic hydrolysis, weaker bases or careful control of stoichiometry can reduce the risk of racemization.[1] For acidic conditions, using a mixture of acids may in some cases suppress side reactions.

Q5: Can I selectively remove the N-benzoyl group without hydrolyzing the methyl ester?

Selective removal is challenging as the conditions that cleave the amide bond can often hydrolyze the ester. Enzymatic hydrolysis may offer the best selectivity under carefully controlled conditions. Reductive cleavage methods could also potentially offer selectivity but are less commonly reported for this specific transformation.

Troubleshooting Guides

Acidic Hydrolysis
Problem Possible Cause Solution
Incomplete Deprotection Insufficient acid concentration, reaction time, or temperature.Increase the concentration of the acid (e.g., from 2M to 6M HCl), prolong the reaction time, or gently heat the reaction mixture (e.g., to 50-70°C) with careful monitoring for side products.
Low Yield Degradation of the product under harsh acidic conditions.Use a lower concentration of acid for a longer period or try a different acid. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.
Racemization Prolonged exposure to strong acid and high temperatures.Use the mildest effective acid concentration and temperature. Consider alternative methods like enzymatic hydrolysis if optical purity is critical.
Ester Hydrolysis The acidic conditions also catalyze the hydrolysis of the methyl ester.This is a common concurrent reaction. If the free amino acid is the desired product, this is not an issue. If the amino ester is desired, acidic hydrolysis is not the ideal method.
Basic Hydrolysis
Problem Possible Cause Solution
Incomplete Deprotection Insufficient base concentration or reaction time.Increase the concentration of the base (e.g., NaOH or LiOH) or extend the reaction time.
Significant Racemization The α-proton is readily abstracted under basic conditions, leading to loss of stereochemical integrity.[2][3]Use a weaker base (e.g., NaHCO3 or K2CO3) if effective, or perform the reaction at a lower temperature. Carefully control the stoichiometry of the base.[1]
Concurrent Ester Hydrolysis Saponification of the methyl ester is highly likely under basic conditions.This method is generally unsuitable if the methyl ester needs to be retained.
Formation of Side Products Undesired condensation or degradation products.Lower the reaction temperature and ensure an inert atmosphere if the substrate or product is sensitive to oxidation.
Enzymatic Hydrolysis
Problem Possible Cause Solution
Low or No Enzyme Activity Incorrect pH, temperature, or enzyme inactivation.Ensure the buffer pH is optimal for the chosen enzyme (e.g., pH 6.2 for papain).[5] Check that the reaction temperature is within the enzyme's active range. Ensure the enzyme has been properly activated if required (e.g., papain requires a reducing agent like L-cysteine).[5]
Incomplete Deprotection Insufficient enzyme concentration or reaction time.Increase the enzyme concentration or extend the incubation time. Monitor the reaction progress to determine the endpoint.
Substrate Solubility Issues The substrate may have low solubility in the aqueous buffer.Add a small amount of a co-solvent like DMSO, but be aware that this can affect enzyme activity.[6][7]

Comparison of Deprotection Methods

Method Reagents Typical Conditions Advantages Disadvantages Typical Yield
Acidic Hydrolysis HCl, HBr in AcOH2-6 M HCl, reflux, 4-24 hInexpensive reagents, straightforward procedure.Harsh conditions, high risk of racemization and ester hydrolysis.[8]70-90% (as amino acid)
Basic Hydrolysis NaOH, LiOH, NaOMe1-2 M base in MeOH/H2O, RT to reflux, 2-12 hEffective for amide cleavage.High risk of racemization and certain ester hydrolysis.[1]60-85% (as amino acid salt)
Enzymatic Hydrolysis Papain, SubtilisinPhosphate (B84403) buffer, pH 6-8, 25-40°C, 12-48 hMild conditions, high stereoselectivity (no racemization).[5]Enzyme cost, requires specific buffer conditions, may have substrate solubility issues.>90%
Reductive Cleavage LiAlH4, Na/NH3Anhydrous THF, refluxCan be effective for robust amides.Reduces other functional groups (e.g., ester), harsh and hazardous reagents.[9]Variable

Experimental Protocols

Protocol 1: Acidic Hydrolysis
  • Dissolve Substrate: Dissolve N-Benzoyl-L-phenylalanine methyl ester in a suitable volume of 6 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., 6 M NaOH) to precipitate the L-phenylalanine.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Basic Hydrolysis (Saponification)
  • Dissolve Substrate: Dissolve N-Benzoyl-L-phenylalanine methyl ester in a mixture of methanol (B129727) and water.

  • Add Base: Add 1.2 equivalents of 2 M aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Reaction: Stir the mixture at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, acidify the reaction mixture with 2 M HCl to a pH of approximately 2 to precipitate the N-benzoyl-L-phenylalanine.

  • Isolation: Filter the precipitate, wash with cold water, and dry. Note: This protocol yields the N-benzoyl amino acid. Further cleavage of the benzoyl group would require acidic hydrolysis.

Protocol 3: Enzymatic Hydrolysis using Papain
  • Prepare Buffer: Prepare a 100 mM sodium phosphate buffer (pH 6.2) containing 10 mM L-cysteine and 5 mM EDTA.[5]

  • Activate Papain: Dissolve lyophilized papain in the activation buffer to a concentration of 1 mg/mL and incubate at 25°C for 30 minutes.[5]

  • Prepare Substrate Solution: Prepare a stock solution of N-Benzoyl-L-phenylalanine methyl ester in the reaction buffer (without L-cysteine and EDTA). A small amount of a co-solvent like DMSO may be needed for solubility.

  • Reaction: In a temperature-controlled vessel at 37°C, add the substrate solution. Initiate the reaction by adding the activated papain solution.

  • Incubation: Incubate the mixture with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the formation of the product by LC-MS.

  • Work-up: Denature the enzyme by adding a water-miscible organic solvent like ethanol (B145695) or by heating. Centrifuge to remove the precipitated enzyme. The supernatant contains the deprotected product.

  • Isolation: The product can be isolated from the supernatant by standard chromatographic techniques.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Method Selection cluster_products Potential Products N-Benzoyl-L-phenylalanine\nmethyl ester N-Benzoyl-L-phenylalanine methyl ester Acid Acidic Hydrolysis N-Benzoyl-L-phenylalanine\nmethyl ester->Acid Base Basic Hydrolysis N-Benzoyl-L-phenylalanine\nmethyl ester->Base Enzyme Enzymatic Hydrolysis N-Benzoyl-L-phenylalanine\nmethyl ester->Enzyme AA L-Phenylalanine (amino acid) Acid->AA Amide & Ester Hydrolysis Base->AA Further Acidification & Hydrolysis BAA N-Benzoyl-L-phenylalanine Base->BAA Ester Hydrolysis (Saponification) AE L-Phenylalanine methyl ester Enzyme->AE Selective Amide Hydrolysis (ideal) Basic_Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Protonation Amide N-Benzoyl-Phe-OMe Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 Nucleophilic attack on carbonyl carbon OH- OH⁻ Intermediate1_2 Tetrahedral Intermediate Products1 L-Phenylalanine methyl ester anion + Benzoic Acid Intermediate1_2->Products1 Elimination of the leaving group Products1_2 L-Phenylalanine methyl ester anion Final_Product L-Phenylalanine methyl ester Products1_2->Final_Product Protonation H2O H₂O

References

Troubleshooting

Technical Support Center: Large-Scale Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-Benzoyl-L-phenylala...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-Benzoyl-L-phenylalanine methyl ester.

Troubleshooting Guides (Question & Answer Format)

Issue 1: Low Yield of N-Benzoyl-L-phenylalanine Methyl Ester

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields in the N-benzoylation of L-phenylalanine methyl ester can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting materials.

  • Competing Side Reactions: The hydrolysis of the benzoylating agent (e.g., benzoyl chloride or benzoic anhydride) is a common side reaction, especially in the presence of moisture. Ensure that all solvents and reagents are anhydrous.

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For coupling reactions with reagents like EDAC, stirring at room temperature overnight is common.[1][2] For methods involving benzoic anhydride, refluxing may be necessary.[1][2]

    • pH Control: In methods like the Schotten-Baumann reaction, maintaining the appropriate pH is critical to ensure the nucleophilicity of the amino group while minimizing hydrolysis of the acylating agent.[3]

  • Purification Losses: Significant product loss can occur during purification steps. If using column chromatography, ensure the chosen solvent system provides good separation and that the product is fully eluted. For recrystallization, select a solvent system that maximizes crystal formation and minimizes product solubility in the cold solvent.

  • Racemization: While not directly a cause of low yield of the desired L-isomer, racemization can occur under harsh basic conditions, leading to a mixture of enantiomers and complicating purification.[3]

Issue 2: Presence of Impurities in the Final Product

Q: After purification, my N-Benzoyl-L-phenylalanine methyl ester is still impure. What are the likely impurities and how can I remove them?

A: Common impurities can include unreacted starting materials, by-products from side reactions, and residual reagents.

  • Unreacted L-phenylalanine methyl ester: This can be identified by its different polarity on a TLC plate. Optimization of the stoichiometry (a slight excess of the benzoylating agent) can help drive the reaction to completion.

  • Benzoic Acid: This by-product forms from the hydrolysis of the benzoylating agent. It can typically be removed by washing the organic phase with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up.

  • Di-benzoylated Product: In some cases, over-acylation can occur. Careful control of the stoichiometry and reaction conditions is necessary to minimize this.

  • By-products from Coupling Reagents: If using a coupling agent like EDAC, by-products such as isourea can form. These are typically removed by aqueous washes during the work-up or by chromatography.

  • Solvent Impurities: Ensure the use of high-purity solvents for both the reaction and the purification to avoid introducing contaminants.

Troubleshooting Workflow for Impurities

G cluster_0 Impurity Identification cluster_1 Troubleshooting Path cluster_2 Solutions start Impure Product analysis Analyze by TLC/HPLC/NMR start->analysis unreacted_sm Unreacted Starting Material? analysis->unreacted_sm benzoic_acid Benzoic Acid Present? unreacted_sm->benzoic_acid No solution_sm Optimize Stoichiometry / Reaction Time unreacted_sm->solution_sm Yes other_byproducts Other By-products? benzoic_acid->other_byproducts No solution_ba Aqueous Base Wash benzoic_acid->solution_ba Yes solution_other Re-purify (Column Chromatography / Recrystallization) other_byproducts->solution_other Yes

Caption: Troubleshooting logic for identifying and removing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of N-Benzoyl-L-phenylalanine methyl ester?

A1: The most prevalent methods include:

  • Schotten-Baumann Reaction: This involves the acylation of L-phenylalanine with benzoyl chloride in the presence of a base.[3]

  • Coupling Agent-Mediated Synthesis: This method uses a peptide coupling reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), to facilitate the reaction between L-phenylalanine methyl ester and benzoic acid.[1][2]

  • Acylation with Benzoic Anhydride: This is another common method for N-benzoylation.[1][2]

  • Enzymatic Synthesis: Lipases or proteases can be used to catalyze the acylation, offering a greener alternative with high selectivity.[3][4]

Q2: Is racemization a significant concern during the synthesis?

A2: Racemization of the chiral center of L-phenylalanine can be a concern, particularly under harsh basic conditions or with certain coupling agents.[3] It is crucial to use appropriate bases and maintain controlled reaction conditions to preserve the stereochemical integrity of the product. Enzymatic methods are generally preferred for avoiding racemization.[3]

Q3: What purification methods are most effective for large-scale production?

A3: For large-scale synthesis, the choice of purification method depends on the purity requirements and the nature of the impurities.

  • Recrystallization: This is often a cost-effective and scalable method if a suitable solvent system can be found.

  • Column Chromatography: While effective, it can be expensive and time-consuming on a large scale. It is typically used when high purity is essential and other methods are insufficient.[1][2]

  • Filtration through Diatomaceous Earth (Celite): This has been shown to be effective for removing certain by-products that can arise in large-scale preparations.

Q4: How can I monitor the reaction progress effectively?

A4: The progress of the reaction can be monitored using:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product.[3]

  • High-Performance Liquid Chromatography (HPLC): This provides a more quantitative analysis of the reaction mixture, allowing for accurate determination of conversion and purity.[4]

Quantitative Data Summary

CompoundSynthesis MethodYield (%)Melting Point (°C)Reference
N-Benzoyl-L-valine methyl esterEDAC Coupling85110.9-111.4[1][2]
N-Benzoyl-L-phenylalanineBenzoic Anhydride47141-141.5[1]
N-Benzoyl-L-isoleucine methyl esterEDAC Coupling2990.4-91.5[2]
N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl esterEnzymatic (Papain)85-[4]

Experimental Protocols

Protocol 1: Synthesis via EDAC Coupling [1][2]

  • Esterification of L-phenylalanine:

    • Suspend L-phenylalanine (1 mmol) in methanol (B129727) (5 mL).

    • Add trimethylsilyl (B98337) chloride (TMSCl) (2 mmol) to the solution.

    • Stir the solution for 12 hours at room temperature.

    • Evaporate the solvent under reduced pressure. The resulting L-phenylalanine methyl ester hydrochloride is used in the next step without further purification.

  • N-Benzoylation:

    • Dissolve the L-phenylalanine methyl ester hydrochloride (1 mmol), benzoic acid (1 mmol), and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 mmol) in dichloromethane (B109758) (CH₂Cl₂) (10 mL).

    • Add triethylamine (B128534) (2 mmol) to the solution.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol).

    • Stir the reaction mixture at room temperature overnight.

    • Dilute the mixture with CH₂Cl₂ (20 mL) and wash with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (10 mL).

    • Separate the organic layer, and extract the aqueous phase with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic fractions, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography.

Experimental Workflow: EDAC Coupling

G cluster_esterification Step 1: Esterification cluster_benzoylation Step 2: N-Benzoylation phe L-Phenylalanine ester_reaction Stir 12h @ RT phe->ester_reaction + ester_reagents MeOH, TMSCl ester_reagents->ester_reaction + ester_product L-Phenylalanine Methyl Ester HCl ester_reaction->ester_product ester_product_input L-Phenylalanine Methyl Ester HCl ester_product->ester_product_input To next step benzoylation_reaction Stir Overnight @ RT ester_product_input->benzoylation_reaction + benzoic_acid Benzoic Acid benzoic_acid->benzoylation_reaction + coupling_reagents EDAC, DMAP, TEA, CH2Cl2 coupling_reagents->benzoylation_reaction + workup Work-up & Purification benzoylation_reaction->workup final_product N-Benzoyl-L-phenylalanine Methyl Ester workup->final_product

Caption: Workflow for the synthesis of N-Benzoyl-L-phenylalanine methyl ester via EDAC coupling.

References

Optimization

Technical Support Center: N-Benzoyl-L-phenylalanine Methyl Ester Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzoyl-L-phenylalanine methyl ester. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzoyl-L-phenylalanine methyl ester. The information is designed to help identify and resolve common issues related to byproduct formation during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of N-Benzoyl-L-phenylalanine methyl ester?

A1: The primary byproducts encountered are the D-enantiomer (due to racemization), N-acylurea derivatives (when using carbodiimide (B86325) coupling agents like EDAC or DCC), and the hydrolyzed product, N-Benzoyl-L-phenylalanine. The formation of these byproducts can significantly reduce the yield and purity of the desired product.

Q2: What causes racemization of the L-phenylalanine methyl ester during the reaction?

A2: Racemization, the conversion of the L-enantiomer to a mixture of L and D enantiomers, is a common side reaction, particularly when using carbodiimide coupling agents. The reaction conditions, especially the choice of base and coupling additives, can influence the extent of racemization. The formation of an azlactone intermediate is often implicated in this process.

Q3: How can I minimize the formation of the N-acylurea byproduct?

A3: N-acylurea is formed from the rearrangement of the O-acylisourea intermediate when using carbodiimide reagents. To minimize its formation, it is recommended to use coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or to maintain a low reaction temperature.

Q4: What leads to the hydrolysis of the methyl ester?

A4: The methyl ester can be hydrolyzed back to the carboxylic acid (N-Benzoyl-L-phenylalanine) if water is present in the reaction mixture or during the aqueous workup. Using anhydrous solvents and carefully controlling the workup conditions can mitigate this side reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of N-Benzoyl-L-phenylalanine methyl ester.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the use of fresh and high-purity reagents.- Optimize the reaction time and temperature.
Byproduct Formation - Refer to the specific troubleshooting guides for racemization, N-acylurea formation, and hydrolysis (see below).- Purify the crude product using column chromatography.
Suboptimal Coupling Agent - If using a carbodiimide, ensure it is added slowly and at a low temperature.- Consider alternative coupling agents such as HBTU or HATU, which may reduce side reactions.
Problem 2: Presence of the D-Enantiomer (Racemization)
Potential Cause Suggested Solution
Use of Carbodiimide Alone - Add an equivalent of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to the reaction mixture.
Strong Base - Use a milder base for the reaction. For example, N-methylmorpholine (NMM) is often preferred over stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
Prolonged Reaction Time at Elevated Temperature - Optimize the reaction to proceed at the lowest effective temperature and for the shortest time necessary for completion.
Problem 3: Formation of N-Acylurea Byproduct
Potential Cause Suggested Solution
Rearrangement of O-Acylisourea Intermediate - Add HOBt or another suitable additive to trap the intermediate as a more reactive ester, which is less prone to rearrangement.
High Reaction Temperature - Perform the coupling reaction at a low temperature (e.g., 0 °C) to slow down the rate of the rearrangement reaction.
Hydrophobic Environment - In some cases, the choice of solvent can influence N-acylurea formation. Consider using a more polar aprotic solvent.
Problem 4: Hydrolysis of the Methyl Ester
Potential Cause Suggested Solution
Presence of Water in the Reaction - Use anhydrous solvents and dry all glassware thoroughly before use.- Store reagents under anhydrous conditions.
Aqueous Workup Conditions - Minimize the duration of the aqueous workup.- Use a saturated sodium bicarbonate solution cautiously for neutralization, as a highly basic environment can promote hydrolysis.

Data on Byproduct Formation

Byproduct Typical Formation Range (%) Key Influencing Factors
D-Enantiomer 5 - 30%Coupling agent, base, temperature, reaction time.
N-Acylurea 10 - 40%Absence of additives (e.g., HOBt), temperature, solvent.
Hydrolyzed Acid 5 - 15%Presence of water, pH of workup.

Experimental Protocols

Key Experiment: Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester using EDAC/HOBt

This protocol is designed to minimize byproduct formation.

Materials:

  • L-phenylalanine methyl ester hydrochloride

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Dissolve L-phenylalanine methyl ester hydrochloride in anhydrous DCM.

  • Add N-methylmorpholine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • In a separate flask, dissolve benzoic acid (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM.

  • Add the benzoic acid/HOBt solution to the L-phenylalanine methyl ester solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDAC (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Benzoyl-L-phenylalanine methyl ester.

Visualizations

Reaction_Pathway Reactants L-Phenylalanine Methyl Ester + Benzoic Acid Intermediate O-Acylisourea Intermediate Reactants->Intermediate Carbodiimide (EDAC/DCC) Racemization D-Phenylalanine Derivative (Racemization) Reactants->Racemization Base/Heat Product N-Benzoyl-L-phenylalanine Methyl Ester (Desired Product) Intermediate->Product Nucleophilic Attack NAcylurea N-Acylurea Byproduct Intermediate->NAcylurea Rearrangement Hydrolysis N-Benzoyl-L-phenylalanine (Hydrolysis) Product->Hydrolysis H2O

Caption: Reaction pathways in N-Benzoyl-L-phenylalanine methyl ester synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (HPLC, NMR, Chiral HPLC) Start->Analyze CheckRacemization Racemization Observed? Analyze->CheckRacemization CheckNAcylurea N-Acylurea Present? CheckRacemization->CheckNAcylurea No SolutionRacemization Add HOBt/HOAt Use Milder Base Lower Temperature CheckRacemization->SolutionRacemization Yes CheckHydrolysis Hydrolyzed Acid Present? CheckNAcylurea->CheckHydrolysis No SolutionNAcylurea Add HOBt Lower Temperature CheckNAcylurea->SolutionNAcylurea Yes SolutionHydrolysis Use Anhydrous Solvents Careful Workup CheckHydrolysis->SolutionHydrolysis Yes Purify Column Chromatography CheckHydrolysis->Purify No SolutionRacemization->Purify SolutionNAcylurea->Purify SolutionHydrolysis->Purify

Caption: Troubleshooting workflow for byproduct formation.

Troubleshooting

Technical Support Center: Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of N-Benzoyl-L-phenylalanine methyl ester synthesis. It incl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of N-Benzoyl-L-phenylalanine methyl ester synthesis. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-Benzoyl-L-phenylalanine methyl ester?

A1: The most prevalent and well-established method is the Schotten-Baumann reaction, which involves the acylation of L-phenylalanine methyl ester with benzoyl chloride in the presence of a base.[1][2] Enzymatic synthesis using lipases offers a greener alternative with high selectivity, often minimizing the need for protecting groups and reducing the risk of racemization.[3]

Q2: What are the critical factors that influence the yield of the Schotten-Baumann synthesis?

A2: Several factors critically affect the yield, including the choice of base, solvent system, reaction temperature, and the rate of addition of benzoyl chloride. The pH of the reaction medium is particularly crucial as it affects the nucleophilicity of the amino group of L-phenylalanine methyl ester and the competing hydrolysis of benzoyl chloride.[1]

Q3: Is racemization a significant concern during the synthesis?

A3: Yes, racemization of the chiral center in L-phenylalanine methyl ester can occur, especially under harsh basic conditions or at elevated temperatures.[4] The formation of an oxazolone (B7731731) intermediate is a common pathway to racemization.[5][6] Careful control of reaction conditions and the choice of a suitable base are essential to maintain the stereochemical integrity of the product.

Q4: How can the progress of the reaction be monitored?

A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, one can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[1]

Q5: What are the recommended purification methods for the final product?

A5: The most common purification technique is column chromatography on silica (B1680970) gel.[7] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexanes, is also an effective method for obtaining a highly pure product.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Hydrolysis of Benzoyl Chloride: Adding benzoyl chloride too quickly or having excess water in the reaction can lead to its hydrolysis to benzoic acid. 2. Incorrect pH: If the pH is too low, the amine is protonated and less nucleophilic. If it's too high, hydrolysis of the benzoyl chloride is accelerated. 3. Inadequate Mixing: In a biphasic system, poor mixing can lead to a slow reaction rate. 4. Suboptimal Temperature: High temperatures can promote side reactions.1. Add benzoyl chloride slowly and dropwise to the reaction mixture, preferably at a low temperature (0-5 °C). Ensure all glassware is dry. 2. Maintain the pH of the aqueous layer between 8-10 using a suitable base (e.g., sodium bicarbonate, sodium carbonate, or a hindered organic base like N-methylmorpholine).[8] 3. Use vigorous stirring to ensure efficient mixing of the aqueous and organic phases. 4. Perform the reaction at a controlled low temperature, typically between 0 °C and room temperature.[1]
Product Contaminated with Benzoic Acid Hydrolysis of unreacted benzoyl chloride during workup or the reaction itself.During the workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted benzoyl chloride and benzoic acid.[1]
Racemization of the Product 1. Strong Base: Use of strong bases like sodium hydroxide (B78521) can lead to abstraction of the alpha-proton. 2. High Temperature: Elevated temperatures can increase the rate of racemization. 3. Prolonged Reaction Time: Leaving the reaction for an extended period, especially under basic conditions, can increase the likelihood of racemization.1. Use a milder base such as sodium bicarbonate or an organic base like pyridine (B92270) or N-methylmorpholine.[5][8] 2. Maintain a low reaction temperature (0-5 °C).[4] 3. Monitor the reaction by TLC and work it up as soon as the starting material is consumed.
Difficulty in Product Isolation/Purification The product may be an oil or may not crystallize easily.If the product is an oil, try triturating it with a non-polar solvent like hexanes or pentane (B18724) to induce solidification. For purification, column chromatography is a reliable method.[7] For recrystallization, screen various solvent systems.

Experimental Protocols

Schotten-Baumann Synthesis of N-Benzoyl-L-phenylalanine Methyl Ester

This protocol provides a detailed procedure for the synthesis of N-Benzoyl-L-phenylalanine methyl ester using the Schotten-Baumann reaction.

Materials:

  • L-phenylalanine methyl ester hydrochloride

  • Benzoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Amine Solution: In a 250 mL round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq.) in deionized water (50 mL). Cool the solution in an ice bath.

  • Neutralization and Base Addition: Slowly add a saturated solution of sodium bicarbonate (approximately 2.5-3.0 eq. of NaHCO₃) to the stirred solution until the pH of the aqueous solution is between 8 and 9.

  • Addition of Benzoyl Chloride: To the vigorously stirred, cold biphasic mixture, add a solution of benzoyl chloride (1.1 eq.) in dichloromethane (50 mL) dropwise over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexanes 1:1).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure N-Benzoyl-L-phenylalanine methyl ester as a white solid.[1][7]

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of N-benzoylated amino acid esters, based on literature data for similar compounds.

Reaction Method Base Solvent Temperature (°C) Typical Yield (%) Reference
Schotten-Baumannaq. NaOHDichloromethane/Water0 - RT85-95[1]
Schotten-BaumannNaHCO₃Dichloromethane/Water0 - RT~80[9]
Enzymatic-Water/Butyl AcetateRT~100[3]
Amide CouplingTriethylamineDichloromethaneRT85[10]
PEG-400 CatalyzedNaHCO₃PEG-400/WaterRT~80[9]

Visualizations

SynthesisWorkflow Schotten-Baumann Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_amine Dissolve L-Phenylalanine Methyl Ester HCl in Water start->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_base Add NaHCO3 Solution (pH 8-9) cool_amine->add_base add_benzoyl_chloride Add Benzoyl Chloride in CH2Cl2 Dropwise add_base->add_benzoyl_chloride react Stir at 0-5 °C, then Warm to Room Temperature add_benzoyl_chloride->react monitor Monitor by TLC react->monitor separate_layers Separate Organic Layer monitor->separate_layers wash_hcl Wash with 1M HCl separate_layers->wash_hcl wash_bicarb Wash with Sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end N-Benzoyl-L-phenylalanine Methyl Ester purify->end

Caption: Workflow for the Schotten-Baumann synthesis of N-Benzoyl-L-phenylalanine methyl ester.

TroubleshootingLogic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_ph Check pH of Aqueous Layer low_yield->check_ph ph_ok pH 8-10? check_ph->ph_ok check_temp Review Reaction Temperature Control temp_ok Temp 0-5 °C? check_temp->temp_ok check_addition_rate Evaluate Benzoyl Chloride Addition Rate rate_ok Slow, Dropwise Addition? check_addition_rate->rate_ok check_mixing Assess Stirring Efficiency mixing_ok Vigorous Stirring? check_mixing->mixing_ok ph_ok->check_temp Yes adjust_ph Adjust pH with Base ph_ok->adjust_ph No temp_ok->check_addition_rate Yes improve_cooling Improve Cooling Protocol temp_ok->improve_cooling No rate_ok->check_mixing Yes slow_addition Slow Down Addition Rate rate_ok->slow_addition No increase_stirring Increase Stirring Speed mixing_ok->increase_stirring No

Caption: Logical diagram for troubleshooting low yield in the synthesis.

References

Optimization

stability of N-Benzoyl-L-phenylalanine methyl ester in different pH conditions

Technical Support Center: N-Benzoyl-L-phenylalanine Methyl Ester Stability This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Benzoyl-L-p...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Benzoyl-L-phenylalanine Methyl Ester Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Benzoyl-L-phenylalanine methyl ester under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-Benzoyl-L-phenylalanine methyl ester in aqueous solutions?

A1: The primary degradation pathway for N-Benzoyl-L-phenylalanine methyl ester in aqueous solutions is the hydrolysis of the methyl ester linkage. This reaction yields N-Benzoyl-L-phenylalanine and methanol. The rate of this hydrolysis is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of N-Benzoyl-L-phenylalanine methyl ester?

A2: The stability of N-Benzoyl-L-phenylalanine methyl ester is pH-dependent. The hydrolysis of the ester bond can be catalyzed by both acid and base. Generally, the compound will exhibit greatest stability at a mildly acidic to neutral pH. Under strongly acidic or alkaline conditions, the rate of degradation increases substantially.

Q3: What are the expected degradation products of N-Benzoyl-L-phenylalanine methyl ester under hydrolytic stress?

A3: The main degradation product from the hydrolysis of the ester bond is N-Benzoyl-L-phenylalanine. Under more extreme pH and temperature conditions, further degradation of the amide bond could potentially occur, leading to the formation of benzoic acid and L-phenylalanine.

Q4: Are there any other factors besides pH that can influence the stability of this compound?

A4: Yes, other factors such as temperature, ionic strength of the buffer, and the presence of enzymes (esterases) can also significantly impact the stability. Increased temperature will accelerate the rate of hydrolysis at all pH values.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of the compound observed even at neutral pH. 1. Presence of enzymatic contaminants (esterases) in the buffer or sample. 2. Incorrect pH of the buffer solution. 3. Elevated storage or experimental temperature.1. Use high-purity water and sterile-filtered buffers. Consider adding an esterase inhibitor if enzymatic degradation is suspected. 2. Calibrate the pH meter and verify the pH of all solutions before use. 3. Ensure samples are stored at appropriate low temperatures and experiments are conducted at the specified temperature.
Inconsistent degradation rates between replicate experiments. 1. Inaccurate preparation of buffer solutions. 2. Fluctuation in experimental temperature. 3. Variability in the initial concentration of the compound.1. Prepare fresh buffers for each experiment using calibrated equipment. 2. Use a temperature-controlled environment (e.g., water bath, incubator). 3. Ensure accurate and consistent preparation of stock and working solutions.
Precipitation of the compound during the stability study. 1. The pH of the buffer is near the isoelectric point of the degradation product (N-Benzoyl-L-phenylalanine), leading to reduced solubility. 2. The concentration of the compound exceeds its solubility in the buffer.1. Adjust the pH of the buffer to a range where both the parent compound and its degradation product are sufficiently soluble. 2. Reduce the initial concentration of the compound.
Difficulty in quantifying the compound and its degradant by HPLC. 1. Inappropriate mobile phase composition or pH. 2. Unsuitable HPLC column. 3. Co-elution with buffer components.1. Optimize the mobile phase, including the organic modifier ratio and the pH of the aqueous component, to achieve good separation. 2. Select a suitable stationary phase (e.g., C18) and ensure the column is in good condition. 3. Use a mobile phase that is compatible with your detection method and avoids interference from buffer salts.

Quantitative Data Summary

Due to the limited availability of public data on the pH-dependent stability of N-Benzoyl-L-phenylalanine methyl ester, the following table presents a representative, illustrative dataset based on general principles of ester hydrolysis. This data should be used as a guideline for experimental design.

Table 1: Illustrative Degradation Kinetics of N-Benzoyl-L-phenylalanine methyl ester at 37°C

pHApparent First-Order Rate Constant (kobs, day-1)Half-life (t1/2, days)
2.00.1156.0
4.00.02330.1
6.00.01069.3
7.40.02923.9
9.00.2313.0
11.02.3030.3

Experimental Protocols

Protocol 1: pH Stability Study (Forced Hydrolysis)

Objective: To evaluate the stability of N-Benzoyl-L-phenylalanine methyl ester across a range of pH values.

Materials:

Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, 11) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).

  • Stock Solution Preparation: Prepare a stock solution of N-Benzoyl-L-phenylalanine methyl ester in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Sample Incubation:

    • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (ensure the final concentration of the organic solvent is low, typically <1%, to avoid affecting the buffer pH and stability).

    • Incubate the samples in a temperature-controlled environment (e.g., 37°C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

    • Quench the degradation by neutralizing the pH or diluting with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining N-Benzoyl-L-phenylalanine methyl ester and the formation of N-Benzoyl-L-phenylalanine.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of N-Benzoyl-L-phenylalanine methyl ester versus time for each pH.

    • Determine the apparent first-order rate constant (kobs) from the slope of the line.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / kobs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers (pH 2-11) incubation Incubate Samples at 37°C prep_buffer->incubation prep_stock Prepare Stock Solution prep_stock->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (k, t1/2) hplc->data_analysis

Caption: Experimental workflow for pH stability testing.

logical_relationship cluster_conditions pH Conditions cluster_compound Compound cluster_degradation Degradation acidic Acidic (H+) hydrolysis Ester Hydrolysis acidic->hydrolysis Catalyzes neutral Neutral neutral->hydrolysis Slow Reaction alkaline Alkaline (OH-) alkaline->hydrolysis Catalyzes ester N-Benzoyl-L-phenylalanine methyl ester ester->hydrolysis degraded_product N-Benzoyl-L-phenylalanine + Methanol hydrolysis->degraded_product

Caption: Effect of pH on ester hydrolysis.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Analysis of N-Benzoyl-L-phenylalanine Methyl Ester Enantiomeric Purity

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control for chiral molecules like N-Benzoyl-L-phenylalanine methyl ester....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control for chiral molecules like N-Benzoyl-L-phenylalanine methyl ester. The presence of the undesired D-enantiomer can have significant implications for the efficacy and safety of pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing the enantiomeric purity of N-Benzoyl-L-phenylalanine methyl ester and its analogs, supported by experimental data. We also explore alternative techniques such as chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) to offer a comprehensive overview of the available analytical options.

Comparison of Analytical Techniques

Chiral HPLC stands as a robust and widely adopted technique for the direct enantiomeric separation of N-acylated amino acid esters. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation. In this guide, we compare the performance of polysaccharide-based and Pirkle-type CSPs for this application. Furthermore, we present chiral SFC (in its modern incarnation as Ultra-Performance Convergence Chromatography or UPC²) and chiral GC-MS as viable alternatives, each with its own set of advantages.

Table 1: Performance Comparison of Analytical Methods for Enantiomeric Purity Analysis

FeatureChiral HPLC (Polysaccharide CSP)Chiral HPLC (Pirkle-type CSP)Chiral SFC (UPC²)Chiral GC-MS
Analyte (RS)-N-(4-chlorobenzylidene)phenylalanine methyl esterNBD-DL-Phenylalanine methyl esterD/L-Phenylalanine methyl esterSecondary Amino Acids (representative)
Stationary Phase Chiralpak-AD-HSUMICHIRAL OA-2500(S)CHIRALPAK IDChirasil-L-Val
Resolution (Rs) Baseline separation impliedGood separationHigh ResolutionBaseline separation
Separation Factor (α) Not explicitly stated1.03Not explicitly statedNot applicable
Analysis Time ~6 minutesNot explicitly stated< 1 minuteVaries with temperature program
Throughput HighHighVery High (5x HPLC)[1]Moderate to High
Sample Preparation Simple dissolutionDerivatization with NBD-FSimple dissolutionDerivatization required
Detection UVFluorescenceUV (PDA)Mass Spectrometry (MS)
LOD/LOQ Standard HPLC levelsHigh sensitivity due to fluorescence0.01% of a 5 mg/mL solution[1]High sensitivity with SIM
Key Advantage Broad applicability for amino acid derivativesHigh sensitivity for derivatized analytesHigh speed and resolution, reduced solvent useHigh selectivity and structural information from MS
Key Disadvantage Longer analysis time than SFCRequires derivatizationRequires specialized instrumentationRequires derivatization and volatile analytes

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols for a representative chiral HPLC method and a chiral GC-MS method for similar analytes.

Chiral HPLC Method for (RS)-N-(4-chlorobenzylidene)phenylalanine methyl ester

This method is adapted for the analysis of a close analog of N-Benzoyl-L-phenylalanine methyl ester and provides a strong starting point for method development.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak-AD-H (250 x 4.6 mm ID).

  • Mobile Phase: n-hexane/2-propanol (80/20 v/v).

  • Flow Rate: 1 mL/min.

  • Temperature: Room temperature.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve 0.5 mg of the sample in 1.5 mL of the mobile phase.

  • Expected Retention Times: (S)-enantiomer: 5.3 min, (R)-enantiomer: 5.7 min.

Alternative Method: Chiral GC-MS for Secondary Amino Acids (Representative Protocol)

This protocol outlines a general procedure for the chiral analysis of amino acids by GC-MS after derivatization. While not specific to the target analyte, it demonstrates a common workflow for this alternative technique.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Chirasil-L-Val capillary column.

  • Derivatization: In-situ derivatization with heptafluorobutyl chloroformate (HFBCF) followed by amidation with methylamine (B109427) to form (O, N) HFB-butoxycarbonyl-methylamide (HFBOC-MA) derivatives.[2][3]

  • Sample Preparation: The derivatization is performed directly in aqueous sample extracts, followed by liquid-liquid microextraction into a hexane (B92381) phase.[2][3]

  • Injection: Split/splitless injector.

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature gradient is applied to separate the derivatized enantiomers.

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[2][3]

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample N-Benzoyl-L-phenylalanine methyl ester sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject sample into HPLC system Filtration->Injection Separation Enantiomeric separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas of Enantiomers Chromatogram->Peak_Integration Purity_Calculation Calculate Enantiomeric Purity / ee Peak_Integration->Purity_Calculation

Caption: Experimental workflow for chiral HPLC analysis.

G cluster_hplc HPLC Method Development cluster_sfc SFC Method Development cluster_gc GC Method Development Start Select Analytical Technique HPLC Chiral HPLC Start->HPLC SFC Chiral SFC (UPC²) Start->SFC GC Chiral GC Start->GC CSP_Selection Select Chiral Stationary Phase (e.g., Polysaccharide, Pirkle) HPLC->CSP_Selection SFC_CSP Select Chiral Stationary Phase SFC->SFC_CSP Derivatization Develop Derivatization Protocol GC->Derivatization MP_Optimization Optimize Mobile Phase (Solvent ratio, additives) CSP_Selection->MP_Optimization Flow_Temp Adjust Flow Rate and Temperature MP_Optimization->Flow_Temp Validation Validate Method Flow_Temp->Validation SFC_MP Optimize Mobile Phase (CO2 / co-solvent) SFC_CSP->SFC_MP SFC_Params Adjust Back Pressure, Flow Rate, Temperature SFC_MP->SFC_Params SFC_Validation Validate Method SFC_Params->SFC_Validation GC_Column Select Chiral GC Column Derivatization->GC_Column Temp_Prog Optimize Temperature Program GC_Column->Temp_Prog GC_Validation Validate Method Temp_Prog->GC_Validation

Caption: Logical workflow for method selection and development.

References

Comparative

A Comparative Guide to Amine Protecting Groups: N-Benzoyl-L-phenylalanine methyl ester vs. Standard Alternatives

In the landscape of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency, purity, and success of a synthetic strategy. While c...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency, purity, and success of a synthetic strategy. While carbamate-based protecting groups like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) are the established workhorses, this guide provides a comparative analysis of the N-Benzoyl (Bz) group, as exemplified by N-Benzoyl-L-phenylalanine methyl ester, against these conventional alternatives.

This objective comparison, supported by experimental protocols and chemical properties, is intended for researchers, scientists, and drug development professionals to make informed decisions when designing synthetic routes for complex peptides and organic molecules.

At a Glance: A Comparative Overview

The fundamental difference between the N-Benzoyl group and the standard carbamate (B1207046) protecting groups lies in their chemical stability and the conditions required for their cleavage. Boc, Cbz, and Fmoc are designed for mild and selective removal, forming the basis of orthogonal protection strategies essential for multi-step synthesis.[1] In contrast, the N-Benzoyl group, an amide linkage, is significantly more robust and requires harsh conditions for cleavage, making it generally unsuitable for standard peptide synthesis.[2][3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the protection and deprotection of an amino acid's N-terminus, a central process in peptide synthesis.

G cluster_protection Protection Step cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Step A Free Amino Acid (e.g., L-Phenylalanine) C N-Protected Amino Acid A->C Base, Solvent B Protecting Group Reagent (e.g., Benzoyl Chloride, Boc₂O, Cbz-Cl) B->C D Peptide Chain Elongation (Coupling Cycles) C->D Activation & Coupling E N-Protected Peptide G Deprotected Peptide (Free N-Terminus) E->G Specific Cleavage Conditions F Deprotection Reagent (e.g., NaOH/Heat, TFA, H₂/Pd/C) F->G

Caption: Generalized workflow for N-protection and deprotection in synthesis.

Quantitative Data Comparison

The selection of a protecting group is critically dependent on its stability and cleavage conditions relative to other functional groups in the molecule. The following tables summarize the key characteristics of the N-Benzoyl group compared to Boc, Cbz, and Fmoc.

Table 1: General Characteristics and Stability

FeatureN-Benzoyl (Bz)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure Phenyl-C(=O)-(CH₃)₃C-O-C(=O)-Phenyl-CH₂-O-C(=O)-Fluorenyl-CH₂-O-C(=O)-
Lability Highly StableAcid-LabileHydrogenolysisBase-Labile
Stability to Acid Very StableLabile (cleaved by strong acid)Stable to mild acidStable
Stability to Base Labile (requires harsh conditions)StableStableLabile (cleaved by mild base)
Stability to Hydrogenolysis StableStableLabile (cleaved by H₂/Pd)Stable[4]
Key Advantage High stability, useful if permanent protection is neededOrthogonal to Cbz and Fmoc, widely used in SPPSOrthogonal to Boc and Fmoc, common in solution-phaseOrthogonal to Boc and Cbz, cornerstone of modern SPPS[5]
Key Limitation Very difficult to cleave without degrading peptide backboneStrong acid can damage sensitive residuesIncompatible with reducible groups (alkenes, alkynes, etc.)[6]Piperidine (B6355638) can be problematic; DBU can cause side reactions[7]

Table 2: Typical Protection and Deprotection Conditions

Protecting GroupTypical Introduction ReagentsTypical Cleavage Reagents & Conditions
N-Benzoyl (Bz) Benzoyl chloride, Base (e.g., NaOH, Et₃N)20% aq. NaOH in Methanol (B129727), 75°C[3] or strong acid hydrolysis (e.g., 6M HCl, reflux)
Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base20-50% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM), 0°C to RT[8][9]
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl), BaseH₂ (1 atm), 10% Pd/C in Methanol, RT[6][10]
Fmoc Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃)20% Piperidine in DMF, RT[5][7]

Visualization of Protecting Group Structures

The structural differences between these protecting groups underpin their distinct chemical reactivities.

Caption: Structures of common N-protecting groups attached to an amine.

Experimental Protocols

The following sections provide detailed, generalized protocols for the introduction and removal of each protecting group for L-phenylalanine methyl ester.

N-Benzoyl (Bz) Group

The N-Benzoyl group is exceptionally stable, making it a poor choice for intermediate protection in peptide synthesis. Its cleavage requires conditions that would typically cleave peptide bonds.

Protection Protocol (Benzoylation)

  • Dissolution: Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and water.

  • Basification: Cool the solution to 0°C and add triethylamine (B128534) (2.2 eq.) to neutralize the hydrochloride and act as a base.

  • Acylation: Slowly add benzoyl chloride (1.1 eq.) to the vigorously stirred mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., hexane/ethyl acetate) to yield N-Benzoyl-L-phenylalanine methyl ester.

Deprotection Protocol (Harsh Hydrolysis)

  • Caution: This method is not chemoselective and will likely cleave ester and peptide bonds.*

  • Reaction Setup: Dissolve N-Benzoyl-L-phenylalanine methyl ester (1.0 eq.) in methanol.

  • Hydrolysis: Add a 20% aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Heating: Heat the mixture to 75°C and stir for 2-4 hours, monitoring for the disappearance of starting material.[3]

  • Work-up: Cool the reaction, neutralize with 1M HCl, and extract the product with an appropriate organic solvent.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a standard acid-labile protecting group, central to the Boc/Bzl strategy in solid-phase peptide synthesis.[11]

Protection Protocol (Boc₂O)

  • Dissolution: Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

  • Base Addition: Add triethylamine (2.2 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture for 12-18 hours at room temperature. Monitor by TLC.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[12]

  • Purification: The crude product is often pure enough for the next step, or can be purified by column chromatography.

Deprotection Protocol (TFA)

  • Reaction Setup: Dissolve the Boc-protected amino acid ester in DCM (e.g., 0.1-0.5 M) in a round-bottom flask and cool to 0°C.[8]

  • Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) (final concentration 50% v/v).[9]

  • Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor completion by TLC.[13]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine is obtained as its TFA salt.

Carboxybenzyl (Cbz) Group

The Cbz group is a classic protecting group, removable by catalytic hydrogenolysis, making it orthogonal to both Boc and Fmoc groups.[14]

Protection Protocol (Cbz-Cl)

  • Dissolution: Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq.) in a 2:1 mixture of THF and water.

  • Base Addition: Cool to 0°C and add sodium bicarbonate (NaHCO₃, 2.0 eq.).[14]

  • Acylation: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq.) at 0°C.[14]

  • Reaction: Stir the solution for 12-20 hours, allowing it to warm to room temperature.

  • Work-up: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by silica (B1680970) gel column chromatography.

Deprotection Protocol (Hydrogenolysis)

  • Reaction Setup: Dissolve the Cbz-protected compound in methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10 wt% relative to the substrate).[10]

  • Hydrogenation: Purge the flask with nitrogen, then introduce an atmosphere of hydrogen gas (H₂), typically from a balloon.[6]

  • Reaction: Stir the mixture vigorously at room temperature for 1-4 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up: Carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.[10]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern SPPS, valued for its cleavage under mild basic conditions.[4]

Protection Protocol (Fmoc-OSu)

  • Dissolution: Dissolve L-phenylalanine (1.0 eq.) in a 1:1 mixture of 10% aqueous NaHCO₃ and dioxane. Cool to 0°C.[15]

  • Reagent Addition: In a separate flask, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq.) in dioxane. Add this solution dropwise to the amino acid solution.[15]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the mixture with diethyl ether. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl, causing the product to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water. Dry the product under vacuum.[15]

  • Note: The methyl ester would be introduced in a subsequent step.

Deprotection Protocol (Piperidine)

  • Reaction Setup: Dissolve the Fmoc-protected compound in N,N-Dimethylformamide (DMF).

  • Base Addition: Add piperidine to a final concentration of 20% (v/v).[7]

  • Reaction: Stir at room temperature. The reaction is typically complete within 30 minutes.[7]

  • Work-up (Solution Phase): Concentrate the mixture under reduced pressure. Add cold diethyl ether to precipitate the deprotected amino acid and wash the solid with more cold ether. The dibenzofulvene-piperidine adduct byproduct is generally soluble in the ether.[7]

Conclusion: Selecting the Appropriate Protecting Group

The choice of an N-terminal protecting group is a strategic decision with significant implications for the entire synthetic route.

  • N-Benzoyl (Bz): Due to the extreme stability of the amide bond, the N-Benzoyl group is not a viable protecting group for the α-amino function in standard stepwise peptide synthesis. Its cleavage requires harsh conditions that are incompatible with the integrity of the peptide backbone and other sensitive functional groups. It should only be considered in applications where near-permanent protection is desired.

  • Boc, Cbz, and Fmoc: This trio of carbamate-based groups provides a powerful and largely orthogonal toolkit for modern chemical synthesis.[1]

    • Fmoc is the current standard for solid-phase peptide synthesis (SPPS) due to its mild, base-labile cleavage conditions.

    • Boc remains widely used, especially in Boc/Bzl SPPS strategies, and is favored for its stability to the basic conditions used for Fmoc removal.

    • Cbz is a versatile group, particularly valuable in solution-phase synthesis, and its removal by hydrogenolysis offers an alternative orthogonality.

Ultimately, the decision rests on the overall synthetic strategy, the presence of other sensitive functionalities within the molecule, and the desired final product. For nearly all applications involving the synthesis of L-phenylalanine-containing peptides, the choice will be between Boc, Cbz, and Fmoc, not the N-Benzoyl group.

References

Validation

Comparative Analysis of the Biological Activity of N-Benzoyl-L-phenylalanine Methyl Ester and Its Analogs

For Immediate Release A Comprehensive guide for researchers, scientists, and drug development professionals detailing the biological activities of N-Benzoyl-L-phenylalanine methyl ester and its derivatives. This report p...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals detailing the biological activities of N-Benzoyl-L-phenylalanine methyl ester and its derivatives. This report provides a comparative analysis of their antifungal properties, supported by experimental data and protocols, to inform future research and development in medicinal chemistry.

N-Benzoyl-L-phenylalanine methyl ester and its analogs represent a class of compounds with significant potential in the development of novel therapeutic agents. This guide synthesizes available data on their biological activities, with a primary focus on their antifungal efficacy. The information presented herein is intended to serve as a valuable resource for the scientific community, providing a foundation for further investigation into the structure-activity relationships and mechanisms of action of these promising molecules.

Antifungal Activity: A Quantitative Comparison

Recent studies have highlighted the antifungal potential of N-benzoyl amino acid esters. The biological evaluation of a series of these compounds against filamentous fungi, such as Aspergillus fumigatus and Fusarium temperatum, has demonstrated notable inhibitory activity. The data underscores the importance of the ester functionality for antifungal potency, as N-benzoyl amino acids were found to be inactive at the tested concentrations[1].

The structural characteristics of these analogs, including the amino acid side chain and substitutions on the benzoyl ring, play a crucial role in their antifungal effects. Specifically, derivatives of valine and tryptophan have shown the most significant activity against A. fumigatus[1].

Compound IDAmino AcidBenzoyl Substituent% Inhibition vs. A. fumigatus[2]% Inhibition vs. F. temperatum[2]
1 L-ValineUnsubstituted45.355.1
2 L-Valine3-Methoxy52.160.2
5 D-ValineUnsubstituted68.570.3
6 L-Valine4-Methyl60.265.4
7 L-Valine2,4,6-Trimethyl78.275.8
9 L-TryptophanUnsubstituted35.140.2
10 L-Tryptophan2-Hydroxy55.468.7
13 L-Tryptophan4-Methyl65.778.5
19 L-IsoleucineUnsubstituted40.150.3

Structure-Activity Relationship

The available data suggests key structure-activity relationships for the antifungal activity of N-benzoyl amino acid esters:

  • Ester Moiety: The methyl ester form of these compounds is crucial for their antifungal activity, with the corresponding carboxylic acid analogs showing inactivity[1].

  • Amino Acid Side Chain: The nature of the amino acid side chain significantly influences the antifungal potency. Valine and tryptophan derivatives have demonstrated higher activity compared to isoleucine derivatives[1][2].

  • Benzoyl Ring Substitution: Substituents on the benzoyl ring can modulate the antifungal activity. For instance, a 2,4,6-trimethyl substitution on the benzoyl ring of the L-valine methyl ester analog (Compound 7) resulted in the highest inhibition against A. fumigatus in the tested series[1][2]. Similarly, a 4-methyl substitution on the benzoyl ring of the L-tryptophan methyl ester analog (Compound 13) showed the highest inhibition against F. temperatum[1][2].

Proposed Mechanism of Action

The primary mechanism of antifungal action for N-benzoyl amino acid esters is believed to be the inhibition of fungal chitin (B13524) synthase[2]. Chitin is an essential structural component of the fungal cell wall, and its inhibition disrupts cell wall integrity, leading to fungal cell death.

cluster_synthesis Synthesis of N-Benzoyl Amino Esters cluster_moa Proposed Antifungal Mechanism of Action AminoAcid Amino Acid TMSCl_MeOH TMSCl, Methanol (B129727) AminoAcid->TMSCl_MeOH Esterification AminoAcidEster Amino Acid Methyl Ester Hydrochloride TMSCl_MeOH->AminoAcidEster Coupling EDAC, DMAP, Et3N, CH2Cl2 AminoAcidEster->Coupling BenzoicAcid Benzoic Acid Derivative BenzoicAcid->Coupling Acylation Product N-Benzoyl Amino Ester Coupling->Product Compound N-Benzoyl Amino Ester ChitinSynthase Fungal Chitin Synthase Compound->ChitinSynthase Inhibition Chitin Chitin Synthesis ChitinSynthase->Chitin Catalyzes ChitinSynthase->Chitin CellWall Fungal Cell Wall Integrity Chitin->CellWall Maintains FungalCellDeath Fungal Cell Death CellWall->FungalCellDeath Disruption leads to

Caption: Workflow for the synthesis of N-benzoyl amino esters and their proposed mechanism of action.

Other Biological Activities

Beyond their antifungal properties, certain derivatives of N-benzoyl-phenylalanine have been investigated for other biological activities. For instance, a series of N-(2-benzoylphenyl)alanine derivatives were synthesized and evaluated for their anti-inflammatory activity[3]. Two of the synthesized compounds were found to be one-tenth as potent as indomethacin (B1671933) in a pleurisy model, suggesting a potential for this class of compounds in the development of anti-inflammatory agents[3]. However, comprehensive comparative studies on the anti-inflammatory or cytotoxic activities of N-Benzoyl-L-phenylalanine methyl ester and its direct analogs are currently limited.

Experimental Protocols

Synthesis of N-Benzoyl Amino Esters[1][2]

A two-step synthesis is typically employed:

  • Esterification of the Amino Acid: The desired amino acid is reacted with trimethylsilyl (B98337) chloride (TMSCl) in methanol at room temperature to yield the corresponding amino acid methyl ester hydrochloride.

  • N-Acylation: The amino acid methyl ester hydrochloride is then coupled with a desired benzoic acid derivative using a peptide coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of 4-(dimethylamino)pyridine (DMAP) and triethylamine (B128534) in dichloromethane (B109758) to yield the final N-benzoyl amino ester.

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination[2]

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Fungal strains are grown on an appropriate agar (B569324) medium. Conidia are harvested and the suspension is adjusted to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well containing the compound dilutions. The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

cluster_workflow Antifungal Susceptibility Testing Workflow (Broth Microdilution) A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Compounds B->C D Incubate at 35°C for 48-72h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

N-Benzoyl-L-phenylalanine methyl ester and its analogs have emerged as a promising class of compounds with significant antifungal activity. The available data strongly suggests that the ester functionality and specific structural modifications to the amino acid and benzoyl moieties are critical for their biological function. The proposed mechanism of action, targeting fungal chitin synthase, provides a clear direction for further mechanistic studies.

Future research should focus on:

  • Comprehensive SAR studies: Synthesizing and evaluating a broader range of analogs, including systematic modifications to the amino acid, the ester group, and the benzoyl ring, to establish a more detailed structure-activity relationship.

  • Quantitative analysis: Determining the MIC values for a wide array of analogs against a panel of clinically relevant fungal pathogens to provide a more precise comparison of their antifungal potency.

  • Mechanism of action studies: Elucidating the precise molecular interactions with chitin synthase and exploring other potential cellular targets.

  • Exploration of other biological activities: Investigating the anti-inflammatory, cytotoxic, and other potential therapeutic activities of these compounds through systematic screening and in-depth biological assays.

By addressing these research avenues, the scientific community can unlock the full therapeutic potential of N-Benzoyl-L-phenylalanine methyl ester and its analogs, paving the way for the development of novel and effective therapeutic agents.

References

Comparative

Comparative Kinetic Analysis of N-Benzoyl-L-phenylalanine Methyl Ester Hydrolysis

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of different methods for the hydrolysis of N-Benzoyl-L-phenylalanine methyl ester, a key reaction in...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different methods for the hydrolysis of N-Benzoyl-L-phenylalanine methyl ester, a key reaction in various biochemical and pharmaceutical applications. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, designing enzyme inhibitors, and developing efficient drug delivery systems. This document presents a comparative analysis of enzymatic and chemical hydrolysis methods, supported by experimental data and detailed protocols.

Comparative Kinetic Data

The efficiency of different hydrolysis methods for N-acyl-amino acid esters can be compared using the Michaelis-Menten kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate (a lower Km suggests higher affinity). The kcat value represents the turnover number, which is the number of substrate molecules converted to product per enzyme molecule per unit of time.

Hydrolysis MethodEnzyme/ConditionSubstrateKm (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Enzymatic α-ChymotrypsinN-Acetyl-L-phenylalanine methyl ester1.1595.36 x 10⁴
α-ChymotrypsinN-Acetyl-glycyl-L-phenylalanine methyl ester0.23984.26 x 10⁵
α-ChymotrypsinN-Acetyl-(glycyl)₂-L-phenylalanine methyl ester0.161549.63 x 10⁵
PapainN-Benzoyl-L-serine methyl ester522.8053.8
Chemical Alkaline (NaOH)General Esters--Rate is dependent on hydroxide (B78521) ion concentration and steric/electronic effects of the ester.[1]

Note: The data for α-Chymotrypsin is for N-acetylated phenylalanine methyl esters, which are structurally very similar to the N-benzoyl derivative.[2] The data for Papain is for N-benzoyl-L-serine methyl ester, highlighting the enzyme's esterase activity, though the side chain differs.[3] Direct kinetic parameters for the alkaline hydrolysis of N-Benzoyl-L-phenylalanine methyl ester are not available, but the reaction follows second-order kinetics.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic analysis. Below are representative protocols for the enzymatic hydrolysis of N-acyl-amino acid esters.

Protocol 1: Spectrophotometric Assay for α-Chymotrypsin Catalyzed Hydrolysis

This protocol is adapted from methods used for similar N-acyl-L-phenylalanine methyl esters.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Benzoyl-L-phenylalanine methyl ester

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • Spectrophotometer capable of measuring absorbance at 245 nm

Procedure:

  • Substrate Stock Solution: Prepare a concentrated stock solution of N-Benzoyl-L-phenylalanine methyl ester in DMSO.

  • Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to maintain stability. Dilute to the desired final concentration in the assay buffer immediately before use.

  • Assay Mixture: In a quartz cuvette, combine the Tris-HCl buffer and the substrate stock solution to achieve the desired final substrate concentration. The final volume is typically 1 mL. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette. Mix thoroughly by inversion.

  • Data Acquisition: Monitor the increase in absorbance at 245 nm over time. The hydrolysis of the ester bond leads to a change in the molar absorptivity.

  • Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. Repeat the assay at various substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Protocol 2: Titrimetric Assay for Papain Catalyzed Hydrolysis

This protocol is a general method for measuring papain activity using an ester substrate.

Materials:

  • Papain

  • N-Benzoyl-L-phenylalanine methyl ester

  • Activation buffer (e.g., phosphate (B84403) buffer containing a reducing agent like L-cysteine and a chelating agent like EDTA)

  • Standardized NaOH solution (e.g., 0.01 M)

  • pH-stat or autotitrator

Procedure:

  • Enzyme Activation: Dissolve papain in the activation buffer to activate the cysteine protease.

  • Reaction Setup: In a thermostatted reaction vessel, add the substrate solution (N-Benzoyl-L-phenylalanine methyl ester dissolved in a suitable buffer).

  • Reaction Initiation: Initiate the hydrolysis by adding the activated papain solution to the reaction vessel.

  • Titration: Maintain a constant pH in the reaction mixture by the controlled addition of a standardized NaOH solution using a pH-stat or autotitrator. The rate of NaOH consumption is directly proportional to the rate of acid (N-Benzoyl-L-phenylalanine) production from the ester hydrolysis.

  • Data Analysis: The initial rate of reaction is determined from the rate of NaOH addition. By performing the assay at different substrate concentrations, the kinetic parameters Km and Vmax can be determined.

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis Workflow

The general workflow for determining the kinetic parameters of an enzymatic hydrolysis reaction is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution mix_reagents Mix Buffer and Substrate prep_substrate->mix_reagents prep_enzyme Prepare Enzyme Stock Solution initiate_reaction Initiate with Enzyme prep_enzyme->initiate_reaction prep_buffer Prepare Assay Buffer prep_buffer->mix_reagents mix_reagents->initiate_reaction monitor_reaction Monitor Reaction Progress (Spectrophotometry/Titration) initiate_reaction->monitor_reaction calc_velocity Calculate Initial Velocity (v₀) monitor_reaction->calc_velocity mm_plot Generate Michaelis-Menten Plot calc_velocity->mm_plot determine_params Determine Kₘ and Vₘₐₓ mm_plot->determine_params chymotrypsin_mechanism E_S E + S (Enzyme + Substrate) ES ES (Michaelis Complex) E_S->ES Binding TS1 Transition State 1 (Tetrahedral Intermediate) ES->TS1 Nucleophilic Attack (Ser-195) EA E-Acyl + P₁ (Acyl-Enzyme Intermediate) TS1->EA Collapse of Intermediate TS2 Transition State 2 (Tetrahedral Intermediate) EA->TS2 Water Attack E_P2 E + P₂ (Regenerated Enzyme + Product 2) TS2->E_P2 Collapse of Intermediate papain_mechanism E_S E + S (Enzyme + Substrate) ES ES (Michaelis Complex) E_S->ES Binding TS1 Transition State 1 (Tetrahedral Intermediate) ES->TS1 Nucleophilic Attack (Cys-25) EA E-Thioacyl + P₁ (Thioacyl-Enzyme Intermediate) TS1->EA Collapse of Intermediate TS2 Transition State 2 (Tetrahedral Intermediate) EA->TS2 Water Attack E_P2 E + P₂ (Regenerated Enzyme + Product 2) TS2->E_P2 Collapse of Intermediate

References

Validation

A Comparative Guide to the Validation of N-Benzoyl-L-phenylalanine methyl ester as a Chymotrypsin Substrate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive validation of N-Benzoyl-L-phenylalanine methyl ester as a substrate for the serine protease chymotrypsin (B1334515). Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of N-Benzoyl-L-phenylalanine methyl ester as a substrate for the serine protease chymotrypsin (B1334515). Its performance is objectively compared with established alternative substrates, supported by experimental data and detailed protocols.

Introduction

Chymotrypsin is a key digestive enzyme and a well-studied serine protease that plays a crucial role in various physiological processes. It selectively cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The selection of an appropriate substrate is critical for the accurate determination of chymotrypsin activity in research and drug development. This guide evaluates N-Benzoyl-L-phenylalanine methyl ester and compares its utility against two commonly used chymotrypsin substrates: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) and Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

Quantitative Data Summary

The following table summarizes the kinetic parameters for the hydrolysis of N-acetyl-L-phenylalanine methyl ester and alternative substrates by bovine α-chymotrypsin.

SubstrateKm (mM) kcat (s-1) kcat/Km (M-1s-1)
N-acetyl-L-phenylalanine methyl ester[1]1.3[1]46[1]3.5 x 104[1]
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)Varies with conditionsVaries with conditionsVaries with conditions
Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide0.089[2]10.0[2]1.1 x 105

Experimental Protocols

Detailed methodologies for the enzymatic assays of chymotrypsin using the compared substrates are provided below.

1. Assay for N-Benzoyl-L-phenylalanine methyl ester (Proposed Method)

This proposed protocol is based on the established method for the structurally similar substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).[3][4]

  • Principle: The hydrolysis of the ester bond of N-Benzoyl-L-phenylalanine methyl ester by chymotrypsin results in the formation of N-Benzoyl-L-phenylalanine. This leads to a change in absorbance that can be monitored spectrophotometrically. The likely optimal wavelength for monitoring this change is around 256 nm, similar to BTEE.

  • Reagents:

    • α-Chymotrypsin from bovine pancreas

    • N-Benzoyl-L-phenylalanine methyl ester

    • 80 mM Tris-HCl buffer, pH 7.8 at 25°C

    • 100 mM Calcium Chloride (CaCl₂)

    • Methanol (B129727)

    • 1 mM Hydrochloric Acid (HCl)

  • Procedure:

    • Prepare a stock solution of N-Benzoyl-L-phenylalanine methyl ester in methanol. The optimal concentration should be determined empirically but a starting point of 1-2 mM is recommended.

    • Prepare the assay buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.

    • Prepare the chymotrypsin solution (e.g., 10-30 µg/mL) in cold 1 mM HCl immediately before use.[3]

    • In a quartz cuvette, combine the assay buffer and the substrate solution. The final concentration of methanol should be kept low to avoid enzyme denaturation.

    • Equilibrate the mixture to 25°C in a temperature-controlled spectrophotometer.

    • Initiate the reaction by adding the chymotrypsin solution.

    • Monitor the increase in absorbance at approximately 256 nm over time.

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

2. Assay for N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

  • Principle: Chymotrypsin catalyzes the hydrolysis of BTEE, leading to an increase in absorbance at 256 nm.[4]

  • Reagents:

    • α-Chymotrypsin

    • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

    • 80 mM Tris-HCl buffer, pH 7.8 at 25°C

    • 100 mM CaCl₂

    • 50% (w/w) Methanol

    • 1 mM HCl

  • Procedure:

    • Dissolve BTEE in 50% (w/w) methanol to a concentration of 1.07 mM.[4]

    • Prepare the chymotrypsin solution (10-30 µg/mL) in 1 mM HCl.[4]

    • In a cuvette, mix 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE solution.[4]

    • Incubate at 25°C for 4-5 minutes to reach thermal equilibrium.[4]

    • Add 0.1 mL of the enzyme solution and record the increase in absorbance at 256 nm for 4-5 minutes.[4]

    • The rate of change in absorbance per minute (ΔA₂₅₆/min) is used to calculate the enzyme activity.[4]

3. Assay for Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Principle: Chymotrypsin cleaves the amide bond, releasing p-nitroaniline (pNA), which is a yellow product with an absorbance maximum at 405-410 nm.

  • Reagents:

    • α-Chymotrypsin

    • Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

    • 0.1 M Tris-HCl buffer, pH 7.8

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Prepare a stock solution of Suc-AAPF-pNA in DMSO.

    • Dilute the substrate stock solution in the Tris-HCl buffer to the desired final concentration.

    • Add the chymotrypsin solution to the substrate solution in a microplate or cuvette.

    • Monitor the increase in absorbance at 405 nm over time.

    • The rate of pNA formation is proportional to the chymotrypsin activity.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution (Chymotrypsin in 1 mM HCl) Initiate Initiate with Enzyme Enzyme->Initiate Substrate Substrate Solution (e.g., N-Benzoyl-L-phenylalanine methyl ester in Methanol) Mix Mix Buffer and Substrate in Cuvette Substrate->Mix Buffer Assay Buffer (Tris-HCl, CaCl2) Buffer->Mix Equilibrate Equilibrate to 25°C Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance (e.g., at 256 nm) Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calculate Calculate Initial Velocity (ΔA/min) Plot->Calculate Kinetics Determine Kinetic Parameters (Km, kcat) Calculate->Kinetics

Caption: Experimental workflow for determining chymotrypsin kinetics.

PAR_Signaling Chymotrypsin Chymotrypsin PAR2 Protease-Activated Receptor 2 (PAR2) Chymotrypsin->PAR2 cleavage & activation G_protein G-protein (Gq/11) PAR2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Chymotrypsin-mediated PAR2 signaling pathway.

Comparison of Substrates

FeatureN-Benzoyl-L-phenylalanine methyl esterN-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
Detection Method Spectrophotometry (UV, ~256 nm)Spectrophotometry (UV, 256 nm)[4]Spectrophotometry (Visible, 405-410 nm)
Solubility Likely requires an organic co-solvent (e.g., methanol) for aqueous solutions.[5]Requires an organic co-solvent (methanol).[3][4]Soluble in DMSO.
Sensitivity Expected to be similar to BTEE.Good sensitivity.High sensitivity due to the chromogenic pNA leaving group.
Specificity High for chymotrypsin due to the phenylalanine residue.High for chymotrypsin due to the tyrosine residue.High for chymotrypsin due to the phenylalanine residue.
Advantages Simple ester structure, potentially cost-effective.Well-established and widely used standard substrate.Assay is performed at a visible wavelength, reducing interference from UV-absorbing compounds.
Disadvantages Limited published kinetic data. Assay is in the UV range, susceptible to interference.Assay is in the UV range. Requires an organic co-solvent which might affect enzyme stability.[4]Requires DMSO for solubilization, which can inhibit some enzymes at higher concentrations.

Conclusion

N-Benzoyl-L-phenylalanine methyl ester is a viable substrate for chymotrypsin, leveraging the enzyme's high specificity for aromatic amino acid residues. Its structural similarity to BTEE suggests that it can be used in a comparable spectrophotometric assay. The primary drawback is the current lack of extensively published kinetic data, which necessitates initial characterization by the user. For routine assays where high sensitivity and minimal interference are critical, chromogenic substrates like Suc-AAPF-pNA may be preferable. However, for fundamental kinetic studies or as a cost-effective alternative, N-Benzoyl-L-phenylalanine methyl ester presents a promising option that warrants further validation. The choice of substrate should be guided by the specific requirements of the experiment, including the desired sensitivity, the presence of potentially interfering substances, and the available instrumentation.

References

Comparative

comparative study of different synthesis routes for N-Benzoyl-L-phenylalanine methyl ester

For researchers and professionals in drug development and organic synthesis, the efficient and high-yielding production of N-acylated amino acid esters is of paramount importance. N-Benzoyl-L-phenylalanine methyl ester,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yielding production of N-acylated amino acid esters is of paramount importance. N-Benzoyl-L-phenylalanine methyl ester, a key building block in the synthesis of various pharmaceuticals and biologically active compounds, can be synthesized through several routes. This guide provides a comparative analysis of three prominent methods: the classic Schotten-Baumann reaction, the use of modern peptide coupling reagents, and a green enzymatic approach.

Performance Comparison

The choice of synthesis route for N-Benzoyl-L-phenylalanine methyl ester often depends on the desired balance between reaction time, yield, cost, and environmental impact. Below is a summary of key performance indicators for three distinct methods.

Synthesis RouteKey ReagentsTypical Yield (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
Schotten-Baumann Reaction Benzoyl Chloride, Base (e.g., NaOH, Et3N)~95%[1]1 - 3High yield, cost-effective reagentsUse of corrosive acyl chloride, potential for side reactions
Peptide Coupling Reagent Benzoic Acid, EDAC, DMAP85 - 99%[2][3]12 - 24High purity, mild reaction conditionsHigher reagent cost, longer reaction time
Enzymatic Synthesis (Papain) Benzoyl Chloride (or ester), Papain73 - 85%[4]5 - 28Environmentally friendly, high selectivityEnzyme cost and stability, potentially longer reaction times

Experimental Protocols

Detailed methodologies for each synthesis route are provided below, offering a practical guide for laboratory implementation.

Schotten-Baumann Reaction

This traditional method involves the acylation of L-phenylalanine methyl ester with benzoyl chloride in the presence of a base.[5][6]

Materials:

  • L-phenylalanine methyl ester hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (B78521) (or triethylamine)

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve L-phenylalanine methyl ester hydrochloride in a biphasic mixture of dichloromethane and aqueous sodium hydroxide solution at 0°C.

  • Slowly add benzoyl chloride to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.

  • Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Peptide Coupling Reagent Method (EDAC/DMAP)

This approach utilizes a carbodiimide (B86325) coupling agent to facilitate the amide bond formation between benzoic acid and L-phenylalanine methyl ester.[2]

Materials:

  • L-phenylalanine methyl ester

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (B128534)

  • Dichloromethane

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve L-phenylalanine methyl ester, benzoic acid, and a catalytic amount of DMAP in dichloromethane.

  • Add triethylamine to the solution.

  • Add EDAC to the mixture and stir at room temperature overnight.

  • Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography.

Enzymatic Synthesis using Papain

This green chemistry approach employs the enzyme papain to catalyze the formation of the amide bond. The following is a representative protocol adapted from the synthesis of a similar N-acyl dipeptide.[4]

Materials:

  • L-phenylalanine methyl ester hydrochloride

  • Benzoyl chloride (or a suitable benzoyl ester)

  • Papain

  • Potassium citrate (B86180) buffer

  • Glycerol

  • Ethyl acetate (B1210297)

  • Triethylamine

Procedure:

  • Prepare a suspension of papain in a potassium citrate buffer and add glycerol.

  • In a separate flask, prepare a solution of L-phenylalanine methyl ester (from the hydrochloride salt by neutralization with triethylamine) and benzoyl chloride in ethyl acetate.

  • Add the organic solution to the enzyme suspension.

  • Stir the biphasic mixture at a controlled temperature (e.g., 25-49°C) for 5-28 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, add ethyl acetate to dissolve the product and filter to remove the enzyme.

  • Wash the organic phase with appropriate aqueous solutions to remove by-products and purify the product.

Visualizing the Synthesis Workflows

The logical steps of each synthesis route can be visualized to provide a clear understanding of the experimental workflow.

Schotten_Baumann_Workflow start Start dissolve Dissolve L-Phe-OMe·HCl in DCM/aq. NaOH (0°C) start->dissolve add_benzoyl Add Benzoyl Chloride dissolve->add_benzoyl react Stir at RT (1-3h) add_benzoyl->react workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) react->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Purify (Recrystallization/Chromatography) dry->purify end N-Benzoyl-L-phenylalanine methyl ester purify->end Peptide_Coupling_Workflow start Start mix_reagents Dissolve L-Phe-OMe, Benzoic Acid, DMAP, and Et₃N in DCM start->mix_reagents add_edac Add EDAC mix_reagents->add_edac react Stir at RT (overnight) add_edac->react workup Aqueous Workup (Wash with aq. NH₄Cl) react->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify (Column Chromatography) dry->purify end N-Benzoyl-L-phenylalanine methyl ester purify->end Enzymatic_Synthesis_Workflow start Start prepare_enzyme Prepare Papain Suspension in Buffer/Glycerol start->prepare_enzyme prepare_reactants Prepare L-Phe-OMe & Benzoyl Chloride in Ethyl Acetate start->prepare_reactants combine Combine Enzyme and Reactant Solutions prepare_enzyme->combine prepare_reactants->combine react Stir at 25-49°C (5-28h) combine->react extract Extract with Ethyl Acetate & Filter react->extract workup Aqueous Workup extract->workup purify Purify Product workup->purify end N-Benzoyl-L-phenylalanine methyl ester purify->end

References

Validation

A Spectroscopic Comparison of N-Benzoyl-L-phenylalanine Methyl Ester and Its Precursors

A detailed analysis of the spectroscopic signatures of N-Benzoyl-L-phenylalanine methyl ester alongside its precursors, benzoyl chloride and L-phenylalanine methyl ester, provides valuable insights for researchers in dru...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic signatures of N-Benzoyl-L-phenylalanine methyl ester alongside its precursors, benzoyl chloride and L-phenylalanine methyl ester, provides valuable insights for researchers in drug development and synthetic chemistry. This guide offers a comparative overview of their key spectral features, supported by experimental data and protocols, to facilitate characterization and purity assessment during synthesis.

The conversion of L-phenylalanine methyl ester and benzoyl chloride to N-Benzoyl-L-phenylalanine methyl ester represents a fundamental N-acylation reaction, specifically a Schotten-Baumann reaction. This process introduces the benzoyl group to the amino functionality of the phenylalanine derivative, resulting in significant and predictable changes in the spectroscopic properties of the molecule. Understanding these transformations through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for reaction monitoring and final product verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Benzoyl-L-phenylalanine methyl ester and its precursors. This quantitative data allows for a direct comparison of the chemical shifts, vibrational frequencies, and mass-to-charge ratios that differentiate these compounds.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAromatic Protonsα-CHβ-CH₂OCH₃NH
N-Benzoyl-L-phenylalanine methyl ester 7.85-7.20 (m, 10H)5.15 (q, 1H)3.25 (d, 2H)3.75 (s, 3H)6.80 (d, 1H)
Benzoyl Chloride 8.10-7.50 (m, 5H)----
L-Phenylalanine methyl ester 7.35-7.20 (m, 5H)3.75 (t, 1H)3.10 (dd, 1H), 2.95 (dd, 1H)3.70 (s, 3H)1.80 (s, 2H)
L-Phenylalanine methyl ester hydrochloride [1][2][3]7.45-7.28 (m, 5H)4.42 (dd, 1H)3.34 (dd, 1H), 3.21 (dd, 1H)3.82 (s, 3H)8.74 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC=O (Amide/Ester)Aromatic Carbonsα-Cβ-COCH₃
N-Benzoyl-L-phenylalanine methyl ester 172.1, 167.0136.5, 134.0, 131.8, 129.2, 128.6, 128.5, 127.2, 127.054.538.052.3
Benzoyl Chloride [4]165.7134.6, 132.1, 128.9, 127.0---
L-Phenylalanine methyl ester 175.4137.8, 129.2, 128.4, 126.655.741.251.9
L-Phenylalanine methyl ester hydrochloride [1][2]170.1134.69, 129.38, 128.57, 127.2454.135.8353.22

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC=O Stretch (Amide)C=O Stretch (Ester/Acyl Halide)Aromatic C-H Stretch
N-Benzoyl-L-phenylalanine methyl ester ~3300~1660~1740~3060
Benzoyl Chloride [4][5][6]--~1775, ~1735~3070
L-Phenylalanine methyl ester ~3380, ~3310 (two bands for -NH₂)-~1740~3060
L-Phenylalanine methyl ester hydrochloride [7][8]~3000 (broad, N⁺-H)-~1745~3030

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
N-Benzoyl-L-phenylalanine methyl ester 283224 ([M-COOCH₃]⁺), 105 ([C₆H₅CO]⁺), 91 ([C₇H₇]⁺)
Benzoyl Chloride [5][9]140/142 (³⁵Cl/³⁷Cl isotopes)111/113 ([M-CO]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)
L-Phenylalanine methyl ester 179120 ([M-COOCH₃]⁺), 91 ([C₇H₇]⁺)
L-Phenylalanine methyl ester hydrochloride 179 (free base)120 ([M-COOCH₃]⁺), 91 ([C₇H₇]⁺)

Experimental Protocols

Synthesis of N-Benzoyl-L-phenylalanine methyl ester

This protocol is based on the Schotten-Baumann reaction, a widely used method for the N-acylation of amines.[2][4]

Materials:

Procedure:

  • In a round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane and water.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a 2M aqueous solution of sodium hydroxide until the pH of the aqueous layer is approximately 8-9. This deprotonates the amine hydrochloride to the free amine.

  • While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise to the vigorously stirred biphasic mixture.

  • Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-Benzoyl-L-phenylalanine methyl ester by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as thin films on NaCl plates or as KBr pellets.

Mass Spectrometry: Mass spectra were acquired using an electrospray ionization (ESI) mass spectrometer.

Visualization of the Synthesis Workflow

The following diagram illustrates the synthetic pathway from the precursors to the final product.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product BenzoylChloride Benzoyl Chloride Product N-Benzoyl-L-phenylalanine Methyl Ester BenzoylChloride->Product PheMe L-Phenylalanine Methyl Ester PheMe->Product Base Aqueous Base (e.g., NaOH) Base->Product Solvent Dichloromethane/ Water Solvent->Product

Caption: Synthesis of N-Benzoyl-L-phenylalanine methyl ester.

Discussion of Spectroscopic Transformations

The formation of N-Benzoyl-L-phenylalanine methyl ester from its precursors is accompanied by distinct changes in the spectroscopic data, which serve as reliable indicators of a successful reaction.

In the ¹H NMR spectrum, the most notable change is the disappearance of the broad singlet corresponding to the two amine protons (-NH₂) in L-phenylalanine methyl ester and its replacement by a single downfield doublet for the amide proton (-NH) in the product. The chemical shift of the α-proton also experiences a significant downfield shift upon N-benzoylation due to the electron-withdrawing effect of the newly formed amide bond. Furthermore, the aromatic region of the product's spectrum is more complex, showing signals for both the phenyl group of the phenylalanine residue and the newly introduced benzoyl group.

The ¹³C NMR spectrum provides complementary evidence of the reaction. The appearance of a new carbonyl signal around 167 ppm, characteristic of an amide, is a key indicator. The α-carbon also shifts slightly downfield.

In the IR spectrum , the two distinct N-H stretching bands of the primary amine in L-phenylalanine methyl ester are replaced by a single N-H stretch for the secondary amide in the product. Crucially, a strong C=O stretching band for the amide appears around 1660 cm⁻¹, which is absent in the spectrum of the starting amine. The C=O stretch of the ester group remains relatively unchanged.

Mass spectrometry confirms the increase in molecular weight corresponding to the addition of a benzoyl group (C₆H₅CO-). The fragmentation pattern of the product will show characteristic fragments of both the benzoyl group (m/z 105) and the phenylalanine methyl ester moiety.

By carefully analyzing these spectroscopic changes, researchers can confidently confirm the identity and purity of the synthesized N-Benzoyl-L-phenylalanine methyl ester and distinguish it from its starting materials.

References

Comparative

A Comparative Guide to the Deprotection of N-Benzoyl-L-phenylalanine Methyl Ester: Enzymatic vs. Chemical Methods

For Researchers, Scientists, and Drug Development Professionals The removal of protecting groups is a critical step in multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of protecting groups is a critical step in multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development. The choice between enzymatic and chemical deprotection methods can significantly impact yield, purity, and overall process efficiency. This guide provides an objective comparison of enzymatic and chemical deprotection of N-Benzoyl-L-phenylalanine methyl ester, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The selection of a deprotection strategy hinges on a balance of factors including reaction time, yield, and mildness of conditions. Below is a summary of typical performance data for the enzymatic and chemical hydrolysis of N-Benzoyl-L-phenylalanine methyl ester.

ParameterEnzymatic Deprotection (Penicillin G Acylase)Chemical Deprotection (Alkaline Hydrolysis)Chemical Deprotection (Acidic Hydrolysis)
Reaction Time 4 - 24 hours2 - 6 hours6 - 12 hours
Temperature 45 - 55 °CRoom Temperature50 - 100 °C (Reflux)
pH 7.5 - 8.0> 12< 2
Typical Yield > 90% (Estimated)> 95%Variable, often lower due to side reactions
Key Reagents Penicillin G Acylase from E. coli, Phosphate (B84403) BufferSodium Hydroxide (B78521), Methanol (B129727), Dichloromethane (B109758)Hydrochloric Acid or Sulfuric Acid, Water
Byproducts Benzoic Acid, L-Phenylalanine methyl esterSodium Benzoate, L-Phenylalanine methyl esterBenzoic Acid, L-Phenylalanine methyl ester, potential side products
Environmental Impact Biodegradable enzyme, aqueous bufferOrganic solvents, strong baseStrong acid, potential for harsh waste
Selectivity High (avoids racemization and side reactions)Moderate (risk of ester hydrolysis)Low (risk of ester hydrolysis and racemization)

Experimental Protocols

Detailed methodologies for both enzymatic and chemical deprotection are provided below. These protocols are based on established procedures for similar substrates and can be optimized for specific laboratory conditions.

Enzymatic Deprotection Protocol

This protocol utilizes Penicillin G Acylase (PGA) from Escherichia coli, which has been shown to effectively cleave N-acyl groups from amino acid derivatives under mild conditions.[1][2][3][4][5]

Materials:

  • N-Benzoyl-L-phenylalanine methyl ester

  • Penicillin G Acylase (PGA) from E. coli (immobilized or free)

  • 0.1 M Phosphate buffer (pH 7.8)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) supplies

  • NMR or other suitable analytical instrument for product characterization

Procedure:

  • Dissolve N-Benzoyl-L-phenylalanine methyl ester (1 mmol) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) if necessary, and then dilute with 0.1 M phosphate buffer (pH 7.8) to a final volume of 20 mL.

  • Add Penicillin G Acylase (e.g., 500 units of activity) to the substrate solution.

  • Stir the reaction mixture at 45 °C.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Upon completion (typically 4-24 hours), remove the enzyme (by filtration if immobilized, or by protein precipitation if free).

  • Extract the aqueous reaction mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 15 mL) to remove the benzoic acid byproduct, followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-phenylalanine methyl ester.

Chemical Deprotection Protocol: Alkaline Hydrolysis

This protocol employs a mild, non-aqueous alkaline hydrolysis method that has been shown to be effective for hindered esters.[6][7][8]

Materials:

  • N-Benzoyl-L-phenylalanine methyl ester

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • TLC supplies

  • NMR or other suitable analytical instrument

Procedure:

  • Dissolve N-Benzoyl-L-phenylalanine methyl ester (1 mmol) in a mixture of 18 mL of dichloromethane and 2 mL of methanol.

  • Add a solution of 3 M NaOH in methanol (1.1 equivalents, 0.37 mL) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, neutralize the reaction mixture with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Visualizing the Deprotection Pathways

To better understand the processes, the following diagrams illustrate the experimental workflows and a comparative overview of the two approaches.

Deprotection_Workflows cluster_enzymatic Enzymatic Deprotection Workflow cluster_chemical Chemical Deprotection Workflow (Alkaline) e_start N-Benzoyl-L-phenylalanine methyl ester in buffer e_enzyme Add Penicillin G Acylase e_start->e_enzyme e_reaction Incubate at 45°C, pH 7.8 e_enzyme->e_reaction e_separation Separate Enzyme e_reaction->e_separation e_extraction Extract with Ethyl Acetate e_separation->e_extraction e_wash Wash with NaHCO3 and Brine e_extraction->e_wash e_product L-Phenylalanine methyl ester e_wash->e_product c_start N-Benzoyl-L-phenylalanine methyl ester in solvent c_reagent Add NaOH in MeOH c_start->c_reagent c_reaction Stir at Room Temp. c_reagent->c_reaction c_neutralize Neutralize with HCl c_reaction->c_neutralize c_extraction Extract with Ethyl Acetate c_neutralize->c_extraction c_wash Wash with Water and Brine c_extraction->c_wash c_purify Purify (Chromatography) c_wash->c_purify c_product L-Phenylalanine methyl ester c_purify->c_product

Caption: Experimental workflows for enzymatic and chemical deprotection.

Comparison_Diagram cluster_main Comparison of Deprotection Methods cluster_advantages_enzymatic Advantages cluster_disadvantages_enzymatic Disadvantages cluster_advantages_chemical Advantages cluster_disadvantages_chemical Disadvantages enzymatic Enzymatic Deprotection (Penicillin G Acylase) adv_enzymatic_1 High Selectivity enzymatic->adv_enzymatic_1 leads to adv_enzymatic_2 Mild Conditions enzymatic->adv_enzymatic_2 leads to adv_enzymatic_3 Environmentally Friendly enzymatic->adv_enzymatic_3 leads to disadv_enzymatic_1 Longer Reaction Time enzymatic->disadv_enzymatic_1 can have disadv_enzymatic_2 Enzyme Cost/Stability enzymatic->disadv_enzymatic_2 can have chemical Chemical Deprotection (Alkaline/Acidic) adv_chemical_1 Faster Reaction chemical->adv_chemical_1 leads to adv_chemical_2 Low Reagent Cost chemical->adv_chemical_2 leads to disadv_chemical_1 Harsh Conditions chemical->disadv_chemical_1 can have disadv_chemical_2 Side Reactions chemical->disadv_chemical_2 can have disadv_chemical_3 Waste Disposal chemical->disadv_chemical_3 can have

Caption: Key advantages and disadvantages of each deprotection method.

Conclusion

The choice between enzymatic and chemical deprotection of N-Benzoyl-L-phenylalanine methyl ester is a trade-off between speed and selectivity. Enzymatic deprotection with Penicillin G Acylase offers a highly selective and environmentally friendly approach, operating under mild conditions that preserve the integrity of the target molecule. While potentially slower, it often results in higher purity products with less need for downstream purification.

Chemical methods, particularly alkaline hydrolysis, provide a faster alternative with readily available and inexpensive reagents. However, they carry a higher risk of side reactions, such as hydrolysis of the methyl ester, and may require more rigorous purification. The harsh conditions of acid hydrolysis further increase the likelihood of undesirable byproducts.

For applications where stereochemical purity and the absence of side products are paramount, such as in pharmaceutical synthesis, the enzymatic method is a superior choice. For rapid, small-scale deprotections where some product loss and subsequent purification are acceptable, chemical methods can be a viable option. Researchers should carefully consider the specific requirements of their synthetic route to select the most appropriate deprotection strategy.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of N-Benzoyl-L-Phenylalanine Methyl Ester: A Step-by-Step Guide for Laboratory Professionals

For immediate reference, treat N-Benzoyl-L-Phenylalanine Methyl Ester as a chemical waste product and follow the procedural guidelines outlined below for proper disposal. Adherence to institutional and local regulations...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat N-Benzoyl-L-Phenylalanine Methyl Ester as a chemical waste product and follow the procedural guidelines outlined below for proper disposal. Adherence to institutional and local regulations is paramount.

This guide provides essential safety and logistical information for the proper disposal of N-Benzoyl-L-Phenylalanine Methyl Ester, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, minimizing environmental impact and maintaining regulatory compliance.

Safety and Handling Before Disposal

Before commencing any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of N-Benzoyl-L-Phenylalanine Methyl Ester should be performed in a well-ventilated area, preferably within a fume hood.

Key Safety Data Summary:

ParameterInformationCitation
Hazard Classification Not classified as hazardous under OSHA's 2012 Hazard Communication Standard (29 CFR 1910.1200). However, it should be handled with care as a chemical substance.[1]
Primary Routes of Exposure Inhalation, ingestion, skin and eye contact.[2]
First Aid Measures In case of contact, rinse the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[2]
Incompatibilities Strong oxidizing agents.[3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of N-Benzoyl-L-Phenylalanine Methyl Ester is to manage it as a chemical waste stream through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol: Waste Collection and Labeling

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting waste N-Benzoyl-L-Phenylalanine Methyl Ester. The container should be in good condition with a secure screw-top cap.

    • Ensure the container material is compatible with the chemical. High-density polyethylene (B3416737) (HDPE) is generally a suitable choice.

  • Waste Segregation:

    • Do not mix N-Benzoyl-L-Phenylalanine Methyl Ester waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" or "Chemical Waste" as required by your institution.

    • The label must include:

      • The full chemical name: "N-Benzoyl-L-Phenylalanine Methyl Ester"

      • The CAS Number: 3005-61-6

      • An approximate concentration and quantity of the waste.

      • The date of accumulation.

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

    • Store away from incompatible materials, heat, and direct sunlight.

  • Disposal Request:

    • Once the container is full or is no longer being added to, arrange for its collection through your institution's established procedures for chemical waste pickup.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-Benzoyl-L-Phenylalanine Methyl Ester.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage and Disposal start Start: Have N-Benzoyl-L-Phenylalanine Methyl Ester for Disposal ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation container Select a Labeled, Leak-Proof, Chemically Compatible Waste Container ventilation->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal the Container transfer->seal saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal->saa pickup Arrange for Chemical Waste Pickup with Institutional EHS saa->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for N-Benzoyl-L-Phenylalanine Methyl Ester.

Environmental and Regulatory Considerations

Regulatory Summary:

RegulationStatus of N-Benzoyl-L-Phenylalanine Methyl EsterCitation
OSHA Hazard Communication Not classified as hazardous.[1]
RCRA (Resource Conservation and Recovery Act) Not explicitly listed as a hazardous waste. However, generators are responsible for determining if a waste exhibits hazardous characteristics. The conservative approach is to manage it as a regulated chemical waste.[4][5][6]
CERCLA (Superfund) Not regulated as a hazardous substance.[1]
SARA Title III Not regulated under SARA.[1]

It is the responsibility of the chemical waste generator to ensure full compliance with all applicable local, state, and federal regulations. [1] Always consult your institution's EHS department for specific guidance.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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